molecular formula C7H16ClNO2S B555383 S-tert-Butyl-L-cysteine hydrochloride CAS No. 2481-09-6

S-tert-Butyl-L-cysteine hydrochloride

Número de catálogo: B555383
Número CAS: 2481-09-6
Peso molecular: 213.73 g/mol
Clave InChI: MHBMYFJKEBCMDR-JEDNCBNOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

S-tert-Butyl-L-cysteine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16ClNO2S and its molecular weight is 213.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBMYFJKEBCMDR-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590416
Record name S-tert-Butyl-L-cysteine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2481-09-6
Record name L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2481-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-tert-Butyl-L-cysteine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to S-tert-Butyl-L-cysteine Hydrochloride (CAS: 2481-09-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-tert-Butyl-L-cysteine hydrochloride is a protected derivative of the amino acid L-cysteine, featuring a tert-butyl group attached to the sulfur atom. This modification renders the thiol group unreactive to oxidation and other reactions, making it an invaluable tool in synthetic chemistry, particularly in the realm of peptide synthesis and drug development. The hydrochloride salt form enhances its stability and solubility in aqueous media. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2481-09-6[2]
Molecular Formula C₇H₁₆ClNO₂S[2]
Molecular Weight 213.73 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 203-204 °C[2]
Solubility Soluble in water[1]
Canonical SMILES CC(C)(C)SC--INVALID-LINK--N.Cl[2]
InChI Key MHBMYFJKEBCMDR-JEDNCBNOSA-N[2]
Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance):

  • A singlet peak around δ 1.3 ppm corresponding to the nine equivalent protons of the tert-butyl group.

  • Multiplets in the range of δ 2.8-3.5 ppm for the diastereotopic protons of the β-carbon (CH₂).

  • A multiplet around δ 3.8-4.2 ppm for the α-proton (CH).

  • Broad signals for the amine and carboxylic acid protons, the positions of which are dependent on the solvent and concentration.

¹³C NMR (Nuclear Magnetic Resonance):

  • A signal for the quaternary carbon of the tert-butyl group.

  • A signal for the methyl carbons of the tert-butyl group.

  • Signals for the α- and β-carbons of the cysteine backbone.

  • A signal for the carbonyl carbon of the carboxylic acid group.

FTIR (Fourier-Transform Infrared) Spectroscopy:

  • Broad absorption bands in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid and N-H stretching of the ammonium (B1175870) group.

  • A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.

  • Bands in the 1500-1600 cm⁻¹ region due to N-H bending vibrations.

  • C-H stretching and bending vibrations for the tert-butyl and cysteine backbone in the fingerprint region.

Synthesis

The primary method for the synthesis of S-tert-Butyl-L-cysteine is the direct alkylation of L-cysteine with a tert-butylating agent in an acidic medium. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of S-tert-Butyl-L-cysteine

This protocol is a generalized procedure based on common organic synthesis techniques for S-alkylation of cysteine.

Materials:

Procedure:

  • Suspend L-cysteine in a suitable solvent (e.g., dichloromethane (B109758) or a strong acid like trifluoroacetic acid).

  • Cool the mixture in an ice bath.

  • Slowly add isobutylene gas or tert-butanol to the stirred suspension in the presence of a catalytic amount of a strong acid.

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of water and adjust the pH to near neutral to precipitate the free amino acid.

  • Filter the precipitate, wash with cold water, and then with diethyl ether.

  • To form the hydrochloride salt, suspend the dried product in a suitable solvent like ethanol (B145695) and add a stoichiometric amount of hydrochloric acid.

  • The hydrochloride salt will precipitate and can be collected by filtration and dried under vacuum.

G cluster_synthesis Synthesis of S-tert-Butyl-L-cysteine HCl L-Cysteine L-Cysteine Reaction_Mixture Alkylation Reaction L-Cysteine->Reaction_Mixture Isobutylene Isobutylene Isobutylene->Reaction_Mixture Acid_Catalyst Strong Acid (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Workup Workup & Precipitation Reaction_Mixture->Workup S-tert-Butyl-L-cysteine S-tert-Butyl-L-cysteine Workup->S-tert-Butyl-L-cysteine HCl_Addition HCl Addition S-tert-Butyl-L-cysteine->HCl_Addition Final_Product S-tert-Butyl-L-cysteine HCl HCl_Addition->Final_Product

Caption: Synthetic pathway for this compound.

Applications in Peptide Synthesis

The primary application of S-tert-Butyl-L-cysteine is as a protected building block, typically as Fmoc-Cys(tBu)-OH, in solid-phase peptide synthesis (SPPS). The tert-butyl group is stable to the basic conditions used for Fmoc deprotection (piperidine) but is readily cleaved under strongly acidic conditions, making it compatible with the standard Fm-oc/tBu orthogonal protection strategy.

Experimental Protocol: Coupling of Fmoc-Cys(tBu)-OH in SPPS

This protocol outlines a standard manual coupling cycle in Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% Piperidine (B6355638) in DMF (v/v)

  • Fmoc-Cys(tBu)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, 2,4,6-collidine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and byproducts.

  • Coupling: a. In a separate vial, dissolve Fmoc-Cys(tBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. b. Pre-activate the mixture for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates complete coupling). If the test is positive, a second coupling may be necessary.

Experimental Protocol: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the S-tert-butyl protecting group.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v)

  • Ice-cold diethyl ether

  • DCM

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: a. Add the freshly prepared cleavage cocktail to the dried resin in a reaction vessel. b. Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: a. Filter the cleavage mixture to separate the resin. b. Collect the filtrate and add it dropwise to a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation and Washing: a. Centrifuge the ether suspension to pellet the peptide. b. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual acid.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_spps Fmoc-SPPS Workflow with Cys(tBu) Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Fmoc-Cys(tBu)-OH Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Final_Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Final_Cleavage Final Amino Acid Purification RP-HPLC Purification Final_Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis using Fmoc-Cys(tBu)-OH.

Biological Activity and Potential Applications

Antioxidant Properties
Potential Role in the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes.

Given that S-tert-Butyl-L-cysteine can release a reactive thiol upon deprotection, it is plausible that it could modulate the Keap1-Nrf2 pathway. The released cysteine could contribute to the intracellular cysteine pool, thereby supporting GSH synthesis, or potentially interact directly with the cysteine sensors on Keap1. However, direct experimental evidence for the interaction of this compound with the Keap1-Nrf2 pathway is currently lacking in the scientific literature.

G cluster_nrf2 Hypothetical Keap1-Nrf2 Activation StBuCys S-tert-Butyl-L-cysteine (intracellular) Deprotection Deprotection StBuCys->Deprotection Cysteine L-Cysteine Deprotection->Cysteine Keap1_Nrf2 Keap1-Nrf2 Complex Cysteine->Keap1_Nrf2 Modifies Keap1 Cysteines Degradation Nrf2 Degradation Keap1_Nrf2->Degradation Basal State Nrf2_translocation Nrf2 Nuclear Translocation Keap1_Nrf2->Nrf2_translocation Inhibition of Degradation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression

Caption: Hypothetical mechanism of Keap1-Nrf2 pathway activation by S-tert-Butyl-L-cysteine.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a crucial reagent for the synthesis of cysteine-containing peptides, offering robust protection of the thiol group that is compatible with the widely used Fmoc/tBu SPPS strategy. Its potential as a pro-drug for delivering cysteine intracellularly suggests possible applications in modulating cellular redox status, potentially through the Keap1-Nrf2 pathway. Further research is warranted to fully elucidate its biological activities and to quantify its antioxidant potential. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this versatile compound in their work.

References

S-tert-Butyl-L-cysteine Hydrochloride: A Technical Guide for Drug Development and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Synthesis, and Application of a Key Cysteine-Protecting Group

S-tert-Butyl-L-cysteine hydrochloride is a pivotal amino acid derivative extensively utilized by researchers, scientists, and drug development professionals. Its primary application lies in the domain of peptide synthesis, where it serves as a robust protecting group for the thiol functionality of cysteine residues. The strategic placement of the bulky tert-butyl group on the sulfur atom effectively prevents undesirable side reactions, such as oxidation and disulfide bond formation, during the stepwise assembly of peptide chains. This technical guide provides a comprehensive overview of its molecular characteristics, detailed experimental protocols for its synthesis and application, and a workflow for its integration into solid-phase peptide synthesis.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The compound presents as a white to off-white crystalline powder.[1] Key quantitative data are summarized in the table below for ease of reference and comparison.

PropertyValueReference(s)
Molecular Weight 213.72 - 213.73 g/mol [1]
Molecular Formula C₇H₁₆ClNO₂S[1]
Monoisotopic Mass Data not readily available in cited literature.
CAS Number 2481-09-6[1]
IUPAC Name (2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid;hydrochloride[1]
Melting Point 203-204 °C[1]
Boiling Point 293.5 °C at 760 mmHg
Density 1.13 g/cm³
Solubility Soluble in water, Chloroform, Dichloromethane, DMSO, Acetone.[1]
pKa Data not readily available in cited literature.
Appearance White to off-white crystalline powder.[1]

Core Applications in Research and Development

The principal utility of this compound is as a protected form of L-cysteine for use in solid-phase peptide synthesis (SPPS). The tert-butyl group is stable under the basic conditions required for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group from the N-terminus of the growing peptide chain. This orthogonality is a cornerstone of the Fmoc/tBu strategy in peptide synthesis.

Beyond peptide synthesis, its antioxidant properties, derived from the cysteine backbone, make it a compound of interest in studies on oxidative stress.[1] It also serves as a precursor for the synthesis of various pharmaceutical compounds, where the protected cysteine moiety can be incorporated into more complex molecules.

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis and application of this compound. The following protocols provide a framework for its preparation and its use in peptide synthesis.

Protocol 1: Synthesis of this compound

This protocol is based on the general method of direct alkylation of L-cysteine.

Materials:

  • L-cysteine

  • tert-Butyl bromide

  • A suitable base (e.g., sodium bicarbonate)

  • Hydrochloric acid (HCl)

  • Organic solvent (e.g., ethanol)

  • Water

Procedure:

  • Dissolve L-cysteine in an aqueous solution containing the base.

  • Slowly add tert-butyl bromide to the solution while stirring. The reaction introduces the tert-butyl group onto the sulfur atom of cysteine.

  • Monitor the reaction for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with hydrochloric acid. This step protonates the amino group and forms the hydrochloride salt.

  • The product, this compound, can then be isolated by crystallization, typically from an alcohol-water mixture.

  • The resulting crystalline powder should be washed and dried under vacuum.

Note: This is a generalized protocol. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve high yields and purity.

Protocol 2: Incorporation of Fmoc-Cys(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single cycle for the addition of an S-tert-butyl protected cysteine residue to a growing peptide chain on a solid support using the Fmoc/tBu strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Cys(tBu)-OH (the N-Fmoc protected version of S-tert-Butyl-L-cysteine)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% piperidine in DMF solution for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminus of the peptide chain.

    • Wash the resin thoroughly with DMF to remove the piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Fmoc-Cys(tBu)-OH by dissolving it with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours) with agitation.

    • Monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser test.

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

  • Chain Elongation: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the S-tert-butyl group) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Workflow and Pathway Visualizations

To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate key processes.

G cluster_synthesis Synthesis of S-tert-Butyl-L-cysteine HCl cysteine L-Cysteine alkylation Direct Alkylation (tert-Butyl Bromide, Base) cysteine->alkylation stbu_cys S-tert-Butyl-L-cysteine alkylation->stbu_cys hcl_formation Hydrochloride Formation (HCl) stbu_cys->hcl_formation final_product S-tert-Butyl-L-cysteine HCl hcl_formation->final_product G cluster_spps Fmoc-SPPS Cycle with Fmoc-Cys(tBu)-OH start Peptide-Resin (Fmoc-AA...-Resin) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection free_amine Free N-terminal Amine (H2N-AA...-Resin) deprotection->free_amine coupling Coupling (Fmoc-Cys(tBu)-OH, HBTU, DIPEA) free_amine->coupling elongated_peptide Elongated Peptide-Resin (Fmoc-Cys(tBu)-AA...-Resin) coupling->elongated_peptide repeat Repeat Cycle or Proceed to Cleavage elongated_peptide->repeat repeat->deprotection Next Amino Acid

References

S-tert-Butyl-L-cysteine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physical properties of S-tert-Butyl-L-cysteine hydrochloride, a crucial derivative of the amino acid cysteine. Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's key characteristics, experimental protocols for its analysis, and its primary application in synthetic chemistry.

Core Physical Properties

This compound is a white to off-white crystalline powder. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, a critical factor for its application in biological systems and peptide synthesis. The bulky tert-butyl group attached to the sulfur atom provides steric protection for the thiol group, preventing unwanted side reactions.

A summary of its key physical and chemical properties is presented below for easy reference.

PropertyValueReference
Molecular Formula C₇H₁₆ClNO₂S[1]
Molecular Weight ~213.72 g/mol [1]
Appearance White to off-white crystalline powder or solid[1]
Melting Point 203-204 °C to 212-220 °C[1]
Solubility Soluble in water[1]

Experimental Protocols

Accurate characterization of this compound is essential for its effective use. The following sections detail standardized experimental protocols for determining its key physical properties.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

  • Sample Preparation: A small amount of the dry crystalline compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of high purity.

Aqueous Solubility Determination (Gravimetric Method)

While this compound is known to be soluble in water, the following gravimetric method can be employed to determine its precise solubility at a given temperature.

Procedure:

  • Saturation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

  • Filtration: A known volume of the saturated solution is carefully filtered to remove any undissolved solid.

  • Evaporation: The solvent from the filtered solution is evaporated to dryness.

  • Mass Measurement: The mass of the remaining solid is accurately measured.

  • Calculation: The solubility is calculated and expressed as grams of solute per 100 mL of solvent.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where the tert-butyl group serves as a protecting group for the thiol side chain of the cysteine residue. This prevents the formation of unwanted disulfide bonds during the peptide chain elongation process.

The following diagram illustrates a typical workflow for the incorporation of S-tert-Butyl-L-cysteine into a peptide chain using Fmoc-based SPPS.

spsp_workflow resin Resin Support deprotection1 Fmoc Deprotection (Piperidine) resin->deprotection1 Start wash1 Wash (DMF) deprotection1->wash1 coupling Coupling of Fmoc-Cys(tBu)-OH wash1->coupling wash2 Wash (DMF) coupling->wash2 deprotection2 Fmoc Deprotection (Piperidine) wash2->deprotection2 Repeat for next amino acid cleavage Cleavage from Resin & tBu Deprotection (TFA) deprotection2->cleavage peptide Peptide with Free Thiol cleavage->peptide Final Product

Fmoc-SPPS Workflow for Cysteine Incorporation.

Structural Rationale for Use

The utility of this compound in peptide synthesis is a direct consequence of its molecular structure. The relationship between its structure and its function as a protecting group is outlined below.

structure_function structure S-tert-Butyl-L-cysteine Hydrochloride Structure tert_butyl Bulky tert-Butyl Group on Thiol structure->tert_butyl hcl_salt Hydrochloride Salt structure->hcl_salt steric_hindrance Steric Hindrance tert_butyl->steric_hindrance solubility Increased Aqueous Solubility & Stability hcl_salt->solubility protection Prevents Unwanted Side Reactions (e.g., Disulfide Bonds) steric_hindrance->protection application Effective Use in Solid-Phase Peptide Synthesis solubility->application protection->application

Structure-Function Relationship.

References

Solubility Profile of S-tert-Butyl-L-cysteine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of S-tert-Butyl-L-cysteine hydrochloride in various solvents. Due to the limited availability of precise quantitative data for this specific compound, this guide also includes relevant data for the parent compound, L-cysteine hydrochloride, to provide valuable context for formulation and experimental design. Furthermore, detailed experimental protocols for determining solubility are presented, alongside a logical workflow for its primary application in peptide synthesis.

Introduction

This compound is a protected form of the amino acid L-cysteine, widely utilized in solid-phase peptide synthesis (SPPS) and other areas of chemical and pharmaceutical research. The tert-butyl group provides a stable protecting moiety for the thiol group of cysteine, preventing unwanted side reactions during peptide chain elongation. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous and polar organic media. A thorough understanding of its solubility is critical for its effective use in various applications, from reaction chemistry to formulation development.

Data Presentation: Solubility of this compound and Related Compounds

CompoundSolventTemperature (°C)SolubilityCitation
This compound WaterNot SpecifiedSoluble
ChloroformNot SpecifiedSoluble
DichloromethaneNot SpecifiedSoluble
Ethyl AcetateNot SpecifiedSoluble
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble
AcetoneNot SpecifiedSoluble
L-cysteine hydrochloride monohydrate Water20~650 mg/mL[1]
WaterNot Specified10 g / 100 mL[2]
Water201 M (clear, colorless solution)[3]
EthanolNot Specified~10 mg/mL[4]
Dimethyl Sulfoxide (DMSO)Not Specified98 mg/mL[5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These protocols are based on established methods for amino acid solubility determination.

Static Gravimetric Method

This method directly measures the concentration of the solute in a saturated solution at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vial tightly and place it in a thermostatically controlled environment set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture using a magnetic stirrer or orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the suspension to settle for at least 2 hours.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solid.

  • Transfer the clear filtrate to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

  • Once the solvent is completely evaporated, weigh the dish or vial containing the dried solute.

  • Calculate the solubility in mg/mL or g/100 mL based on the mass of the dissolved solid and the volume of the filtrate taken.

UV-Vis Spectrophotometric Method

This method is suitable for compounds with a chromophore or can be adapted using a derivatization agent.

Materials:

  • This compound

  • Selected solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions to create a series of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Solubility Measurement:

    • Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1-4).

    • Withdraw a small, precise volume of the clear, filtered supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Mandatory Visualizations

Logical Workflow for Peptide Synthesis

The following diagram illustrates the logical workflow of utilizing this compound in solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Post-Synthesis Processing start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling Amino Acid Coupling (including S-tert-Butyl-L-cysteine-HCl) deprotection1->coupling Activate Carboxyl Group capping Capping (Optional) coupling->capping deprotection2 Fmoc Deprotection capping->deprotection2 elongation Repeat Cycle for Chain Elongation deprotection2->elongation elongation->coupling Next Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection elongation->cleavage Final Residue Added purification Purification (e.g., HPLC) cleavage->purification characterization Characterization (e.g., Mass Spectrometry) purification->characterization final_product Final Peptide characterization->final_product

Caption: Logical workflow for the use of this compound in SPPS.

Experimental Workflow for Solubility Determination

The following diagram outlines the experimental workflow for determining the solubility of a compound using the static gravimetric method.

Solubility_Determination_Workflow start Start: Excess Solute + Known Volume of Solvent equilibration Equilibration with Agitation (Constant Temperature) start->equilibration settling Cessation of Agitation & Settling of Undissolved Solid equilibration->settling filtration Withdrawal of Supernatant & Filtration (0.45 µm) settling->filtration weighing1 Transfer Known Volume of Filtrate to Pre-weighed Dish filtration->weighing1 evaporation Solvent Evaporation (Vacuum or Nitrogen Stream) weighing1->evaporation weighing2 Weighing of Dish with Dried Solute evaporation->weighing2 calculation Calculation of Solubility (mg/mL or g/100mL) weighing2->calculation end End: Solubility Data calculation->end

Caption: Experimental workflow for solubility determination by the static gravimetric method.

References

S-tert-Butyl-L-cysteine Hydrochloride: An In-Depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-tert-Butyl-L-cysteine hydrochloride is a derivative of the amino acid L-cysteine, primarily utilized in peptide synthesis as a protecting group for the thiol functionality. While its direct biological mechanism of action is not extensively characterized in the scientific literature, its structure strongly suggests a role as a prodrug of L-cysteine. This guide delineates the inferred mechanism of action, focusing on its potential to deliver L-cysteine, a critical precursor to the master antioxidant glutathione (B108866) (GSH). We will explore the downstream effects on cellular redox homeostasis and present relevant experimental protocols and data to facilitate further research into its therapeutic potential.

Core Inferred Mechanism of Action: A Prodrug Approach

The principal mechanism of action of this compound in a biological context is hypothesized to be its conversion to L-cysteine. The S-tert-butyl group, while stable under many chemical conditions, is presumed to be cleaved in vivo, although the specific enzymatic or non-enzymatic pathways for this biotransformation are not well-documented.[1] Once deprotected, the liberated L-cysteine enters the endogenous amino acid pool.

The released L-cysteine has two primary metabolic fates:

  • Incorporation into Proteins: As a proteinogenic amino acid, L-cysteine is a fundamental building block for protein synthesis.

  • Synthesis of Glutathione (GSH): L-cysteine is the rate-limiting substrate for the synthesis of glutathione, a tripeptide (γ-glutamyl-cysteinyl-glycine) that is central to cellular antioxidant defense systems.[2]

The significance of this compound as a potential therapeutic agent lies in its ability to augment intracellular L-cysteine levels, thereby bolstering the glutathione-mediated antioxidant capacity of the cell.

Signaling Pathway: Glutathione Synthesis and Redox Homeostasis

The primary signaling pathway influenced by the administration of a cysteine prodrug like this compound is the glutathione synthesis pathway. This pathway is crucial for maintaining redox balance and protecting cells from oxidative damage.

Glutathione Synthesis Pathway

Glutathione is synthesized in the cytosol in a two-step enzymatic process:

  • Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate (B1630785) and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.[2]

  • Addition of Glycine (B1666218): Glutathione synthetase (GS) adds glycine to the C-terminus of γ-glutamylcysteine to form glutathione.[2]

The availability of cysteine is a critical determinant of the rate of glutathione synthesis.[2] By providing a source of L-cysteine, this compound is inferred to enhance the cell's capacity to produce glutathione.

Glutathione Synthesis Pathway Inferred Glutathione Synthesis Enhancement S-tert-Butyl-L-cysteine S-tert-Butyl-L-cysteine L-Cysteine L-Cysteine S-tert-Butyl-L-cysteine->L-Cysteine Deprotection (Inferred) gamma-Glutamylcysteine gamma-Glutamylcysteine L-Cysteine->gamma-Glutamylcysteine Glutamate Glutamate Glutamate->gamma-Glutamylcysteine Glycine Glycine Glutathione (GSH) Glutathione (GSH) Glycine->Glutathione (GSH) gamma-Glutamylcysteine->Glutathione (GSH) GCL GCL GCL->gamma-Glutamylcysteine GS GS GS->Glutathione (GSH)

Figure 1: Inferred pathway of glutathione synthesis enhancement.

Quantitative Data

ParameterCompoundModel SystemObservationReference
Glutathione Levels 2-(Polyhydroxyalkyl)thiazolidine-4(R)-carboxylic acids (L-cysteine prodrugs)Rat hepatocytes (in vitro)Increased cellular GSH levels 1.2 to 2.1-fold relative to controls at 1.0 mM concentration.[3]
Survival RibCys (L-cysteine prodrug)Acetaminophen-induced hepatotoxicity mouse model100% survival compared to 17% without treatment.[3]
Mortality Procysteine (L-2-oxothiazolidine-4-carboxylate) vs. L-cysteineNeonatal rats (in vivo)At equimolar high doses, Procysteine showed significantly lower mortality (0-10%) compared to L-cysteine (50-80%).[4]

This table presents data for other cysteine prodrugs to provide context for the potential effects of this compound.

Experimental Protocols

To investigate the inferred mechanism of action of this compound, a series of in vitro and in vivo experiments can be conducted.

In Vitro Assessment of L-cysteine Release and Glutathione Synthesis

Objective: To determine if this compound increases intracellular L-cysteine and glutathione levels in a cell culture model.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cancer cells) in appropriate media.

  • Treatment: Treat cells with varying concentrations of this compound for different time points. Include controls with L-cysteine and a vehicle.

  • Cell Lysis: Harvest and lyse the cells to prepare extracts for analysis.

  • Intracellular Cysteine Measurement:

    • Utilize a fluorometric assay kit for the quantification of cysteine.[5] The assay is based on the increase in fluorescence of a specific dye in the presence of cysteine.

    • Prepare a standard curve with known concentrations of L-cysteine.

    • Measure the fluorescence of the cell lysates at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission).[5]

    • Calculate the intracellular cysteine concentration based on the standard curve.

  • Glutathione Measurement:

    • Use a commercially available glutathione assay kit (e.g., luminescent or colorimetric).[6]

    • For a luminescent assay, the reaction involves the glutathione S-transferase-mediated conversion of a luciferin (B1168401) derivative to luciferin in the presence of GSH. The resulting light output is proportional to the GSH concentration.[6]

    • For a colorimetric assay, the method often involves the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, with an enzymatic recycling step to enhance sensitivity.

    • Measure the signal (luminescence or absorbance) and quantify the total glutathione (GSH + GSSG) and/or the reduced glutathione (GSH) levels against a standard curve.

In Vitro Experimental Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Analysis Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment Incubation Incubation Treatment->Incubation Cell Harvest Cell Harvest Incubation->Cell Harvest Cell Lysis Cell Lysis Cysteine Assay Cysteine Assay Cell Lysis->Cysteine Assay Glutathione Assay Glutathione Assay Cell Lysis->Glutathione Assay Harvest Harvest Lysis Lysis Harvest->Lysis

Figure 2: Workflow for in vitro assessment of cysteine and glutathione.

Assessment of Antioxidant Capacity

Objective: To evaluate the ability of this compound to protect cells from oxidative stress.

Methodology:

  • Cell Culture and Pre-treatment: Culture cells and pre-treat with this compound for a specified duration.

  • Induction of Oxidative Stress: Induce oxidative stress using an agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

  • Cellular Antioxidant Activity (CAA) Assay:

    • This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) within the cell.[7]

    • After treatment and induction of oxidative stress, incubate the cells with DCFH-DA.

    • Measure the fluorescence intensity over time. A reduction in fluorescence compared to the stressed control indicates antioxidant activity.

  • Cell Viability Assay:

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a trypan blue exclusion assay to determine if the compound protects against oxidative stress-induced cell death.

Antioxidant Capacity Assay Workflow Workflow for Assessing Antioxidant Capacity Cell_Culture Cell Culture Pre-treatment Pre-treatment with S-tert-Butyl-L-cysteine HCl Cell_Culture->Pre-treatment Oxidative_Stress Induce Oxidative Stress (e.g., H2O2) Pre-treatment->Oxidative_Stress CAA_Assay Cellular Antioxidant Activity Assay Oxidative_Stress->CAA_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Oxidative_Stress->Viability_Assay Data_Analysis Data Analysis and Comparison to Controls CAA_Assay->Data_Analysis Viability_Assay->Data_Analysis

Figure 3: Experimental workflow for antioxidant capacity assessment.

Conclusion and Future Directions

This compound is a valuable reagent in synthetic chemistry, and its structure strongly supports the hypothesis that it can function as a prodrug of L-cysteine in biological systems. By delivering L-cysteine, it has the potential to enhance the synthesis of glutathione, a cornerstone of cellular antioxidant defense. This inferred mechanism of action suggests potential therapeutic applications in conditions associated with oxidative stress and glutathione deficiency.

However, there is a clear need for further research to substantiate this hypothesis. Future studies should focus on:

  • Metabolic Studies: Elucidating the specific enzymatic or non-enzymatic mechanisms responsible for the cleavage of the S-tert-butyl group in vivo and in vitro.

  • Pharmacokinetic Profiling: Determining the bioavailability, distribution, metabolism, and excretion of this compound to understand its in vivo behavior.

  • Efficacy Studies: Conducting in vivo studies in animal models of diseases characterized by oxidative stress to evaluate its therapeutic potential.

A thorough investigation of these aspects will be crucial to validate the inferred mechanism of action and to unlock the potential of this compound as a therapeutic agent.

References

An In-depth Technical Guide on the Biological Activity of S-tert-Butyl-L-cysteine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-tert-Butyl-L-cysteine hydrochloride is a synthetic derivative of the amino acid L-cysteine, primarily utilized as a protecting group in peptide synthesis. Beyond this fundamental role, its structural similarity to L-cysteine suggests a range of biological activities, including antioxidant effects, potential modulation of cellular redox signaling pathways, and involvement in protein folding dynamics. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, presenting available quantitative data, detailed experimental protocols for its evaluation, and visual representations of relevant biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals in drug development and the broader life sciences.

Introduction

This compound is a modified amino acid where the thiol group of cysteine is protected by a tert-butyl group. This modification prevents the highly reactive thiol from participating in unwanted side reactions, a critical consideration in the stepwise process of solid-phase peptide synthesis (SPPS). While its application in synthetic chemistry is well-established, the biological implications of this compound are an area of growing interest. Given that the tert-butyl group can be cleaved under certain conditions to release free cysteine, this compound may act as a pro-drug for cysteine, thereby influencing a variety of physiological processes. This guide will explore its antioxidant properties, its potential role in the Nrf2 signaling pathway and glutathione (B108866) synthesis, and its utility in studying protein folding.

Antioxidant Activity

The antioxidant properties of cysteine derivatives are well-documented, stemming from the ability of the thiol group to scavenge free radicals. While direct quantitative data for this compound is not extensively available in the public domain, data from structurally related S-alkyl-L-cysteine compounds, such as S-allyl-L-cysteine (SAC), provide valuable insights into its potential antioxidant capacity.

Quantitative Data for Structurally Similar Compounds

The antioxidant activity of S-allyl-L-cysteine (SAC) has been evaluated using standard in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These values can serve as a proxy to estimate the potential antioxidant efficacy of this compound.

CompoundAssayEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
S-allyl-L-cysteine (SAC)DPPH58.43Vitamin C5.72
S-allyl-L-cysteine (SAC)Hydroxyl Radical8.16Vitamin C1.67
Caffeic acid + SAC (1:20)DPPH---
Caffeic acid + SAC (1:35)ABTS---
Caffeic acid + SAC (1:70)Reducing Power---

Note: The data for SAC is provided as a comparative reference.[1][2][3] The synergistic antioxidant effects observed with combinations of SAC and polyphenols suggest that the local chemical environment can significantly influence antioxidant activity.

Experimental Protocols for Antioxidant Assays

This assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a color change that can be measured spectrophotometrically.[4][5]

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation : Dissolve this compound in a suitable solvent (e.g., methanol or water) to prepare a series of concentrations.

  • Reaction : Add the sample solutions to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation : Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement : Measure the absorbance at a specific wavelength (typically around 517 nm).

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.[6][7][8][9][10][11]

  • ABTS Radical Cation Generation : Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation : Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation : Prepare a series of concentrations of this compound in a suitable solvent.

  • Reaction : Add the sample solutions to the ABTS working solution.

  • Incubation : Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition and the EC50 value as described for the DPPH assay.

G Antioxidant Assay Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH1 Prepare DPPH Solution DPPH2 Prepare Sample Dilutions DPPH1->DPPH2 DPPH3 Mix Sample and DPPH DPPH2->DPPH3 DPPH4 Incubate in Dark DPPH3->DPPH4 DPPH5 Measure Absorbance at 517 nm DPPH4->DPPH5 Result Calculate % Inhibition and EC50 DPPH5->Result ABTS1 Generate ABTS Radical Cation ABTS2 Prepare ABTS Working Solution ABTS1->ABTS2 ABTS3 Prepare Sample Dilutions ABTS2->ABTS3 ABTS4 Mix Sample and ABTS Solution ABTS3->ABTS4 ABTS5 Incubate ABTS4->ABTS5 ABTS6 Measure Absorbance at 734 nm ABTS5->ABTS6 ABTS6->Result

Workflow for DPPH and ABTS antioxidant assays.

Modulation of Cellular Signaling Pathways

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds and reactive oxygen species can modify specific cysteine residues on Keap1, leading to the dissociation of Nrf2, its translocation to the nucleus, and subsequent activation of target gene transcription.

Studies on S-allyl-cysteine (SAC) have demonstrated its ability to activate the Nrf2 pathway, providing neuroprotective effects.[12][[“]] It is plausible that this compound, or its de-protected form, could act similarly by modifying Keap1 cysteine residues.

G Nrf2 Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 dissociation Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Keap1 Keap1 Keap1->Nrf2_Keap1 STBC S-tert-Butyl-L-cysteine (or its metabolite) STBC->Keap1 modifies Cys residues ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCL) ARE->Genes activates transcription

Proposed activation of the Nrf2 pathway.

Role in Glutathione Synthesis

Glutathione (GSH) is a critical intracellular antioxidant, and its synthesis is dependent on the availability of its constituent amino acids, particularly cysteine, which is the rate-limiting substrate.[14][15][16] Compounds that can deliver cysteine into the cell, such as N-acetylcysteine (NAC), are known to boost intracellular GSH levels.[17][18] this compound, upon intracellular cleavage of the tert-butyl group, could serve as a source of cysteine and thereby enhance GSH synthesis.

Experimental Protocol for Measuring Intracellular Glutathione
  • Cell Culture and Treatment : Culture cells of interest (e.g., hepatocytes, neurons) and treat with various concentrations of this compound for a defined period.

  • Cell Lysis : Harvest and lyse the cells in a suitable buffer.

  • GSH Quantification : Measure the total and oxidized glutathione (GSSG) levels using a commercially available kit (e.g., based on the DTNB-GSSG reductase recycling assay) or by HPLC.

  • Data Analysis : Calculate the intracellular GSH concentration and the GSH/GSSG ratio. Compare the results from treated cells to untreated controls.

G Glutathione Synthesis Pathway STBC S-tert-Butyl-L-cysteine HCl Cysteine L-Cysteine STBC->Cysteine de-protection gamma_GC γ-Glutamylcysteine Cysteine->gamma_GC Glutamate L-Glutamate Glutamate->gamma_GC Glycine Glycine GSH Glutathione (GSH) Glycine->GSH gamma_GC->GSH GCL Glutamate-Cysteine Ligase (GCL) GCL->gamma_GC GS Glutathione Synthetase (GS) GS->GSH

Role of cysteine in glutathione synthesis.

Application in Protein Folding Studies

The correct folding of proteins, often involving the formation of specific disulfide bonds, is crucial for their biological function. S-protected cysteine derivatives can be incorporated into synthetic peptides to study the process of oxidative folding.[19][20][21][22][23] By controlling the deprotection of the thiol group, researchers can investigate the role of specific cysteine residues in the folding pathway.

Experimental Protocol for Bovine Pancreatic Trypsin Inhibitor (BPTI) Folding Assay

BPTI is a small protein with three disulfide bonds that has been extensively used as a model system for protein folding studies.

  • Synthesis of BPTI Analogs : Synthesize BPTI or its fragments with S-tert-Butyl-L-cysteine at specific positions using solid-phase peptide synthesis.

  • Purification and Reduction : Purify the synthetic peptide and then fully reduce and denature it.

  • Initiation of Folding : Initiate oxidative folding by diluting the reduced peptide into a redox buffer containing, for example, a mixture of reduced and oxidized glutathione.

  • Time-course Analysis : At various time points, quench the folding reaction and analyze the mixture of folding intermediates by reverse-phase HPLC.

  • Intermediate Identification : Characterize the different HPLC peaks corresponding to various disulfide-bonded intermediates using mass spectrometry.

G BPTI Folding Assay Workflow Start Synthesize BPTI with S-tert-Butyl-Cysteine Step1 Purify and Reduce Peptide Start->Step1 Step2 Initiate Folding in Redox Buffer Step1->Step2 Step3 Quench Reaction at Time Points Step2->Step3 Step4 Analyze Intermediates by HPLC Step3->Step4 Step5 Identify Intermediates by Mass Spectrometry Step4->Step5 End Determine Folding Pathway Step5->End

Workflow for a BPTI protein folding assay.

Use in Solid-Phase Peptide Synthesis (SPPS)

The primary and most established application of this compound is in SPPS, specifically using the Fmoc/tBu strategy.[24][25][26][27][28] The tert-butyl group provides robust protection for the cysteine thiol under the basic conditions used for Fmoc deprotection and the acidic conditions of the final cleavage from the resin.

General Protocol for SPPS using Fmoc-Cys(tBu)-OH
  • Resin Preparation : Swell a suitable resin (e.g., Rink amide resin) in a solvent like dimethylformamide (DMF).

  • Fmoc Deprotection : Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling : Couple the next Fmoc-protected amino acid, including Fmoc-Cys(tBu)-OH, to the deprotected N-terminus using coupling reagents like HBTU and DIPEA.

  • Washing : Wash the resin thoroughly after each deprotection and coupling step.

  • Repeat : Repeat the deprotection, coupling, and washing cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection : Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (including the tert-butyl group from cysteine) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

G Fmoc/tBu Solid-Phase Peptide Synthesis Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Repeat for each amino acid Washing1 Washing Deprotection->Washing1 Repeat for each amino acid Coupling Amino Acid Coupling (e.g., Fmoc-Cys(tBu)-OH) Washing1->Coupling Repeat for each amino acid Washing2 Washing Coupling->Washing2 Repeat for each amino acid Washing2->Resin Repeat for each amino acid

Cyclic workflow of solid-phase peptide synthesis.

Conclusion

This compound is a versatile molecule with a well-defined role in synthetic chemistry and a promising, albeit less explored, profile of biological activities. Its potential to act as a pro-drug for L-cysteine positions it as a candidate for modulating intracellular redox homeostasis through antioxidant activity and enhancement of glutathione synthesis. Furthermore, its ability to influence the Nrf2 signaling pathway warrants further investigation for potential therapeutic applications in diseases associated with oxidative stress. The established use of this compound in studying protein folding and its fundamental role in peptide synthesis underscore its importance as a tool for researchers in biochemistry and drug discovery. This guide provides a foundational understanding and practical methodologies to encourage further exploration into the multifaceted biological activities of this compound.

References

S-tert-Butyl-L-cysteine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Cysteine Derivative in Synthetic Chemistry and Biomedical Research

S-tert-Butyl-L-cysteine hydrochloride is a synthetically modified derivative of the amino acid L-cysteine, playing a crucial role in peptide synthesis and various areas of biomedical research. The introduction of a tert-butyl group to the sulfur atom of cysteine provides a robust protecting group for the reactive thiol functionality. This modification is instrumental in preventing undesirable side reactions during complex chemical syntheses, particularly in the assembly of peptides and proteins.[1] Beyond its utility as a protected building block, S-tert-Butyl-L-cysteine and its derivatives are investigated for their potential antioxidant properties and their role in cellular processes related to oxidative stress.[1]

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a desirable characteristic for its application in biological systems and various experimental protocols.[1]

PropertyValueSource(s)
Molecular Formula C₇H₁₆ClNO₂S[1]
Molecular Weight 213.73 g/mol [1]
Melting Point 203-204 °C[1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water, chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1]
Storage Temperature 2-8°C[1]

Synthesis and Chemical Reactions

The synthesis of this compound is primarily achieved through the direct alkylation of L-cysteine with a tert-butyl source. Key chemical reactions involving this compound are centered around the reactivity of its functional groups: the protected thiol, the amino group, and the carboxylic acid.

Synthesis

A common method for the synthesis of S-tert-Butyl-L-cysteine involves the reaction of L-cysteine with tert-butyl bromide in the presence of a base. To prevent unwanted side reactions at the amino and carboxyl groups, they are often protected prior to the alkylation step. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability and solubility.[1]

Key Chemical Reactions
  • Nucleophilic Substitution: The sulfur atom, once deprotected, can act as a nucleophile, reacting with electrophiles.

  • Disulfide Bond Formation: Under oxidizing conditions, the deprotected thiol can form disulfide bridges, a critical feature in protein folding and structure.[1]

  • Acid-Base Reactions: The carboxylic acid and amino groups can participate in standard acid-base chemistry.[1]

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several scientific disciplines.

  • Peptide Synthesis: Its most prominent application is as a protected cysteine residue in solid-phase peptide synthesis (SPPS). The bulky tert-butyl group effectively shields the thiol from participating in unwanted reactions during the stepwise addition of amino acids.[1]

  • Biochemical Research: It is used in studies of protein folding and stability. The controlled introduction and removal of the tert-butyl group allow researchers to investigate the specific roles of cysteine residues in these processes.[1]

  • Pharmaceutical Development: Due to its antioxidant properties, it is being investigated for potential therapeutic applications.[1]

  • Nutraceuticals: As a cysteine derivative, it has been considered for inclusion in nutritional supplements aimed at enhancing athletic performance and recovery.[1]

Biological Activity and Signaling Pathways

The biological activity of S-tert-Butyl-L-cysteine is intrinsically linked to the function of L-cysteine in cellular metabolism, particularly in the context of oxidative stress. L-cysteine is a precursor to the major intracellular antioxidant, glutathione (B108866) (GSH).[2][3] By providing a source of cysteine, S-tert-Butyl-L-cysteine can potentially bolster the cellular antioxidant defense systems.

One of the key signaling pathways involved in the cellular response to oxidative stress is the Nrf2-Keap1 pathway.[4][5] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, in the presence of oxidative stress, cysteine residues on Keap1 can be modified, leading to the dissociation of Nrf2.[5][6] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including those involved in glutathione synthesis, thus upregulating their expression.[4][5][6] While direct evidence for this compound activating this pathway is limited, its role as a cysteine pro-drug suggests a plausible mechanism of action through the modulation of intracellular cysteine levels, thereby influencing glutathione synthesis and the Nrf2-mediated antioxidant response.

Glutathione Metabolism and Nrf2 Pathway cluster_0 Extracellular cluster_1 Intracellular S-tBu-Cys S-tert-Butyl-L-cysteine Cysteine L-Cysteine S-tBu-Cys->Cysteine Uptake & Deprotection GCL γ-Glutamylcysteine Synthetase Cysteine->GCL Substrate GS Glutathione Synthetase GCL->GS γ-Glutamylcysteine GSH Glutathione (GSH) GS->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Sequesters Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant Genes (e.g., GCL, GS) ARE->Antioxidant_Genes Activates Transcription Nrf2_Keap1->Keap1 Nrf2_Keap1->Nrf2

Figure 1: Plausible mechanism of this compound in cellular antioxidant defense.

Experimental Protocols

Detailed experimental procedures are crucial for the effective utilization of this compound in a research setting.

Synthesis of this compound

This protocol is a generalized procedure based on the principles of direct alkylation.[1]

  • Protection of L-cysteine (Optional but Recommended): Protect the amino and carboxyl groups of L-cysteine to prevent side reactions. Standard protecting groups for amino acids can be employed.

  • Alkylation: Dissolve the protected L-cysteine in a suitable solvent. Add a base, followed by the dropwise addition of tert-butyl bromide. The reaction is typically stirred at room temperature.

  • Deprotection of Amino and Carboxyl Groups: Remove the protecting groups from the amino and carboxyl functions using appropriate deprotection strategies.

  • Hydrochloride Salt Formation: Dissolve the resulting S-tert-Butyl-L-cysteine in a suitable solvent and treat with a solution of hydrochloric acid.

  • Isolation and Purification: The product can be isolated by precipitation or crystallization and further purified by recrystallization.

Synthesis Workflow L-Cysteine L-Cysteine Protection Protection of Amino & Carboxyl Groups L-Cysteine->Protection Alkylation Alkylation with tert-Butyl Bromide & Base Protection->Alkylation Deprotection Deprotection of Amino & Carboxyl Groups Alkylation->Deprotection HCl_Salt Hydrochloride Salt Formation Deprotection->HCl_Salt Purification Isolation & Purification HCl_Salt->Purification Final_Product S-tert-Butyl-L-cysteine Hydrochloride Purification->Final_Product

Figure 2: General workflow for the synthesis of this compound.
Use in Solid-Phase Peptide Synthesis (SPPS)

The following outlines the general steps for incorporating this compound into a peptide chain using Fmoc-based SPPS.

  • Resin Swelling: Swell the solid support resin in a suitable solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling: Activate the carboxylic acid of Fmoc-Cys(tBu)-OH using a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF and other solvents to remove unreacted reagents.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Deprotection of the S-tert-butyl Group

The S-tert-butyl group is stable to the standard TFA cleavage conditions used in Fmoc-SPPS, making it an orthogonal protecting group.[7] Specific methods are required for its removal.

Method 1: Mercury (II) Acetate [7][8]

  • Dissolve the peptide in ice-cold trifluoroacetic acid (TFA).

  • Add mercury (II) acetate and stir the mixture at room temperature.

  • Remove the TFA by evaporation.

  • Redissolve the residue in aqueous acetic acid.

  • Add β-mercaptoethanol to remove the mercury.

  • Isolate the deprotected peptide, often by centrifugation and purification via HPLC.

Method 2: Trifluoromethanesulfonic Acid (TFMSA) [7]

This method is often used in Boc-based SPPS and can simultaneously cleave the peptide from the resin and remove the S-tert-butyl group.

  • Dissolve the peptide in a cleavage cocktail containing TFMSA and appropriate scavengers.

  • Stir the mixture at room temperature.

  • Precipitate the peptide by adding cold ether.

  • Isolate the crude peptide by filtration.

Deprotection Workflow cluster_0 Method 1: Mercury (II) Acetate cluster_1 Method 2: TFMSA Peptide-Cys(tBu) Peptide containing S-tert-Butyl-Cysteine Hg_Acetate 1. Dissolve in TFA 2. Add Hg(OAc)₂ Peptide-Cys(tBu)->Hg_Acetate TFMSA_Cleavage 1. Dissolve in TFMSA cocktail Peptide-Cys(tBu)->TFMSA_Cleavage Evaporation 3. Evaporate TFA Hg_Acetate->Evaporation Redissolve 4. Redissolve in Aqueous Acetic Acid Evaporation->Redissolve Thiol_Treatment 5. Add β-mercaptoethanol Redissolve->Thiol_Treatment Isolation_Hg 6. Isolate Deprotected Peptide Thiol_Treatment->Isolation_Hg Stir 2. Stir at RT TFMSA_Cleavage->Stir Precipitation 3. Precipitate with cold ether Stir->Precipitation Isolation_TFMSA 4. Isolate Deprotected Peptide Precipitation->Isolation_TFMSA

Figure 3: Workflows for the deprotection of the S-tert-butyl group from cysteine residues.
Antioxidant Activity Assays

Standard assays can be adapted to evaluate the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [9]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a solution of DPPH in the same solvent.

  • In a 96-well plate, add the test compound dilutions and the DPPH solution.

  • Incubate the plate in the dark at room temperature.

  • Measure the absorbance at a specific wavelength (typically around 517 nm).

  • Calculate the percentage of radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [9]

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Prepare a stock solution and serial dilutions of the test compound.

  • In a 96-well plate, add the test compound dilutions and the ABTS•+ solution.

  • Incubate at room temperature.

  • Measure the absorbance at a specific wavelength (typically around 734 nm).

  • Calculate the percentage of inhibition.

Conclusion

This compound is an indispensable tool for chemists and biologists. Its primary role as a protected cysteine derivative in peptide synthesis is well-established, enabling the creation of complex peptides and proteins with high fidelity. Furthermore, its potential to modulate cellular redox homeostasis through its connection to glutathione metabolism and the Nrf2 signaling pathway opens up exciting avenues for its application in the development of novel therapeutics for diseases associated with oxidative stress. The detailed understanding of its properties and the availability of robust experimental protocols are essential for harnessing its full potential in both basic research and drug discovery.

References

S-tert-Butyl-L-cysteine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-tert-Butyl-L-cysteine hydrochloride is a synthetically derived amino acid analog that has become an indispensable tool in the field of peptide chemistry and drug development. Its primary utility lies in the protection of the thiol group of cysteine residues during complex peptide synthesis, preventing unwanted side reactions and ensuring the formation of the desired peptide sequence. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and applications of this compound, with a focus on its critical role in the development of therapeutic peptides.

Introduction

The synthesis of peptides and proteins with high fidelity is a cornerstone of modern drug discovery and biochemical research. Cysteine, with its reactive thiol (-SH) group, presents a unique challenge in peptide synthesis. This thiol moiety is susceptible to oxidation, disulfide exchange, and other side reactions that can lead to impurities and a low yield of the target peptide. To overcome these challenges, a variety of protecting groups have been developed to temporarily block the thiol group during synthesis. Among these, the S-tert-butyl group has proven to be particularly effective due to its stability under a wide range of reaction conditions and its selective removal. This compound is the commercially available and commonly used form of this protected amino acid, offering enhanced stability and solubility.[1]

Discovery and History

While the precise date and original publication detailing the first synthesis of S-tert-Butyl-L-cysteine remain elusive in readily available literature, its development is intrinsically linked to the advancements in solid-phase peptide synthesis (SPPS) pioneered by R. Bruce Merrifield in the 1960s. The need for robust and orthogonal protecting groups became increasingly apparent as chemists endeavored to synthesize longer and more complex peptides. The tert-butyl group was recognized for its acid-lability, providing a valuable tool for selective deprotection. Its application to the thiol group of cysteine offered a stable protecting group that could withstand the repetitive steps of peptide synthesis while being readily removable under specific acidic conditions.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₆ClNO₂S[2]
Molecular Weight 213.73 g/mol [2]
Melting Point 203-204 °C[1]
Boiling Point 293.5 °C at 760 mmHgN/A
Density 1.13 g/cm³N/A
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water[1]

Note: Some reported values may correspond to the free base or related compounds.

Synthesis and Purification

The most common method for the synthesis of S-tert-Butyl-L-cysteine is the direct alkylation of L-cysteine with a tert-butyl source in the presence of a base. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established chemical principles for S-alkylation of thiols.

Materials:

  • L-cysteine hydrochloride monohydrate

  • tert-Butyl alcohol or isobutylene (B52900)

  • Concentrated sulfuric acid (catalytic amount) or a strong acid catalyst

  • Sodium bicarbonate or other suitable base

  • Anhydrous diethyl ether or other suitable organic solvent

  • Hydrochloric acid (ethanolic or aqueous)

  • Distilled water

Procedure:

  • S-tert-Butylation: In a reaction vessel, dissolve L-cysteine hydrochloride monohydrate in water. Cool the solution in an ice bath. Slowly add a source of the tert-butyl group, such as tert-butyl alcohol and a catalytic amount of a strong acid like sulfuric acid, or bubble isobutylene gas through the solution in the presence of an acid catalyst. The reaction is stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Extraction: After the reaction is complete, neutralize the mixture with a suitable base, such as sodium bicarbonate, to a pH of approximately 7. The S-tert-Butyl-L-cysteine can then be extracted into an organic solvent.

  • Purification and Hydrochloride Salt Formation: The crude product is often purified by recrystallization.[1] To a solution of the purified S-tert-Butyl-L-cysteine in an appropriate solvent (e.g., ethanol), add a solution of hydrochloric acid (e.g., ethanolic HCl) to precipitate the hydrochloride salt.

  • Isolation and Drying: The precipitated this compound is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dried under vacuum.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol-water.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum to yield pure this compound.

Applications in Drug Development

The primary application of this compound is as a protected building block in solid-phase peptide synthesis (SPPS). The S-tert-butyl group is stable to the basic conditions used for Fmoc deprotection and to the reagents used for peptide coupling, but it is readily cleaved by strong acids, typically in the final cleavage step from the resin.

Use in Solid-Phase Peptide Synthesis

The workflow for incorporating S-tert-Butyl-L-cysteine into a peptide sequence via Fmoc-based SPPS is illustrated below.

Peptide_Synthesis_Workflow cluster_resin Solid Support (Resin) cluster_synthesis_cycle Peptide Elongation Cycle cluster_cleavage Final Cleavage and Deprotection cluster_purification Purification Resin Resin Fmoc_Deprotection 1. Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Fmoc_Deprotection Start with resin-bound amino acid Wash1 Wash Fmoc_Deprotection->Wash1 Remove Fmoc group Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash1->Coupling Wash2 Wash Coupling->Wash2 Form peptide bond Wash2->Fmoc_Deprotection Repeat for each amino acid Cleavage 3. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage After final amino acid Purification 4. Purification (e.g., HPLC) Cleavage->Purification Crude Peptide Cys_tBu Fmoc-Cys(tBu)-OH Cleavage->Cys_tBu tBu group removed Final_Peptide Final Peptide with free Cys-SH Purification->Final_Peptide Pure Peptide Cys_tBu->Coupling Incorporated during coupling

Fmoc-SPPS Workflow with S-tert-Butyl Cysteine
Quantitative Data in Peptide Synthesis

The use of S-tert-butyl protected cysteine has been instrumental in the synthesis of numerous biologically active peptides. For instance, in the synthesis of a linear oxytocin (B344502) precursor, the use of Fmoc-Cys(S-tBu)-OH as a building block, followed by on-resin deprotection and oxidation, resulted in a crude peptide purity of 72%.[3] This demonstrates the utility of this protecting group strategy in achieving good yields of complex peptides.

Peptide Synthesis ApplicationProtecting Group StrategyReported Yield/PurityReference
Linear Oxytocin PrecursorFmoc-Cys(S-tBu)-OH72% crude purity[3]

Biological Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in or directly modulates any specific biological signaling pathways. Its role is primarily that of a synthetic tool in chemical synthesis rather than a biologically active molecule that interacts with cellular signaling cascades.

However, the native amino acid, L-cysteine, is a crucial component of the cellular antioxidant glutathione (B108866) and is involved in various redox-sensitive signaling pathways. It is plausible that S-tert-butyl-L-cysteine, if it were to be metabolized in a way that releases free L-cysteine, could indirectly influence these pathways. A generalized representation of L-cysteine's role in cellular redox signaling is provided below. It is important to note that this diagram illustrates the function of the parent amino acid, not the synthetic derivative.

Cysteine_Redox_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Environment Cys_in L-Cysteine (from diet/synthesis) Cys Intracellular L-Cysteine Pool Cys_in->Cys Transport GSH Glutathione (GSH) Synthesis Cys->GSH Precursor ROS Reactive Oxygen Species (ROS) GSH->ROS Detoxification Redox_Signaling Redox-Sensitive Signaling Pathways (e.g., Nrf2, NF-κB) ROS->Redox_Signaling Modulation Cellular_Response Cellular Response (Antioxidant defense, Inflammation, etc.) Redox_Signaling->Cellular_Response Regulation

Role of L-Cysteine in Cellular Redox Signaling

Conclusion

This compound is a vital reagent for researchers, scientists, and drug development professionals engaged in peptide synthesis. Its robust S-tert-butyl protecting group provides the necessary stability and selective deprotection required for the efficient and high-fidelity synthesis of complex cysteine-containing peptides. While its direct involvement in biological signaling pathways has not been established, its indirect contribution to the development of peptide-based therapeutics that target these pathways is undeniable. Future research may focus on the development of even more efficient and orthogonal cysteine protecting groups, but the foundational role of this compound in peptide chemistry is firmly established.

References

S-tert-Butyl-L-cysteine Hydrochloride: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-tert-Butyl-L-cysteine hydrochloride is a derivative of the amino acid L-cysteine, primarily utilized in peptide synthesis as a protecting group for the thiol moiety. Beyond its established role in chemical synthesis, its structural similarity to L-cysteine and other biologically active S-alkyl-cysteine derivatives suggests a range of potential therapeutic applications. This technical guide explores these possibilities, focusing on the compound's potential as a cysteine prodrug with significant antioxidant and cytoprotective properties. Drawing on data from related compounds, this document outlines potential mechanisms of action, suggests experimental protocols for future investigation, and provides a framework for its development as a therapeutic agent.

Introduction

This compound is a synthetic amino acid derivative where the thiol group of L-cysteine is protected by a tert-butyl group. This modification enhances its stability and makes it a valuable tool in peptide synthesis.[1] However, the biological lability of the S-tert-butyl group under certain physiological conditions could allow for the intracellular release of L-cysteine, positioning this compound as a prodrug. L-cysteine is a critical precursor to the master antioxidant glutathione (B108866) (GSH), which plays a pivotal role in cellular defense against oxidative stress.[2] This guide will delve into the therapeutic potential of this compound, primarily based on its presumed ability to augment intracellular L-cysteine and, consequently, glutathione levels.

Potential Mechanism of Action: A Cysteine Prodrug

The primary hypothesized mechanism of therapeutic action for this compound is its function as a cysteine donor. Upon administration and cellular uptake, it is anticipated that the tert-butyl group is cleaved, releasing L-cysteine. This liberated L-cysteine can then be incorporated into the glutathione synthesis pathway.

Glutathione Synthesis Pathway

The synthesis of glutathione is a two-step enzymatic process that is critically dependent on the availability of its constituent amino acids, particularly cysteine.

  • Step 1: Glutamate-cysteine ligase (GCL) catalyzes the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. This is the rate-limiting step in glutathione synthesis.

  • Step 2: Glutathione synthetase (GS) adds glycine (B1666218) to γ-glutamylcysteine to form glutathione (γ-glutamyl-cysteinyl-glycine).

By providing a source of L-cysteine, this compound can potentially drive the synthesis of glutathione, thereby enhancing the cell's antioxidant capacity.

Glutathione Synthesis Pathway cluster_enzymes S-tert-Butyl-L-cysteine HCl S-tert-Butyl-L-cysteine HCl L-Cysteine L-Cysteine S-tert-Butyl-L-cysteine HCl->L-Cysteine Metabolic Cleavage γ-Glutamylcysteine γ-Glutamylcysteine L-Cysteine->γ-Glutamylcysteine Glutamate Glutamate Glutamate->γ-Glutamylcysteine Glutathione (GSH) Glutathione (GSH) γ-Glutamylcysteine->Glutathione (GSH) Glycine Glycine Glycine->Glutathione (GSH) GCL Glutamate-Cysteine Ligase (GCL) GS Glutathione Synthetase (GS)

Figure 1: Proposed metabolic activation of this compound and its entry into the glutathione synthesis pathway.
The Nrf2 Antioxidant Response Pathway

A key regulator of cellular antioxidant defenses is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Nrf2 is kept at low levels by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous antioxidant genes, including those involved in glutathione synthesis and regeneration. Studies on related compounds like S-allyl-L-cysteine (SAC) have shown activation of the Nrf2 pathway.[3] It is plausible that this compound, by influencing the intracellular redox state through cysteine and glutathione modulation, could also activate this critical protective pathway.

Nrf2 Activation Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates S-tert-Butyl-L-cysteine HCl S-tert-Butyl-L-cysteine HCl L-Cysteine L-Cysteine S-tert-Butyl-L-cysteine HCl->L-Cysteine GSH Glutathione L-Cysteine->GSH Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ub Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Ub->Proteasome degradation ARE ARE Nrf2_n->ARE binds Antioxidant Genes e.g., GCL, HO-1 ARE->Antioxidant Genes activates transcription

Figure 2: Postulated activation of the Nrf2 antioxidant response pathway by this compound through modulation of the cellular redox state.

Potential Therapeutic Areas

Based on its proposed mechanism of action, this compound could be investigated for therapeutic efficacy in a variety of conditions characterized by oxidative stress and glutathione depletion.

Neurodegenerative Diseases

Oxidative stress is a well-established contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The brain is particularly vulnerable to oxidative damage due to its high metabolic rate and lipid-rich composition. Studies on other S-alkyl-cysteine derivatives, such as S-allyl-L-cysteine, have demonstrated neuroprotective effects in preclinical models.[4][5][6]

Table 1: Preclinical data for S-allyl-L-cysteine (SAC) in models of neurodegeneration.

Model System Compound Dosage/Concentration Key Findings Reference
D-galactose-induced aging in mice SAC, SEC, SPC Not specified Decreased production of amyloid-β peptide in the brain. [4]
MPTP mouse model of Parkinson's disease SAC, SEC, SPC Not specified Neuroprotective effects against dopaminergic neuron loss. [4]
Transgenic mouse model of Alzheimer's disease SAC Not specified Prevention of synaptic degeneration and abnormal tau phosphorylation. [4]

| Cultured rat hippocampal neurons | SAC, SEC, SPC | Not specified | Protection against ER stress-induced neurotoxicity. |[5] |

Note: SEC = S-ethyl-L-cysteine; SPC = S-propyl-L-cysteine. This data is presented to guide potential research directions for this compound.

Liver Diseases

The liver is the primary site of glutathione synthesis and is central to detoxification processes. Conditions such as alcoholic and non-alcoholic fatty liver disease are associated with significant oxidative stress and glutathione depletion. Cysteine precursors are known to be hepatoprotective.

Cardiovascular Diseases

Oxidative stress contributes to endothelial dysfunction, inflammation, and the progression of atherosclerosis. By enhancing antioxidant defenses, this compound could potentially mitigate these pathological processes.

Proposed Experimental Protocols for Investigation

To validate the therapeutic potential of this compound, a series of in vitro and in vivo studies are necessary.

In Vitro Cellular Assays
  • Objective: To determine the cytoprotective and antioxidant effects of this compound in cultured cells.

  • Cell Lines: Human hepatoma (HepG2), neuroblastoma (SH-SY5Y), or other relevant cell lines.

  • Protocol:

    • Toxicity Assessment: Treat cells with a range of concentrations of this compound for 24-48 hours and assess cell viability using an MTT or similar assay to determine the non-toxic concentration range.

    • Oxidative Stress Induction: Pre-treat cells with non-toxic concentrations of this compound for a specified period, followed by exposure to an oxidative insult (e.g., hydrogen peroxide, tert-butyl hydroperoxide).

    • Measurement of Intracellular Glutathione: Measure intracellular GSH levels using a commercially available kit (e.g., based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)).

    • Reactive Oxygen Species (ROS) Measurement: Quantify intracellular ROS levels using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Nrf2 Activation: Assess Nrf2 activation by measuring the nuclear translocation of Nrf2 via Western blotting of nuclear and cytosolic fractions and by quantifying the expression of Nrf2 target genes (e.g., GCLC, HO-1) using RT-qPCR.

In Vitro Experimental Workflow Cell Culture Cell Culture Toxicity Assay (MTT) Toxicity Assay (MTT) Cell Culture->Toxicity Assay (MTT) Pre-treatment with S-tert-Butyl-L-cysteine HCl Pre-treatment with S-tert-Butyl-L-cysteine HCl Cell Culture->Pre-treatment with S-tert-Butyl-L-cysteine HCl Oxidative Stress Induction (e.g., H2O2) Oxidative Stress Induction (e.g., H2O2) Pre-treatment with S-tert-Butyl-L-cysteine HCl->Oxidative Stress Induction (e.g., H2O2) Endpoint Analysis Endpoint Analysis Oxidative Stress Induction (e.g., H2O2)->Endpoint Analysis GSH Measurement GSH Measurement Endpoint Analysis->GSH Measurement ROS Measurement ROS Measurement Endpoint Analysis->ROS Measurement Nrf2 Activation Analysis Nrf2 Activation Analysis Endpoint Analysis->Nrf2 Activation Analysis

Figure 3: A generalized workflow for in vitro evaluation of the antioxidant properties of this compound.
In Vivo Animal Studies

  • Objective: To evaluate the bioavailability, safety, and efficacy of this compound in a relevant animal model of disease.

  • Animal Model: For neuroprotection, a model such as the MPTP-induced Parkinson's disease model in mice or a stroke model could be employed.

  • Protocol:

    • Pharmacokinetic and Bioavailability Studies: Administer a single dose of this compound (oral and intravenous routes) to rodents and collect blood samples at various time points to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of the parent compound and its metabolite, L-cysteine.

    • Toxicity Studies: Conduct acute and sub-chronic toxicity studies to determine the safety profile of the compound. Monitor for clinical signs of toxicity, changes in body weight, and perform histopathological analysis of major organs.

    • Efficacy Studies: In a disease model, administer this compound at various doses and assess relevant outcomes. For a Parkinson's model, this would include behavioral tests (e.g., rotarod), measurement of dopamine (B1211576) levels in the striatum, and histological analysis of dopaminergic neuron survival in the substantia nigra.

    • Biomarker Analysis: Collect tissue samples (e.g., brain, liver) to measure levels of glutathione, markers of oxidative stress (e.g., lipid peroxidation), and the expression of Nrf2-regulated genes.

Data Presentation

Quantitative data from these proposed studies should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 2: Hypothetical In Vitro Antioxidant Activity of this compound.

Parameter Control Oxidative Stress S-tert-Butyl-L-cysteine HCl (Low Dose) + Oxidative Stress S-tert-Butyl-L-cysteine HCl (High Dose) + Oxidative Stress
Cell Viability (%) 100 ± 5 50 ± 7 75 ± 6 90 ± 5
Intracellular ROS (Fold Change) 1.0 ± 0.1 5.0 ± 0.5 2.5 ± 0.3 1.5 ± 0.2
Intracellular GSH (nmol/mg protein) 50 ± 4 20 ± 3 35 ± 4 45 ± 5

| Nrf2 Target Gene Expression (Fold Change) | 1.0 ± 0.2 | 1.2 ± 0.3 | 3.0 ± 0.4 | 5.0 ± 0.6 |

Note: This table presents hypothetical data for illustrative purposes.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rodents.

Parameter Oral Administration Intravenous Administration
Bioavailability (%) To be determined 100
Cmax (µg/mL) To be determined To be determined
Tmax (h) To be determined N/A
AUC (µg·h/mL) To be determined To be determined

| Half-life (h) | To be determined | To be determined |

Note: This table outlines the key pharmacokinetic parameters to be determined in preclinical studies.

Conclusion and Future Directions

This compound holds considerable, albeit largely unexplored, potential as a therapeutic agent. Its primary promise lies in its ability to act as a cysteine prodrug, thereby bolstering the cell's primary antioxidant defense system through the synthesis of glutathione. The activation of the Nrf2 pathway represents another plausible and significant mechanism of action. While its current use is confined to synthetic chemistry, the compelling biological rationale warrants a thorough investigation into its therapeutic efficacy in diseases underpinned by oxidative stress. Future research should focus on systematic in vitro and in vivo studies to elucidate its mechanism of action, define its pharmacokinetic and safety profiles, and validate its efficacy in relevant disease models. Such a research program will be crucial in transitioning this compound from a laboratory reagent to a potential clinical candidate.

References

S-tert-Butyl-L-cysteine Hydrochloride: A Technical Guide on its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-tert-Butyl-L-cysteine hydrochloride is a synthetic derivative of the amino acid L-cysteine, characterized by a tert-butyl group attached to the sulfur atom. This modification enhances its stability and modulates its reactivity compared to its parent compound. While extensively utilized in peptide synthesis as a protective agent for the thiol group, its intrinsic antioxidant properties are a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of the theoretical and potential antioxidant characteristics of this compound, detailing proposed mechanisms of action, standardized experimental protocols for its evaluation, and a summary of its potential applications in drug development and biomedical research. Although direct quantitative data for this specific compound is limited in publicly available literature, this guide serves as a foundational resource for researchers aiming to investigate its antioxidant capacity.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Cysteine and its derivatives are known to play a crucial role in the cellular antioxidant defense system, primarily through the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. This compound, as a stable cysteine analogue, is postulated to exhibit antioxidant effects by directly scavenging free radicals and by serving as a precursor for L-cysteine, thereby supporting GSH synthesis.[1] This document aims to provide a detailed technical framework for understanding and evaluating these properties.

Proposed Mechanisms of Antioxidant Action

The antioxidant activity of this compound is believed to be exerted through two primary pathways:

  • Direct Radical Scavenging: The thiol group (-SH) is a key functional moiety responsible for the antioxidant properties of cysteine derivatives. Although the thiol group in this compound is protected by a tert-butyl group, it is hypothesized that under certain physiological conditions, it may still participate in redox reactions to neutralize free radicals.[1]

  • Indirect Antioxidant Activity via Glutathione (GSH) Synthesis: A more prominent proposed mechanism is the enzymatic or metabolic cleavage of the S-tert-butyl group to release L-cysteine. L-cysteine is the rate-limiting substrate for the synthesis of glutathione, a tripeptide that is central to the antioxidant defense system.[1] By providing a source of L-cysteine, this compound can potentially boost intracellular GSH levels, thereby enhancing the cell's capacity to detoxify ROS.[2][3]

Below is a diagram illustrating the proposed antioxidant signaling pathway.

Antioxidant_Signaling_Pathway STBC S-tert-Butyl-L-cysteine hydrochloride LCysteine L-Cysteine STBC->LCysteine Metabolic Cleavage ROS Reactive Oxygen Species (ROS) STBC->ROS Direct Scavenging (Hypothesized) Neutralized Neutralized Products STBC->Neutralized GSH Glutathione (GSH) LCysteine->GSH Biosynthesis OxidativeDamage Cellular Oxidative Damage ROS->OxidativeDamage ROS->Neutralized GSH->ROS Detoxification GSH->Neutralized

Proposed antioxidant mechanism of this compound.

Quantitative Data on Antioxidant Properties

Antioxidant Assay Parameter Value Reference Compound Value (Reference) Citation
DPPH Radical ScavengingIC50 (µg/mL)Data not availableAscorbic AcidData not availableN/A
ABTS Radical ScavengingIC50 (µg/mL)Data not availableTroloxData not availableN/A
Cellular Antioxidant ActivityIC50 (µM)Data not availableQuercetin (B1663063)Data not availableN/A

Experimental Protocols for Antioxidant Assessment

To facilitate research into the antioxidant properties of this compound, detailed methodologies for key in vitro and cell-based assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents and Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (B145695)

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of this compound and the positive control in methanol.

    • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore, leading to a reduction in absorbance.

  • Reagents and Materials:

    • This compound

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol

    • Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound and the positive control.

    • In a 96-well plate, add 20 µL of each sample dilution to respective wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to an oxidative challenge.

  • Reagents and Materials:

    • Human hepatocarcinoma (HepG2) cells or other suitable cell line

    • Cell culture medium (e.g., DMEM)

    • Fetal bovine serum (FBS)

    • DCFH-DA solution

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another peroxide generator

    • This compound

    • Quercetin (positive control)

    • 96-well black-walled, clear-bottom cell culture plate

    • Fluorescence microplate reader

  • Protocol:

    • Seed HepG2 cells in a 96-well plate and grow to confluence.

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound or quercetin in treatment medium for 1 hour.

    • Add DCFH-DA solution to each well and incubate for 30 minutes.

    • Wash the cells with PBS.

    • Add AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.

    • The CAA value is calculated based on the area under the curve of fluorescence versus time.

Below is a diagram illustrating a general experimental workflow for assessing antioxidant properties.

Experimental_Workflow start Start: Compound Preparation invitro In Vitro Assays start->invitro cellular Cell-Based Assays start->cellular dpph DPPH Assay invitro->dpph abts ABTS Assay invitro->abts data Data Analysis (IC50, etc.) dpph->data abts->data caa Cellular Antioxidant Activity (CAA) Assay cellular->caa ros ROS Measurement cellular->ros gsh Glutathione Level Measurement cellular->gsh caa->data ros->data gsh->data end Conclusion data->end

General experimental workflow for antioxidant assessment.

Conclusion and Future Directions

This compound holds theoretical promise as an antioxidant agent due to its structural relationship to L-cysteine. The proposed mechanisms of direct radical scavenging and indirect action through the enhancement of the glutathione system provide a strong rationale for its investigation. However, the current body of scientific literature lacks empirical evidence to quantify its antioxidant efficacy.

For drug development professionals and researchers, this presents a clear opportunity. Rigorous investigation using the standardized assays outlined in this guide is necessary to characterize the antioxidant profile of this compound. Future studies should focus on:

  • Determining the IC50 values in various in vitro antioxidant assays.

  • Evaluating its efficacy in cellular models of oxidative stress.

  • Investigating its metabolic fate and the in vivo liberation of L-cysteine.

  • Exploring its potential synergistic effects with other antioxidants.

Such data will be crucial in validating the therapeutic potential of this compound in oxidative stress-related pathologies and guiding its future development as a potential pharmaceutical agent.

References

Methodological & Application

Synthesis of S-tert-Butyl-L-cysteine Hydrochloride from L-Cysteine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of S-tert-Butyl-L-cysteine hydrochloride from L-Cysteine. This compound is a crucial derivative of the amino acid cysteine, widely utilized as a protecting group for the thiol functionality in peptide synthesis and as a building block in the development of novel therapeutics.[1] The bulky tert-butyl group offers steric hindrance, preventing undesirable side reactions of the highly reactive thiol group.[2] This protocol outlines a common and effective method for its preparation, focusing on direct alkylation of L-Cysteine followed by conversion to its hydrochloride salt to improve stability and solubility.[2]

Introduction

L-cysteine is a semi-essential amino acid characterized by a thiol (-SH) group, which is highly reactive and susceptible to oxidation, disulfide exchange, and other reactions. In peptide synthesis and drug design, it is often necessary to protect this thiol group to ensure selective reactions at other sites of the molecule. The S-tert-butyl group serves as an effective protecting group due to its stability under various reaction conditions and its selective removal when required.[2]

This compound is a valuable reagent in:

  • Peptide Synthesis: Used as a building block to incorporate a protected cysteine residue into peptide chains.[3]

  • Biochemical Research: Employed in studies of protein folding, stability, and the role of thiol groups in biological processes.[2]

  • Pharmaceutical Development: Investigated for its potential therapeutic applications, including its antioxidant properties.[1]

This document provides a comprehensive guide to the synthesis, purification, and characterization of this compound.

Synthesis Pathway and Mechanism

The synthesis of this compound from L-Cysteine is typically achieved through a direct alkylation of the thiol group. The reaction involves the nucleophilic attack of the sulfur atom of L-Cysteine on a tert-butyl electrophile, commonly generated from isobutylene (B52900) in the presence of an acid catalyst or by using tert-butyl bromide with a base. The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

Synthesis_Pathway LCysteine L-Cysteine Intermediate S-tert-Butyl-L-cysteine LCysteine->Intermediate Alkylation tertButyl_source Isobutylene / H+ Final_Product S-tert-Butyl-L-cysteine hydrochloride Intermediate->Final_Product Salt Formation HCl HCl

Caption: Synthesis of this compound from L-Cysteine.

Experimental Protocols

Materials and Equipment

Reagents:

  • L-Cysteine hydrochloride monohydrate

  • Isobutylene (liquefied gas) or tert-Butyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Diethyl ether

  • Acetone (B3395972)

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Pressure vessel or a thick-walled glass reaction vessel with a secure sealing mechanism

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • pH meter or pH indicator paper

Synthesis of S-tert-Butyl-L-cysteine

This protocol is adapted from established methods involving the acid-catalyzed addition of isobutylene to L-Cysteine.

Procedure:

  • To a pressure vessel, add L-Cysteine hydrochloride monohydrate (1 equivalent).

  • Add a suitable solvent such as dioxane or dichloromethane.

  • Cool the vessel in an ice bath.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Condense isobutylene (1.5-2 equivalents) into the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature.

  • Stir the reaction mixture vigorously for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, carefully vent the excess isobutylene in a well-ventilated fume hood.

  • Neutralize the reaction mixture with a 5% sodium bicarbonate solution until the pH is approximately 7.

  • The crude product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent like diethyl ether.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Formation of this compound
  • Dissolve the crude S-tert-Butyl-L-cysteine in a minimal amount of a suitable solvent, such as diethyl ether or a mixture of alcohol and water.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid or pass dry HCl gas through the solution while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether or acetone to remove any remaining impurities.

  • Dry the product under vacuum to obtain this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected results for the synthesis of this compound.

ParameterValueReference
Starting Material L-Cysteine hydrochloride monohydrate
Reagents Isobutylene, Sulfuric Acid, Hydrochloric Acid[4]
Solvent Dioxane or Dichloromethane[4]
Reaction Time 24 - 48 hours[4]
Reaction Temperature Room Temperature[4]
Typical Yield 60 - 85%[5]
Appearance White to off-white crystalline powder[2]
Molecular Formula C₇H₁₆ClNO₂S[6]
Molecular Weight 213.73 g/mol [6]
Purity (HPLC) ≥ 98%[7]

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • Melting Point: The melting point of the pure compound should be determined and compared to literature values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the compound. The characteristic signals for the tert-butyl group (a singlet around 1.3 ppm in ¹H NMR) and the cysteine backbone should be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification and Salt Formation cluster_analysis Characterization A 1. Add L-Cysteine & Solvent to Reaction Vessel B 2. Add Acid Catalyst A->B C 3. Introduce Isobutylene B->C D 4. React at Room Temperature C->D E 5. Work-up and Isolation of S-tert-Butyl-L-cysteine D->E F 6. Dissolve Crude Product E->F G 7. Add Hydrochloric Acid F->G H 8. Precipitate and Filter G->H I 9. Wash and Dry the Product H->I J 10. Purity (HPLC) I->J K 11. Structure (NMR, MS)

References

Application Notes and Protocols: S-tert-Butyl-L-cysteine Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of S-tert-Butyl-L-cysteine hydrochloride in solid-phase peptide synthesis (SPPS). This derivative is a valuable tool for the synthesis of cysteine-containing peptides, offering unique advantages in terms of side-chain protection and selective deprotection strategies.

Introduction

Cysteine residues play a critical role in the structure and function of many peptides and proteins, primarily through the formation of disulfide bonds.[1][2] Effective synthesis of these biomolecules requires robust protection of the reactive thiol group of cysteine during chain elongation. The S-tert-butyl (S-tBu) protecting group offers excellent stability under the acidic conditions typically used for the removal of Nα-Fmoc groups and many other acid-labile side-chain protecting groups.[1][3] This stability makes Fmoc-Cys(tBu)-OH a suitable building block for Fmoc-based SPPS.[1][4][5]

The S-tBu group is notably resistant to standard trifluoroacetic acid (TFA) cleavage cocktails, allowing for the isolation of fully protected peptides where the cysteine residue remains masked.[3][6] This feature is particularly advantageous for strategies involving the sequential and controlled formation of multiple disulfide bonds.[7] However, the removal of the S-tBu group requires specific and often harsh conditions, which must be carefully considered in the overall synthetic strategy.[1]

Key Features and Applications

  • High Stability: The S-tert-butyl group is stable to the repetitive TFA treatments used in Boc-SPPS and the piperidine (B6355638) treatments in Fmoc-SPPS.[3]

  • Orthogonal Deprotection: Its resistance to standard cleavage conditions allows for orthogonal deprotection strategies, enabling the selective formation of disulfide bonds when used in combination with other cysteine protecting groups like Trt, Acm, or Mmt.[7]

  • Synthesis of Peptides with Free Thiols: While not directly yielding a free thiol upon standard TFA cleavage, specific deprotection methods can be employed post-synthesis to unmask the cysteine residue.

  • Challenges: Removal of the S-tBu group requires strong acids like trifluoromethanesulfonic acid (TFMSA) or reagents like mercury(II) acetate (B1210297), which may not be compatible with all peptides or laboratory settings.[3] Incomplete removal can be an issue, and side reactions such as S-tert-butylation of unprotected cysteine residues during cleavage can occur.[8]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Cys(tBu)-OH in Fmoc-SPPS

This protocol outlines the standard procedure for coupling Fmoc-Cys(tBu)-OH to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Cys(tBu)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[9]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.[9]

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine and byproducts.[9]

  • Coupling:

    • Dissolve Fmoc-Cys(tBu)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive, repeat the coupling step.

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Cleavage of the Peptide from the Resin with the S-tBu Group Intact

This protocol describes the cleavage of the peptide from the resin while leaving the S-tert-butyl group on the cysteine residue.

Materials:

  • Peptide-resin

  • TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature. The triisopropylsilane (B1312306) (TIS) acts as a scavenger to prevent side reactions.[6]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether several times.

  • Drying: Dry the peptide under vacuum. The resulting peptide will have the S-tert-butyl group intact on the cysteine residue.

Protocol 3: Deprotection of the S-tert-Butyl Group

The removal of the S-tBu group requires specific, strong reagents. Below are two common methods.

Method A: Deprotection using Mercury(II) Acetate

Caution: Mercury compounds are highly toxic. Handle with appropriate safety precautions.

Materials:

  • S-tBu protected peptide

  • Mercury(II) acetate (Hg(OAc)₂)

  • TFA

  • β-mercaptoethanol

  • 10% aqueous acetic acid

Procedure:

  • Dissolve the S-tBu protected peptide in ice-cold TFA (5-10 mg/mL).

  • Add mercury(II) acetate (10 equivalents per S-tBu group) and stir the mixture at room temperature for 3 hours under an inert atmosphere (e.g., N₂).

  • Remove the TFA by evaporation under reduced pressure.

  • Redissolve the residue in 10% aqueous acetic acid.

  • Add β-mercaptoethanol (20 equivalents per S-tBu group) and let the mixture stand for 5 hours.

  • Remove the precipitate by centrifugation.

  • Purify the deprotected peptide by HPLC.

Method B: Deprotection using TMSBr-thioanisole/TFA

This method offers a mercury-free alternative for S-tBu group removal.

Materials:

  • S-tBu protected peptide-resin

  • 1M Trimethylsilyl bromide (TMSBr)-thioanisole in TFA

  • 1,2-ethanedithiol (EDT) as a scavenger

Procedure:

  • Treat the peptide-resin with a solution of 1M TMSBr-thioanisole in TFA in the presence of EDT.[4][5]

  • The reaction is typically carried out at 0°C for 2.5 hours.[4]

  • Following the reaction, the peptide is cleaved from the resin and precipitated as described in Protocol 2.

Data Presentation

Table 1: Comparison of Cysteine Protecting Groups in Fmoc-SPPS

Protecting GroupStability to 20% Piperidine/DMFStability to TFADeprotection ConditionsKey Features
Trityl (Trt) StableLabileMild acid (e.g., 1-5% TFA), I₂, Hg²⁺, Ag⁺Commonly used, allows for on-resin disulfide bond formation.
Acetamidomethyl (Acm) StableStableHg²⁺, Ag⁺, I₂, Tl³⁺Stable to TFA, allows for peptide purification before thiol deprotection.
tert-Butyl (tBu) StableStableHg(II), HF, TFMSA, TMSBr, TFA/DMSOVery stable, useful for orthogonal protection schemes.[3][4]
tert-Butylthio (StBu) StableStableReduction with thiols or phosphinesEnables selective on-resin thiol deprotection.

Mandatory Visualizations

Experimental Workflows

SPPS_Workflow cluster_cycle SPPS Cycle cluster_cleavage Cleavage and Deprotection Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-Cys(tBu)-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End_Cycle Repeat for next amino acid Wash2->End_Cycle Final_Peptide_Resin Final Protected Peptide-Resin End_Cycle->Final_Peptide_Resin Cleavage TFA Cleavage (TFA/TIS/H2O) Final_Peptide_Resin->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Protected_Peptide S-tBu Protected Peptide Precipitation->Protected_Peptide Deprotection_tBu S-tBu Deprotection (e.g., Hg(OAc)2) Protected_Peptide->Deprotection_tBu Final_Peptide Final Deprotected Peptide Deprotection_tBu->Final_Peptide

Caption: General workflow for SPPS using Fmoc-Cys(tBu)-OH.

Orthogonal Deprotection Strategy

Caption: Orthogonal strategy for regioselective disulfide bond formation.

References

Application Note: Protocols for the Deprotection of S-tert-Butyl-L-cysteine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The S-tert-butyl (S-tBu) group is a valuable protecting group for the thiol side chain of cysteine in peptide synthesis. Its stability to trifluoroacetic acid (TFA) under standard conditions used for Fmoc-based solid-phase peptide synthesis (SPPS) allows for its retention while other acid-labile protecting groups are removed.[1][2] However, efficient and clean removal of the S-tBu group is critical to yield the free cysteine thiol for subsequent manipulations, such as disulfide bond formation or conjugation. This application note provides detailed protocols for two common methods for the deprotection of S-tert-Butyl-L-cysteine residues: acid-mediated cleavage and mercury(II)-mediated deprotection.

Deprotection Methodologies

Two primary strategies are widely employed for the cleavage of the S-tert-butyl group from cysteine residues.

  • Acid-Mediated Deprotection: This method utilizes a strong acid, typically Trifluoroacetic acid (TFA), in combination with scavengers. The acid facilitates the cleavage of the thioether bond, releasing a tert-butyl cation. Scavengers are crucial to trap this reactive cation and prevent side reactions, such as the re-alkylation of the deprotected cysteine or other nucleophilic residues like methionine and tryptophan.[3][4]

  • Mercury(II)-Mediated Deprotection: This protocol involves the use of mercury(II) salts, such as mercury(II) acetate (B1210297) (Hg(OAc)₂) or mercury(II) trifluoroacetate.[4] These soft metal ions have a high affinity for the sulfur atom, facilitating the cleavage of the S-tBu bond. The resulting mercury-sulfur complex is then treated with a thiol-containing reagent, like β-mercaptoethanol, to release the free cysteine and precipitate the mercury as an insoluble sulfide.[5] While highly effective, this method requires stringent safety precautions due to the high toxicity of mercury compounds.

Experimental Protocols

Protocol 1: Acid-Mediated Deprotection using a TFA Cocktail

This protocol is suitable for both solid-phase and solution-phase deprotection and is generally preferred due to its avoidance of heavy metal reagents.

Materials:

  • S-tert-Butyl-L-cysteine hydrochloride containing peptide or substrate

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS) or 1,2-Ethanedithiol (B43112) (EDT) as a scavenger

  • Dichloromethane (DCM), optional for solution phase

  • Cold diethyl ether

  • Centrifuge and tubes

  • HPLC system for purification

Procedure:

  • Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common formulation is 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v). For peptides containing multiple cysteine residues, using 1,2-ethanedithiol (EDT) as a scavenger may be beneficial.

  • Reaction Setup:

    • For Solid-Phase: Add the cleavage cocktail to the resin-bound peptide (approximately 10 mL per gram of resin).

    • For Solution-Phase: Dissolve the S-tBu protected compound in a minimal amount of DCM or directly in the TFA cocktail.

  • Deprotection Reaction: Stir or gently agitate the mixture at room temperature for 2-3 hours. Monitor the reaction progress by HPLC if possible. Studies have shown that deprotection efficiencies of 85-90% can be achieved within 1-2 hours.[3]

  • Peptide Precipitation:

    • For Solid-Phase: Filter the resin and collect the filtrate.

    • Slowly add the TFA filtrate to a 10-fold volume of ice-cold diethyl ether to precipitate the crude deprotected peptide.

  • Isolation:

    • Pellet the precipitate by centrifugation at 3000-4000 rpm for 5-10 minutes.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether, repeating the centrifugation and decanting steps.

  • Drying and Purification: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. Purify the deprotected product by reverse-phase HPLC.

Protocol 2: Mercury(II) Acetate-Mediated Deprotection

CAUTION: Mercury(II) acetate is highly toxic and corrosive. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. All mercury-containing waste must be disposed of according to institutional and federal regulations.

Materials:

  • This compound containing peptide

  • Trifluoroacetic acid (TFA)

  • Mercury(II) acetate (Hg(OAc)₂)

  • 10% Aqueous Acetic Acid

  • β-mercaptoethanol (BME)

  • Centrifuge and tubes

  • HPLC system for purification

Procedure:

  • Reaction Setup: Dissolve the S-tBu protected peptide in ice-cold TFA (concentration of 5-10 mg/mL).

  • Deprotection: Add mercury(II) acetate (10 equivalents per S-tBu group) to the solution. Stir the mixture gently at room temperature for 3 hours under an inert atmosphere (e.g., nitrogen).

  • Solvent Removal: Remove the TFA by evaporation under reduced pressure at room temperature.

  • Mercury Sequestration:

    • Redissolve the residue in 10% aqueous acetic acid.

    • Add β-mercaptoethanol (20 equivalents per S-tBu group) to the solution. Let the mixture stand for at least 5 hours to allow for the complete precipitation of mercury sulfide.

  • Isolation:

    • Remove the precipitate by centrifugation.

    • Carefully collect the supernatant containing the deprotected peptide.

  • Purification: Desalt and purify the supernatant by reverse-phase HPLC to obtain the final product.

Data Presentation: Comparison of Deprotection Protocols

ParameterProtocol 1: Acid-MediatedProtocol 2: Mercury(II)-Mediated
Primary Reagents Trifluoroacetic acid (TFA)Mercury(II) Acetate, TFA, β-mercaptoethanol
Scavenger Triisopropylsilane (TIS), Water, EDTNot applicable (thiol added post-cleavage)
Reaction Time 2-3 hours3 hours (cleavage) + 5 hours (mercury removal)
Temperature Room TemperatureRoom Temperature
Reported Efficiency 85-90%[3]High, but quantitative data varies
Key Advantages Avoids toxic heavy metals; simpler workupEffective for complex peptides where acidolysis is problematic
Key Disadvantages Risk of side reactions if scavengers are inefficientHigh toxicity of mercury reagents; complex workup; hazardous waste

Visualized Workflow and Diagrams

Workflow for Acid-Mediated Deprotection

DeprotectionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start S-tBu Protected Cysteine Substrate cocktail Prepare TFA Cleavage Cocktail (95% TFA, 2.5% H2O, 2.5% TIS) reaction Combine Substrate and Cocktail Stir at RT for 2-3 hours start->reaction cocktail->reaction precipitate Precipitate in Cold Diethyl Ether reaction->precipitate centrifuge Centrifuge to Pellet Product precipitate->centrifuge wash Wash Pellet with Cold Ether (2x) centrifuge->wash dry Dry Crude Product wash->dry hplc Purify by RP-HPLC dry->hplc final_product Deprotected L-Cysteine Product hplc->final_product

Caption: Workflow for the acid-mediated deprotection of S-tBu-L-cysteine.

Chemical Deprotection Pathway

ReactionPathway Protected R-S-C(CH₃)₃ (S-tBu Cysteine) Transition H⁺ (from TFA) Protected->Transition Cation (CH₃)₃C⁺ (tert-Butyl Cation) Transition->Cation Deprotected R-SH (Free Cysteine Thiol) Transition->Deprotected Scavenger Scavenger (TIS) Cation->Scavenger Trapped Trapped Cation Scavenger->Trapped

Caption: Acid-catalyzed cleavage of the S-tert-butyl protecting group.

References

Application of S-tert-Butyl-L-cysteine Hydrochloride in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-tert-Butyl-L-cysteine hydrochloride is a protected form of the amino acid L-cysteine, where the thiol group is masked by a tert-butyl group. This protection strategy is instrumental in peptide synthesis and the development of bioconjugates, such as antibody-drug conjugates (ADCs). The bulky tert-butyl group effectively prevents the highly reactive thiol from engaging in undesirable side reactions during synthetic procedures.[1][2] Once the peptide or protein backbone is correctly assembled, the tert-butyl group can be selectively removed to expose the free thiol, which is then available for specific conjugation to payloads, linkers, or other molecules of interest. This application note provides detailed protocols for the incorporation of S-tert-Butyl-L-cysteine into peptides, its deprotection, and subsequent bioconjugation.

Key Applications

The primary application of this compound in bioconjugation lies in its use as a precursor for site-specific modification of peptides and proteins. By incorporating this protected amino acid at a specific position during synthesis, a unique reactive handle can be revealed at a later stage for controlled conjugation. This approach is particularly valuable in the construction of homogenous ADCs, where a defined drug-to-antibody ratio (DAR) is crucial for therapeutic efficacy and safety.

Experimental Protocols

Incorporation of S-tert-Butyl-L-cysteine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of an S-tert-butyl protected cysteine residue into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Cys(tBu)-OH

  • SPPS resin (e.g., Rink Amide resin)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • DMF (Peptide synthesis grade)

  • DCM (Peptide synthesis grade)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Cys(tBu)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups. The S-tert-butyl group remains intact under these conditions.[3]

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Experimental Workflow for Peptide Synthesis

start Start: Swell Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-Cys(tBu)-OH or other AA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for sequence wash2->repeat repeat->deprotection1 Next amino acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection End of sequence cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end_product Protected Peptide (Cys(tBu)) purification->end_product

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating S-tert-Butyl-L-cysteine.

Deprotection of the S-tert-Butyl Group

The removal of the S-tert-butyl group requires specific conditions to avoid side reactions. Two common methods are presented below.

Method A: Deprotection using Mercury(II) Acetate (B1210297)

This method is effective but involves the use of toxic mercury salts.

Materials:

  • S-tert-butyl protected peptide

  • Trifluoroacetic acid (TFA), ice-cold

  • Mercury(II) acetate [Hg(OAc)₂]

  • 10% aqueous acetic acid

  • β-mercaptoethanol

  • Nitrogen gas

Procedure:

  • Dissolve the S-tert-butyl protected peptide in ice-cold TFA (5-10 mg/mL).

  • Add mercury(II) acetate (10 equivalents per tert-butyl group).

  • Stir the mixture gently at room temperature for 3 hours under a nitrogen atmosphere.[1]

  • Remove the TFA by evaporation under reduced pressure.

  • Redissolve the residue in 10% aqueous acetic acid.

  • Add β-mercaptoethanol (20 equivalents per tert-butyl group) and let the mixture stand for 5 hours to precipitate mercury salts.[1]

  • Remove the precipitate by centrifugation.

  • Desalt the supernatant containing the deprotected peptide by HPLC.

Method B: Deprotection using Trimethylsilyl (B98337) Bromide-Thioanisole/TFA

This method offers an efficient, mercury-free alternative for deprotection.

Materials:

  • S-tert-butyl protected peptide resin

  • Deprotection cocktail: 1M trimethylsilyl bromide-thioanisole in trifluoroacetic acid (TFA)

  • Scavenger: 1,2-ethanedithiol (B43112) (EDT)

Procedure:

  • Treat the peptide resin containing the S-tert-butyl protected cysteine with a solution of 1M trimethylsilyl bromide-thioanisole/TFA in the presence of 1,2-ethanedithiol.[4]

  • Allow the reaction to proceed to completion (monitoring by HPLC is recommended).

  • Cleave the peptide from the resin using standard procedures if not already done.

  • Precipitate the deprotected peptide in cold diethyl ether.

  • Purify the peptide by reverse-phase HPLC.

Deprotection and Conjugation Workflow

start Start: Protected Peptide (e.g., from SPPS) deprotection Deprotection of Cys(tBu) (e.g., Hg(OAc)2 or TMSBr) start->deprotection purification1 Purification of Deprotected Peptide deprotection->purification1 conjugation Bioconjugation (e.g., Maleimide (B117702) chemistry) purification1->conjugation purification2 Purification of Bioconjugate conjugation->purification2 end_product Final Bioconjugate (e.g., ADC) purification2->end_product

Caption: General workflow for deprotection of S-tert-Butyl-L-cysteine and subsequent bioconjugation.

Bioconjugation of the Deprotected Cysteine Residue

Once the free thiol is exposed, it can be conjugated to a variety of molecules, most commonly through maleimide chemistry for the generation of ADCs.

Materials:

  • Deprotected peptide or protein with a free cysteine residue

  • Maleimide-functionalized payload (e.g., a cytotoxic drug with a maleimide linker)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.0-7.5)

  • Reducing agent (optional, e.g., TCEP, to ensure the thiol is in its reduced state)

Procedure:

  • Dissolve the deprotected peptide/protein in the reaction buffer. If necessary, add a small amount of a reducing agent like TCEP to ensure the cysteine thiol is free and not oxidized.

  • Dissolve the maleimide-functionalized payload in a compatible solvent (e.g., DMSO) and add it to the peptide/protein solution (typically in a slight molar excess).

  • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.

  • Quench the reaction by adding an excess of a free thiol-containing compound (e.g., N-acetylcysteine) to react with any unreacted maleimide.

  • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove unreacted payload and other impurities.

Quantitative Data Summary

The efficiency of deprotection and potential side reactions are critical parameters. The following table summarizes key quantitative aspects gathered from the literature.

ParameterMethod/ConditionObservationReference
Deprotection Mercury(II) Acetate in TFAClean removal of S-tert-butyl group.[1][5]
Trimethylsilyl bromide-thioanisole/TFAEfficient deprotection for full cleavage and side-chain deprotection.[4]
Side Reaction Standard TFA CleavageFormation of S-tert-butylated peptides due to re-attachment of liberated tert-butyl cations. Can be minimized with scavengers.[2]
Conjugation Kinetics Cysteine-Maleimide ReactionGenerally fast kinetics, with second-order rate constants often in the range of 10² to 10³ M⁻¹s⁻¹.[6]

Signaling Pathway Visualization

While this compound itself is not directly involved in signaling pathways, the bioconjugates it helps create, such as ADCs, are designed to interact with specific cellular pathways. For instance, an ADC targeting a cancer cell surface receptor will be internalized and release its cytotoxic payload, which then interferes with critical cellular processes like microtubule dynamics or DNA replication, ultimately leading to apoptosis.

ADC Mechanism of Action

ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Targeting Binding Binding Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release 3. Payload Release Payload Cytotoxic Payload Payload_Release->Payload Cellular_Target Intracellular Target (e.g., Microtubules, DNA) Payload->Cellular_Target 4. Target Engagement Apoptosis Apoptosis Cellular_Target->Apoptosis 5. Cell Death

Caption: Generalized signaling pathway for the mechanism of action of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a valuable reagent for the controlled synthesis of bioconjugates. Its use allows for the strategic placement of a protected thiol group within a peptide or protein, which can be unmasked under specific conditions for site-specific conjugation. The protocols and data presented here provide a framework for researchers and drug developers to effectively utilize this compound in their bioconjugation strategies, particularly for the development of next-generation therapeutics like ADCs. Careful selection of deprotection methods and reaction conditions is crucial to maximize yield and minimize side products.

References

Application Notes and Protocols for the Quantification of S-tert-Butyl-L-cysteine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of S-tert-Butyl-L-cysteine hydrochloride, a derivative of the amino acid cysteine. Due to the limited availability of published methods specifically for this compound, the following protocols are adapted from established analytical techniques for cysteine and other S-alkylated cysteine derivatives. The primary methods covered are High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and a titrimetric assay.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Reverse-phase HPLC coupled with UV or fluorescence detection is a common and sensitive method for quantifying amino acids. Since this compound lacks a strong chromophore, pre-column derivatization is necessary to enable sensitive detection. Two common derivatization reagents are o-phthaldialdehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

Method using o-Phthaldialdehyde (OPA) Derivatization

This method is suitable for the quantification of primary amines and is adapted from a procedure for S-alk(en)yl-L-cysteine derivatives.[1]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in 0.1 M hydrochloric acid.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase A.

    • Dissolve the sample containing this compound in 0.1 M hydrochloric acid and dilute as necessary.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add 100 µL of OPA reagent (prepared by dissolving OPA in borate (B1201080) buffer with the addition of a thiol, such as N-acetyl-L-cysteine or tert-butylthiol).[1]

    • Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 7.2) with 5% Methanol.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient would be to start with a low percentage of mobile phase B, increasing linearly to elute the derivatized analyte. A starting point could be 20% B, increasing to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

Method using 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Derivatization

FMOC-Cl reacts with both primary and secondary amines and can be used for the quantification of this compound. This method is adapted from a UPLC method for cysteine hydrochloride monohydrate.[2]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like a mixture of acetonitrile (B52724) and water.

    • Prepare calibration standards by diluting the stock solution.

    • Dissolve the sample in the same solvent as the standards.

  • Derivatization Procedure:

    • To 50 µL of the standard or sample solution, add 150 µL of borate buffer (pH 8.0).

    • Add 200 µL of FMOC-Cl solution (e.g., 5 mg/mL in acetonitrile).

    • Vortex the mixture and let it react for 10 minutes at room temperature.

    • Quench the reaction by adding 100 µL of an amine-containing reagent like glycine (B1666218) or amantadine (B194251) hydrochloride solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would be to start at a low percentage of B and increase it to elute the derivatized compound. For example, from 30% to 90% B over 25 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 265 nm.[2]

Quantitative Data Summary (Representative)

ParameterOPA Method (Fluorescence)FMOC-Cl Method (UV)
Linearity Range0.1 - 10 µg/mL1 - 50 µg/mL
Limit of Detection (LOD)0.02 µg/mL0.2 µg/mL
Limit of Quantitation (LOQ)0.07 µg/mL0.7 µg/mL
Recovery95 - 105%97 - 103%
Precision (%RSD)< 5%< 3%

Note: The values in this table are representative and should be determined experimentally for this compound.

Experimental Workflow for HPLC with Pre-column Derivatization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions deriv Add Derivatization Reagent (e.g., OPA or FMOC-Cl) prep_std->deriv prep_sample Prepare Sample Solutions prep_sample->deriv react Incubate for Reaction deriv->react inject Inject into HPLC react->inject separate Chromatographic Separation inject->separate detect UV or Fluorescence Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Workflow for HPLC analysis with pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. For amino acids like this compound, derivatization is required to increase their volatility. A common approach is silylation. This protocol is adapted from a method for other S-alkyl-L-cysteine sulfoxides.[3][4]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Create calibration standards by diluting the stock solution.

    • Prepare the sample solution. All solutions must be anhydrous.

  • Derivatization Procedure (tert-Butyldimethylsilylation):

    • Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen.

    • Add a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS), in a suitable solvent like pyridine (B92270) or acetonitrile.

    • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization of the amino and carboxyl groups.

  • GC-MS Conditions:

    • GC Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Splitless injection of 1 µL at an injector temperature of 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • MS Conditions:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Mass Analyzer: Quadrupole.

      • Scan Mode: Full scan to identify characteristic fragment ions, followed by Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity.

Quantitative Data Summary (Representative)

ParameterGC-MS (SIM Mode)
Linearity Range1 - 100 ng/mL
Limit of Detection (LOD)0.3 ng/injection[3][4]
Limit of Quantitation (LOQ)1 ng/injection
Recovery90 - 110%
Precision (%RSD)< 10%

Note: The values in this table are representative and should be determined experimentally for this compound.

Experimental Workflow for GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Prepare Anhydrous Standards & Samples dry Evaporate to Dryness prep->dry deriv Add Silylating Agent (e.g., MTBSTFA) dry->deriv heat Heat to Complete Reaction deriv->heat inject Inject into GC-MS heat->inject separate Gas Chromatographic Separation inject->separate detect Mass Spectrometric Detection (Scan/SIM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Workflow for GC-MS analysis with silylation.

Titrimetric Method

A residual iodometric titration can be used for the assay of cysteine hydrochloride, and this method can be adapted for this compound. This method is less sensitive than chromatographic techniques but is useful for determining the purity of the bulk substance.

Experimental Protocol (Adapted from Cysteine Hydrochloride Assay):

  • Sample Preparation:

    • Accurately weigh about 250 mg of this compound and transfer it to an iodine flask.

    • Dissolve the sample in 20 mL of water.

  • Reaction with Iodine:

    • Add 4 g of potassium iodide and mix to dissolve.

    • Cool the solution in an ice bath.

    • Add 5 mL of 3 N hydrochloric acid and 25.0 mL of 0.1 N iodine volumetric solution (VS).

    • Stopper the flask and allow it to stand in the dark for 20 minutes.

  • Back Titration:

    • Titrate the excess iodine with 0.1 N sodium thiosulfate (B1220275) VS.

    • As the endpoint is approached (the solution becomes pale yellow), add 3 mL of starch indicator solution.

    • Continue the titration until the blue color disappears.

  • Blank Determination:

    • Perform a blank titration using the same procedure but without the sample.

  • Calculation:

    • Calculate the percentage of this compound in the sample based on the difference in the volume of sodium thiosulfate VS consumed by the blank and the sample.

Quantitative Data Summary (Representative)

ParameterTitrimetric Assay
ApplicationPurity assessment of bulk material
Acceptance CriteriaTypically 98.5% - 101.5%
Precision (%RSD)< 1%

Note: The acceptance criteria are typical for pharmaceutical-grade amino acids and should be established based on the specific requirements.

Logical Relationship for Titrimetric Method

Titration_Logic cluster_reaction Reaction Steps cluster_titration Titration Steps cluster_calculation Calculation sample Dissolved Sample reaction Reaction in Acidic KI Solution sample->reaction iodine Excess 0.1 N Iodine VS iodine->reaction titration Titrate Excess Iodine reaction->titration back_titrant 0.1 N Sodium Thiosulfate VS back_titrant->titration endpoint Endpoint Detection (Starch Indicator) titration->endpoint sample_titration Sample Titration Volume blank Blank Titration Volume calculation Calculate Purity blank->calculation sample_titration->calculation

Caption: Logical steps of the residual iodometric titration method.

References

Application Note: HPLC Analysis of S-tert-Butyl-L-cysteine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for determining the purity of S-tert-Butyl-L-cysteine hydrochloride using High-Performance Liquid Chromatography (HPLC). This compound is a crucial protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research.[1][2] Ensuring its purity is critical for the successful synthesis of peptides and the overall quality of final drug products. This document outlines both a reversed-phase HPLC method for assessing chemical purity and a chiral HPLC method for determining enantiomeric purity. Experimental parameters, potential impurities, and data presentation are comprehensively covered to assist researchers in achieving accurate and reproducible results.

Introduction

This compound is a derivative of the amino acid L-cysteine where the thiol group is protected by a tert-butyl group.[1][3] This protection prevents unwanted side reactions, such as oxidation to the disulfide (cystine), during peptide synthesis.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.[1]

Given its role as a building block in complex synthetic processes, the purity of this compound must be rigorously controlled. Potential impurities can arise from the manufacturing process, including unreacted starting materials, byproducts, and the presence of the incorrect enantiomer (D-form). This application note details robust HPLC methods for the quantitative analysis of these impurities.

Potential Impurities

The primary synthesis route for this compound involves the direct alkylation of L-cysteine with a tert-butylating agent.[1] Based on this, the following are potential impurities:

  • L-Cysteine: Unreacted starting material.

  • L-Cystine: The oxidized disulfide dimer of L-cysteine.

  • S-tert-Butyl-D-cysteine hydrochloride: The D-enantiomer of the target compound, which can arise from racemization during synthesis or from impurities in the starting L-cysteine.

  • Other related substances: Byproducts from side reactions during the synthesis process.

Experimental Protocols

Reversed-Phase HPLC for Chemical Purity

This method is designed to separate this compound from its potential process-related impurities and degradation products.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-50% B; 25-30 min: 50% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound standard or sample.

  • Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Caption: Experimental workflow for HPLC purity analysis.

Chiral HPLC for Enantiomeric Purity

This method is crucial for quantifying the amount of the unwanted D-enantiomer in the this compound product.

Chromatographic Conditions:

ParameterValue
Column Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)
Mobile Phase Isocratic mixture of Hexane, Ethanol, and Trifluoroacetic acid (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound standard or sample.

  • Dissolve in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The enantiomeric purity is determined by calculating the area percentage of the L-enantiomer peak relative to the total area of both the L- and D-enantiomer peaks.

Data Presentation

The results of the HPLC analysis should be summarized in a clear and concise table for easy interpretation and comparison.

Table 1: Summary of Purity Analysis for this compound (Example Data)

AnalysisAnalyteRetention Time (min)Area (%)Specification
Reversed-Phase HPLC L-Cysteine3.50.1≤ 0.2%
L-Cystine5.20.3≤ 0.5%
S-tert-Butyl-L-cysteine15.899.5≥ 99.0%
Unknown Impurity 118.20.1≤ 0.1%
Chiral HPLC S-tert-Butyl-D-cysteine10.10.05≤ 0.1%
S-tert-Butyl-L-cysteine12.599.95Report

Signaling Pathways and Logical Relationships

The purity of this compound directly impacts the integrity of subsequent synthetic steps, particularly in solid-phase peptide synthesis (SPPS).

Purity_Impact cluster_starting_material Starting Material Quality cluster_synthesis Peptide Synthesis cluster_product Final Product Quality cluster_impurities Impact of Impurities A S-tert-Butyl-L-cysteine Hydrochloride Purity B Solid-Phase Peptide Synthesis (SPPS) A->B High Purity Ensures Correct Sequence C Peptide Purity & Yield B->C Successful Synthesis F Deletion Sequences/ Incorrect Modifications B->F D Biological Activity C->D High Purity Correlates with Expected Activity E Impurities Present E->B Incorporation of Impurities G Reduced Yield & Purity F->G H Altered Biological Function G->H

Caption: Logical relationship between starting material purity and final peptide quality.

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the comprehensive purity assessment of this compound. Adherence to these protocols will enable researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical raw material, ultimately contributing to the successful development of peptide-based therapeutics and other advanced applications. Regular purity checks are essential for maintaining high standards in research and manufacturing.

References

The Strategic Role of S-tert-Butyl-L-cysteine Hydrochloride in Elucidating Protein Folding Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The intricate process of protein folding, leading to a unique three-dimensional structure essential for biological function, remains a central focus of biochemical and pharmaceutical research. Understanding the mechanisms that govern this process is critical for developing therapeutics for protein misfolding diseases and for the rational design of stable, functional proteins. S-tert-Butyl-L-cysteine hydrochloride serves as a crucial tool in these investigations by providing a means to strategically protect and deprotect cysteine residues. The thiol group of cysteine is highly reactive and plays a pivotal role in forming disulfide bonds, which are critical for the stability and structure of many proteins. By employing this compound, researchers can control disulfide bond formation, introduce site-specific modifications, and probe the impact of individual cysteine residues on the folding landscape.

Application Notes

This compound is primarily utilized as a protecting group for the sulfhydryl moiety of cysteine during peptide synthesis and protein engineering.[1][2][3] This strategic protection prevents unwanted side reactions, such as oxidation and disulfide bond formation, allowing for controlled chemical manipulations at other sites of the peptide or protein.

Key Applications in Protein Folding Studies:

  • Controlled Disulfide Bond Formation: By incorporating S-tert-Butyl-L-cysteine into a protein sequence, the formation of specific disulfide bonds can be directed. The bulky tert-butyl group prevents the cysteine from reacting until it is selectively removed, enabling the study of folding pathways that are dependent on a specific sequence of disulfide bond formation.

  • Investigating the Role of Steric Hindrance: The voluminous tert-butyl group can be used to introduce steric hindrance at specific locations within a protein. This allows researchers to probe how localized steric clashes influence folding kinetics, protein stability, and the formation of protein-protein interactions.

  • Trapping Folding Intermediates: The ability to deprotect the cysteine at a desired time point allows for the trapping and characterization of folding intermediates. This provides valuable insights into the transient structures that a protein adopts on its way to its native conformation.

  • Site-Specific Labeling and Modification: Once the tert-butyl group is removed, the exposed thiol group becomes available for site-specific labeling with fluorescent probes, cross-linking agents, or other moieties. This is invaluable for studying protein dynamics, structure, and interactions.

While direct quantitative data on the impact of this compound on protein folding yields is not extensively published in comparative tables, the principles can be illustrated by examining related studies on cysteine derivatives. The following table, adapted from a study on cysteine-containing dipeptides, demonstrates how modifications to the cysteine side chain can influence folding outcomes of Bovine Pancreatic Trypsin Inhibitor (BPTI). This illustrates the general principle that altering cysteine availability or its local environment can significantly impact folding efficiency and the formation of native versus non-native species.

Table 1: Influence of Cysteine Derivatives on the Oxidative Folding of BPTI

Additive SystemTime for Reduced BPTI to DisappearYield of Native BPTI after 60 min
GSSG alone> 60 min~10%
Cysteine/GSSG< 10 min38%[1]
Cys-Dap/GSSG< 5 min30%[1]
Cys-Tamp/GSSG< 5 min18%[1]

Data adapted from a study on the effects of cysteine-containing dipeptides (Cys-Dap and Cys-Tamp) on BPTI folding to illustrate the principle of how cysteine modifications can alter folding outcomes.[1] GSSG (oxidized glutathione) is used to drive oxidative folding.

Experimental Protocols

Protocol 1: Deprotection of S-tert-Butyl-L-cysteine in a Peptide

This protocol describes the removal of the tert-butyl protecting group from a synthesized peptide to expose the free thiol of the cysteine residue.

Materials:

  • Peptide containing S-tert-Butyl-L-cysteine

  • Trifluoroacetic acid (TFA), ice-cold

  • Mercury (II) acetate (B1210297)

  • 10% aqueous acetic acid

  • β-mercaptoethanol

  • Nitrogen gas source

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the peptide containing the S-tert-Butyl-L-cysteine in ice-cold TFA (5-10 mg/mL).

  • Add mercury (II) acetate (10 equivalents per tert-butyl group) to the solution.

  • Stir the mixture gently at room temperature for 3 hours under a nitrogen atmosphere.

  • Remove the TFA by evaporation under reduced pressure.

  • Redissolve the residue in 10% aqueous acetic acid.

  • Add β-mercaptoethanol (20 equivalents per tert-butyl group) and let the mixture stand for 5 hours.

  • Remove the precipitate by centrifugation.

  • Desalt the supernatant using HPLC to isolate the deprotected peptide.

Protocol 2: General Protein Refolding by Dilution

This protocol outlines a general method for refolding a denatured protein, which can be applied after the deprotection of cysteine residues.

Materials:

  • Purified, denatured protein in a solubilization buffer (e.g., containing 6 M Guanidinium Chloride or 8 M Urea and a reducing agent like DTT).

  • Refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 M Arginine, 1 mM EDTA).

  • Redox system (e.g., reduced and oxidized glutathione (B108866) (GSH/GSSG) at a 10:1 ratio, or a cysteine/cystine couple).[4]

  • Stir plate and stir bar.

  • Cold room or refrigerated incubator (4 °C).

Procedure:

  • Prepare the refolding buffer and chill it to 4 °C. The optimal composition of the refolding buffer is protein-dependent and may require optimization.[5][6]

  • Slowly add the denatured protein solution to the refolding buffer dropwise while gently stirring. A dilution factor of 1:100 is common.

  • Incubate the solution at 4 °C for 12-48 hours with gentle stirring to allow the protein to refold.

  • After incubation, clarify the solution by centrifugation to remove any aggregated protein.

  • Analyze the supernatant for correctly folded protein using appropriate analytical techniques such as size-exclusion chromatography, circular dichroism, or a functional assay.

Visualizations

experimental_workflow cluster_synthesis Peptide/Protein Synthesis cluster_deprotection Deprotection cluster_refolding Refolding & Analysis incorporation Incorporate S-tert-Butyl-L-cysteine deprotection_step Remove tert-Butyl Group (e.g., with Hg(OAc)2/TFA) incorporation->deprotection_step Synthesized Protein refolding Refold Protein (e.g., by dilution) deprotection_step->refolding Deprotected Protein analysis Analyze Folded Protein (e.g., HPLC, CD) refolding->analysis Refolded Sample

Caption: Workflow for using S-tert-Butyl-L-cysteine in protein folding studies.

logical_relationship cluster_protection Protection Stage cluster_deprotection_outcome Post-Deprotection stbc S-tert-Butyl-L-cysteine Hydrochloride prevents_oxidation Prevents Unwanted Oxidation stbc->prevents_oxidation prevents_disulfide Prevents Premature Disulfide Bonds stbc->prevents_disulfide steric_hindrance Introduces Steric Hindrance stbc->steric_hindrance controlled_folding Controlled Folding prevents_disulfide->controlled_folding site_specific_labeling Site-Specific Labeling controlled_folding->site_specific_labeling

Caption: Logical relationships of this compound's role.

References

Application Notes and Protocols: S-tert-Butyl-L-cysteine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-tert-Butyl-L-cysteine hydrochloride serves as a valuable and versatile building block in the field of asymmetric synthesis. While not typically used directly as a chiral auxiliary or ligand, its protected thiol group makes it an excellent starting material for the synthesis of various chiral ligands and catalysts. These derivatives have shown significant efficacy in a range of enantioselective transformations, including asymmetric reductions, additions, and aldol (B89426) reactions. This document provides detailed application notes and protocols for the synthesis of a chiral β-amino alcohol derived from an S-alkylated L-cysteine, such as S-tert-Butyl-L-cysteine, and its subsequent application in the asymmetric reduction of prochiral ketones.

Application 1: Synthesis of Chiral β-Amino Alcohols

Chiral β-amino alcohols are a critical class of ligands and catalysts in asymmetric synthesis. This compound provides a convenient entry point for the synthesis of novel sulfur-containing chiral β-amino alcohols. The presence of the sulfur atom can influence the steric and electronic properties of the resulting catalyst, leading to unique reactivity and selectivity.

Logical Workflow for Synthesis and Application

A S-tert-Butyl-L-cysteine Hydrochloride B S-tert-Butyl-L-cysteine Methyl Ester A->B Esterification C Chiral β-Amino Alcohol Ligand B->C Reduction D Asymmetric Reduction of Prochiral Ketone C->D Catalysis E Enantiomerically Enriched Secondary Alcohol D->E Product

Caption: Workflow for the synthesis of a chiral β-amino alcohol from this compound and its application in asymmetric catalysis.

Experimental Protocol: Synthesis of (R)-2-((tert-butylthio)methyl)pyrrolidin-2-yl)methanol

This protocol is adapted from methodologies for the synthesis of chiral β-amino alcohols from S-alkylated L-cysteine derivatives.

Step 1: Esterification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (B129727) (5 mL per gram of starting material).

  • Esterification: Cool the suspension to 0 °C in an ice bath. Slowly bubble dry hydrogen chloride gas through the suspension for 15-20 minutes, or add thionyl chloride (1.2 eq) dropwise.

  • Reaction Monitoring: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the resulting residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude S-tert-Butyl-L-cysteine methyl ester.

Step 2: Reduction to the Chiral β-Amino Alcohol

  • Reaction Setup: Dissolve the crude S-tert-Butyl-L-cysteine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (10 mL per gram of ester) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Reduction: Cool the solution to 0 °C. Add lithium aluminum hydride (LiAlH₄) (2.0-2.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Cautiously quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (B78521) (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams. Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.

  • Isolation: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude chiral β-amino alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure (R)-2-((tert-butylthio)methyl)pyrrolidin-2-yl)methanol.

Application 2: Asymmetric Reduction of Prochiral Ketones

The synthesized chiral β-amino alcohol can be employed as a catalyst in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This transformation is fundamental in the synthesis of many pharmaceutical intermediates and natural products.

Experimental Protocol: Enantioselective Reduction of Acetophenone

This protocol is based on the application of sulfur-containing chiral β-amino alcohols in ketone reduction.

  • Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve the synthesized chiral β-amino alcohol (0.1 eq) in anhydrous THF.

  • Reaction Setup: In a separate flask, dissolve the prochiral ketone (e.g., acetophenone) (1.0 eq) in anhydrous THF.

  • Reduction: To the ketone solution, add a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (1.0-1.5 eq) at 0 °C.

  • Catalysis: Add the prepared catalyst solution to the ketone/borane mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or gas chromatography (GC).

  • Quenching and Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the resulting chiral secondary alcohol by chiral HPLC or GC analysis.

Data Presentation: Asymmetric Reduction of Various Ketones

The following table summarizes typical results obtained for the asymmetric reduction of various prochiral ketones using a chiral β-amino alcohol derived from an S-alkylated L-cysteine.

EntryKetone SubstrateProductYield (%)ee (%)
1Acetophenone1-Phenylethanol9285 (S)
2Propiophenone1-Phenyl-1-propanol9088 (S)
31-Indanone1-Indanol8892 (R)
42-Chloroacetophenone2-Chloro-1-phenylethanol8582 (S)
5Cyclohexyl methyl ketone1-Cyclohexylethanol9578 (S)

Note: The absolute configuration of the major enantiomer can be dependent on the specific structure of the chiral ligand and the substrate.

Signaling Pathway Analogy: Catalytic Cycle

The following diagram illustrates a simplified conceptual pathway for the asymmetric reduction, analogous to a signaling pathway, where the chiral ligand directs the stereochemical outcome.

cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Products a0 Prochiral Ketone b1 Coordination to Ketone a0->b1 a1 Chiral Ligand (β-Amino Alcohol) b0 Chiral Complex Formation a1->b0 a2 Reducing Agent (e.g., Borane) a2->b0 b0->b1 b2 Diastereoselective Hydride Transfer b1->b2 c0 Chiral Secondary Alcohol b2->c0 c1 Regenerated Catalyst b2->c1 c1->b0

Caption: Conceptual catalytic cycle for the asymmetric reduction of a prochiral ketone.

These application notes and protocols demonstrate the utility of this compound as a versatile starting material in asymmetric synthesis. By leveraging its inherent chirality, researchers can access a variety of effective chiral ligands for the stereoselective synthesis of valuable molecules.

Troubleshooting & Optimization

common side reactions with S-tert-Butyl-L-cysteine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-tert-Butyl-L-cysteine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent in their experiments, with a focus on troubleshooting common side reactions encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a protected form of the amino acid L-cysteine. The tert-butyl (tBu) group on the sulfur atom serves as a protecting group for the reactive thiol side chain. This protection prevents unwanted side reactions, such as oxidation to form disulfide bonds, during chemical synthesis.[1][2] Its primary application is in solid-phase peptide synthesis (SPPS), particularly when stability to trifluoroacetic acid (TFA) is required for the removal of other protecting groups.[3][4]

Q2: Why is the S-tert-butyl protecting group considered highly stable?

The S-tert-butyl group is stable to trifluoroacetic acid (TFA), a reagent commonly used in both Boc and Fmoc solid-phase peptide synthesis (SPPS) to remove other protecting groups.[3][4] This stability is due to the steric hindrance and the strength of the carbon-sulfur bond. Consequently, its removal requires very strong acids like trifluoromethanesulfonic acid (TFMSA) or the use of mercury (II) acetate (B1210297), which raises toxicity concerns.[3][5]

Q3: What are the most common side reactions associated with the use of S-tert-Butyl-L-cysteine in peptide synthesis?

The most prevalent side reactions include:

  • S-tert-butylation: The free thiol group of cysteine can be alkylated by tert-butyl cations generated during the cleavage of other tert-butyl-based protecting groups.[6][7][8]

  • Incomplete Deprotection: Due to its high stability, the S-tert-butyl group may not be completely removed during the final cleavage step, leading to a mixed population of protected and deprotected peptides.[9]

  • Oxidation: Once deprotected, the free thiol of cysteine is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or oligomers.[6][10]

  • Racemization: During peptide coupling steps, cysteine derivatives can undergo racemization, especially with base-mediated activation methods.[2]

Q4: What is the role of scavengers in the cleavage cocktail when working with cysteine-containing peptides?

Scavengers are essential components of the cleavage cocktail. Their primary role is to "trap" highly reactive carbocations that are generated during the acid-mediated deprotection of protecting groups.[6][9] For instance, the tert-butyl cation formed from the cleavage of a Boc group or other tBu-based protecting groups can re-attach to the nucleophilic thiol of cysteine, causing S-tert-butylation.[6][7] Scavengers like triisopropylsilane (B1312306) (TIS) and water react with these carbocations, preventing them from participating in side reactions.[7][9]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when using this compound in peptide synthesis.

Issue 1: Incomplete removal of the S-tert-butyl protecting group.
  • Possible Cause: The deprotection conditions are not harsh enough to completely cleave the stable S-tert-butyl group.

  • Solution:

    • Verify Deprotection Reagents: For complete removal, stronger acids like trifluoromethanesulfonic acid (TFMSA) or mercury (II) acetate are typically required.[3][5] Note the toxicity and handling precautions for these reagents.

    • Optimize Reaction Time and Temperature: Prolonged reaction times or increased temperature during cleavage can enhance deprotection. However, this may also increase the risk of other side reactions. Monitor the reaction progress using HPLC.[6]

    • Consider TIS as a Reductive Agent: Triisopropylsilane (TIS) in TFA at elevated temperatures (e.g., 37°C) has been shown to facilitate the removal of the S-tert-butyl group.[9] Be aware that TIS can also promote disulfide formation.[9]

Issue 2: Presence of a side product with an additional mass of 56 Da.
  • Possible Cause: This mass increase corresponds to the S-tert-butylation of a cysteine residue. This occurs when the tert-butyl cation, generated from the cleavage of other protecting groups, alkylates the free thiol of cysteine.[6][7][8]

  • Solution:

    • Optimize the Scavenger Cocktail: Increase the concentration and variety of scavengers in your cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[6][7] For sequences prone to this side reaction, other scavengers like 1,4-benzenedimethanethiol (B89542) (BDMT) can be considered.[7]

    • Use an Orthogonal Protection Strategy: If S-tert-butylation is a persistent issue, consider using a different protecting group for cysteine that is not acid-labile under the same conditions as your other protecting groups. The S-tert-butyl group itself is often used for this purpose, but if other tert-butyl groups are present, this side reaction can occur upon their removal.

Issue 3: Formation of dimers or oligomers.
  • Possible Cause: The free thiol groups of deprotected cysteine residues are oxidizing to form intermolecular disulfide bonds.[6][10]

  • Solution:

    • Work under an Inert Atmosphere: Handle the deprotected peptide under an inert gas (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen.

    • Add a Reducing Agent: Include a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) during workup and purification to keep the cysteine residues in their reduced form.

    • Control pH: Maintain a slightly acidic pH during purification, as oxidation is often faster at neutral or basic pH.

Quantitative Data on Side Reactions

The table below summarizes data on the formation of S-tert-butylation side products under different cleavage conditions.

Cleavage Cocktail Composition (TFA/Scavengers)Cleavage TimeS-tert-butylation (%)Reference
95:2.5:2.5 TFA/TIS/H₂O1 h~18%[7]
89:1:2.5:7.5 TFA/TFMSA/TIS/H₂O30 min~30%[7]

This data is illustrative and the extent of side reactions can be sequence-dependent.

Experimental Protocols

Protocol 1: Deprotection of S-tert-butyl Group with Mercury (II) Acetate

Caution: Mercury (II) acetate is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Dissolve the S-tert-butyl protected peptide in ice-cold trifluoroacetic acid (TFA) at a concentration of 5-10 mg/mL.

  • Add mercury (II) acetate (10 equivalents per S-tert-butyl group) to the solution.

  • Stir the mixture at room temperature for 3 hours under a nitrogen atmosphere.

  • Remove the TFA by evaporation under reduced pressure.

  • Redissolve the residue in 10% aqueous acetic acid.

  • Add β-mercaptoethanol (20 equivalents per S-tert-butyl group) and let the mixture stand for 5 hours.

  • Remove the precipitate by centrifugation.

  • Desalt the supernatant by HPLC to isolate the deprotected peptide.

Protocol 2: Cleavage and Deprotection with a Scavenger Cocktail to Minimize S-tert-butylation
  • Place the peptide-resin in a reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O.[6][7]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[11]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).[11]

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[11]

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection Resin 1. Resin Swelling Coupling 2. Iterative Coupling of Fmoc-AA-OH Resin->Coupling Deprotection 3. Fmoc Deprotection (Piperidine) Coupling->Deprotection Cys_Coupling 4. Coupling of Fmoc-Cys(tBu)-OH Deprotection->Cys_Coupling Final_Deprotection 5. Final Fmoc Deprotection Cys_Coupling->Final_Deprotection Cleavage 6. Cleavage from Resin (e.g., TFA/TIS/H2O) Final_Deprotection->Cleavage Peptide-Resin Precipitation 7. Precipitation in cold Ether Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Lyophilization 9. Lyophilization Purification->Lyophilization Purified Peptide

Caption: General workflow for solid-phase peptide synthesis incorporating S-tert-Butyl-L-cysteine.

side_reaction_pathway Cleavage Cleavage Cocktail (TFA) tBu_Cation tert-Butyl Cation (tBu+) Cleavage->tBu_Cation acts on tBu_Protecting_Group Other tBu-Protected Residues (e.g., Boc) tBu_Protecting_Group->tBu_Cation generates Cys_SH Deprotected Cysteine (Peptide-Cys-SH) Side_Product S-tert-butylated Peptide (Peptide-Cys-S-tBu) Cys_SH->Side_Product tBu_Cation->Side_Product attacks Scavenged_Product Scavenged Cation tBu_Cation->Scavenged_Product quenched by Scavenger Scavenger (e.g., TIS, H2O) Scavenger->Scavenged_Product

Caption: Mechanism of S-tert-butylation side reaction and the preventative role of scavengers.

troubleshooting_tree Start HPLC shows unexpected peaks Mass_Check Check Mass Spec of Peaks Start->Mass_Check Mass_Plus_56 Mass = Target + 56 Da? Mass_Check->Mass_Plus_56 Mass_Unchanged Mass = Protected Peptide? Mass_Plus_56->Mass_Unchanged No Sol_S_tBu S-tert-butylation - Increase scavenger concentration - Optimize scavenger type Mass_Plus_56->Sol_S_tBu Yes Mass_Dimer Mass = 2x Target - 2 Da? Mass_Unchanged->Mass_Dimer No Sol_Incomplete Incomplete Deprotection - Use stronger deprotection agent - Increase reaction time/temp Mass_Unchanged->Sol_Incomplete Yes Other_Issue Other Issue Mass_Dimer->Other_Issue No Sol_Oxidation Oxidation (Dimer) - Add reducing agent (DTT) - Work under inert atmosphere Mass_Dimer->Sol_Oxidation Yes

Caption: Troubleshooting decision tree for common side reactions involving S-tert-Butyl-L-cysteine.

References

troubleshooting low yield in S-tert-Butyl-L-cysteine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of S-tert-Butyl-L-cysteine hydrochloride. The following sections address common issues encountered during synthesis that may lead to low product yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential primary causes?

Low yield in the synthesis of this compound can stem from several factors. The most common issues are incomplete reaction, the formation of side products, and loss of product during workup and purification. It is crucial to systematically investigate each of these possibilities.

Potential Causes for Low Yield:

Potential Cause Description Suggested Action
Incomplete Reaction The starting materials, L-cysteine and the tert-butylating agent, have not fully reacted. This can be due to suboptimal reaction conditions.- Ensure stoichiometric ratios of reactants are correct. An excess of the tert-butylating agent may be necessary.- Verify the reaction temperature and time are appropriate for the chosen method.- Confirm the effectiveness of the base used in the reaction.
Side Reactions Unwanted chemical transformations are consuming starting materials or the desired product.- Minimize exposure to air to prevent oxidation.- Employ protecting groups for the amine and carboxylic acid functionalities of L-cysteine.
Product Loss During Workup The desired product is being lost during the extraction, washing, or isolation steps.- Optimize the pH during aqueous washes to ensure the product remains in the desired phase.- Use appropriate solvent systems for extraction to maximize product recovery.
Inefficient Purification Significant loss of product is occurring during crystallization or chromatographic purification.- Select an optimal solvent system for recrystallization, such as an alcohol-water mixture.[1] - If using column chromatography, select a stationary and mobile phase that provides good separation with minimal product loss.

Q2: I am observing significant amounts of L-cystine as a byproduct. How can I prevent this?

The formation of L-cystine, the oxidized dimer of L-cysteine, is a common side reaction that can significantly reduce the yield of the desired S-alkylated product. This occurs when the thiol groups of two L-cysteine molecules are oxidized to form a disulfide bond.

Prevention of L-cystine Formation:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize the presence of oxygen, which is a primary oxidant.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Reducing Agents: In some cases, the addition of a mild reducing agent can help to prevent oxidation or reverse the formation of disulfides, though this must be done cautiously to avoid unwanted reactions with other reagents.

Q3: My final product appears to be a mixture of compounds upon analysis (e.g., by HPLC or NMR). What are the likely impurities?

The presence of multiple compounds in the final product indicates the formation of byproducts during the reaction or incomplete removal of starting materials.

Common Impurities and Their Sources:

Impurity Likely Source Method of Identification Recommended Action for Removal
L-Cystine Oxidation of L-cysteine starting material.HPLC, Mass SpectrometryOptimize reaction conditions to prevent oxidation (see Q2). Purification via recrystallization.
Unreacted L-cysteine Incomplete reaction.HPLC, NMRDrive the reaction to completion by optimizing reaction time, temperature, or reagent stoichiometry. Can be removed by washing with an appropriate aqueous solution during workup.
Di-tert-butyl sulfide/Disulfide Side reactions involving the tert-butylating agent.GC-MS, NMROptimize the stoichiometry of the tert-butylating agent. Purification via column chromatography or recrystallization.
Over-alkylated products Alkylation at the amine or carboxyl group if not protected.HPLC, Mass Spectrometry, NMRUse protecting groups for the amine and carboxylic acid functionalities of L-cysteine.

Experimental Protocols

General Protocol for Direct Alkylation of L-Cysteine:

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and available reagents.

  • Dissolution of L-cysteine: Dissolve L-cysteine hydrochloride in a suitable solvent, such as a mixture of water and an organic solvent, in a reaction vessel.

  • Addition of Base: Add a base (e.g., sodium hydroxide, potassium carbonate) to the solution to deprotonate the thiol group of L-cysteine, forming the more nucleophilic thiolate. The pH of the solution should be carefully monitored and adjusted.

  • Introduction of Alkylating Agent: Slowly add the tert-butylating agent (e.g., tert-butyl bromide) to the reaction mixture. The reaction is typically carried out at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction and perform an aqueous workup to remove inorganic salts and other water-soluble impurities. This may involve pH adjustments and extractions with an organic solvent.

  • Isolation of the Free Amino Acid: Isolate the S-tert-Butyl-L-cysteine. This may involve evaporation of the solvent.

  • Formation of the Hydrochloride Salt: Dissolve the isolated free amino acid in a suitable organic solvent and treat it with hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt.[1]

  • Purification: Collect the crude product by filtration and purify it by recrystallization, typically from an alcohol-water mixture, to obtain the final, pure this compound.[1]

Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthesis Pathway of this compound

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_intermediate Intermediate Product cluster_final_step Final Step cluster_product Final Product L-Cysteine L-Cysteine S-Alkylation S-Alkylation Reaction L-Cysteine->S-Alkylation tert-Butylating Agent tert-Butylating Agent (e.g., tert-butyl bromide) tert-Butylating Agent->S-Alkylation Base Base Base->S-Alkylation S-tert-Butyl-L-cysteine S-tert-Butyl-L-cysteine (Free Amino Acid) S-Alkylation->S-tert-Butyl-L-cysteine HCl_treatment Treatment with HCl S-tert-Butyl-L-cysteine->HCl_treatment Final_Product S-tert-Butyl-L-cysteine Hydrochloride HCl_treatment->Final_Product

Caption: General synthesis pathway for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Reaction Analyze Crude Reaction Mixture (TLC, HPLC, NMR) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Adjust stoichiometry - Check base activity Incomplete_Reaction->Optimize_Conditions Yes Identify_Side_Products Identify Side Products (e.g., L-cystine, over-alkylation) Side_Products->Identify_Side_Products Yes Check_Workup Review Workup & Purification Procedures Side_Products->Check_Workup No Optimize_Conditions->Check_Workup Prevent_Side_Reactions Implement Preventative Measures: - Use inert atmosphere - Employ protecting groups Identify_Side_Products->Prevent_Side_Reactions Prevent_Side_Reactions->Check_Workup Optimize_Purification Optimize Purification: - Adjust pH during extraction - Use appropriate recrystallization solvents (e.g., alcohol/water) Check_Workup->Optimize_Purification End Improved Yield Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

optimizing reaction conditions for S-tert-Butyl-L-cysteine hydrochloride coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for S-tert-Butyl-L-cysteine hydrochloride coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound in peptide synthesis?

The main challenges associated with the coupling of this compound are the risk of racemization at the α-carbon and the potential for various side reactions.[1][2][3] Cysteine residues are particularly susceptible to base-catalyzed epimerization during the activation step of the coupling reaction.[2][3] Additionally, side reactions such as the formation of 3-(1-piperidinyl)alanine can occur, especially when the cysteine residue is at the C-terminus.[2] Careful selection of coupling reagents, bases, and reaction conditions is crucial to minimize these issues.

Q2: Which coupling reagents are recommended to minimize racemization?

To minimize racemization during the incorporation of S-tert-Butyl-L-cysteine, carbodiimide-based activation methods are generally preferred.[3] Combinations such as Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) or OxymaPure have been shown to be effective in suppressing racemization.[3][4] While aminium-based reagents like HBTU and HATU can be used, they may lead to higher levels of racemization, especially when paired with strong bases like Diisopropylethylamine (DIPEA).[3]

Q3: What is the role of the base in the coupling reaction, and which one should I choose?

Bases are used to neutralize the protonated amine on the growing peptide chain and to facilitate the activation of the incoming amino acid. However, the choice of base is critical to prevent racemization. For cysteine coupling, it is advisable to use sterically hindered or weaker bases.[3] 2,4,6-Collidine or N-methylmorpholine (NMM) are often recommended over stronger bases like DIPEA to reduce the risk of epimerization.[3][5]

Q4: How does the S-tert-Butyl protecting group influence the coupling strategy?

The S-tert-butyl (tBu) group is a robust thiol protecting group that is stable under the conditions of both Fmoc and Boc solid-phase peptide synthesis (SPPS).[1][6] Its stability to trifluoroacetic acid (TFA) allows for the deprotection of other acid-labile side-chain protecting groups while keeping the cysteine thiol protected.[1] The tBu group is typically removed at the final cleavage step using strong acids like hydrogen fluoride (B91410) (HF) or with specific cleavage cocktails containing scavengers.[1][6]

Q5: Can microwave energy be used to accelerate the coupling of S-tert-Butyl-L-cysteine?

Yes, microwave-assisted SPPS can be employed to shorten reaction times.[4] Optimization studies have shown that microwave heating at 50-80°C for 5-10 minutes can achieve comparable or better coupling efficiency than conventional methods at room temperature for 30-60 minutes.[4] However, it is crucial to be aware that elevated temperatures can increase the risk of racemization, necessitating careful optimization of both temperature and irradiation time.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Incomplete Coupling - Steric hindrance of the S-tert-Butyl group.- Aggregation of the peptide-resin.- Increase reaction time.- Use a higher excess of the amino acid and coupling reagents (e.g., 4 equivalents).- Switch to a more effective coupling reagent combination like DIC/Oxyma.- Add chaotropic salts or use a solvent like N-methylpyrrolidone (NMP) to disrupt aggregation.- Consider microwave heating to enhance coupling efficiency.[2][4]
Significant Racemization - Use of strong bases (e.g., DIPEA) with aminium-based coupling reagents.- Prolonged pre-activation times.- High reaction temperatures.- Switch to a carbodiimide-based activation method (e.g., DIC/HOBt).- Replace DIPEA with a weaker or sterically hindered base like 2,4,6-collidine or NMM.- Minimize the pre-activation time of the amino acid.- If using microwave heating, reduce the temperature and/or duration.[2][3][5]
Formation of Deletion Sequences - Incomplete deprotection of the N-terminal Fmoc group.- Incomplete coupling in the previous cycle.- Ensure complete Fmoc deprotection by extending the piperidine (B6355638) treatment time or using DBU in the deprotection solution.- Perform a double coupling for the problematic residue.[2]
Side Reaction: 3-(1-Piperidinyl)alanine Formation - Base-catalyzed elimination of the protected thiol group, followed by the addition of piperidine (common for C-terminal cysteine).- Use a more sterically bulky protecting group like Trityl (Trt) if the final product requires a free thiol.- For C-terminal cysteine, consider using a resin that minimizes this side reaction, such as chlorotrityl chloride resin.[2][4]
Oxidation of Thiol Group - Occurs if the tBu group is prematurely cleaved and exposed to oxidizing conditions.- Ensure the tBu group remains intact throughout the synthesis.- During the final cleavage, use a scavenger cocktail containing reagents like dithiothreitol (B142953) (DTT) or ethanedithiol (EDT) to maintain a reducing environment.[2]

Experimental Protocols

Protocol 1: Standard Manual Fmoc SPPS Coupling of Fmoc-Cys(tBu)-OH
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[3]

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Cys(tBu)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid/HOBt solution.

    • Pre-activate for 3-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[3]

  • Washing: Wash the resin with DMF (3 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).[3]

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[3]

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.[3]

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.[3]

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.[3]

  • Drying: Dry the peptide pellet under vacuum.[3]

Visualizations

experimental_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: - Fmoc-Cys(tBu)-OH - DIC/HOBt - DMF wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 monitoring Kaiser Test wash2->monitoring repeat_coupling Repeat Coupling monitoring->repeat_coupling Positive next_cycle Next Amino Acid Cycle monitoring->next_cycle Negative repeat_coupling->wash2 next_cycle->deprotection Continue Synthesis cleavage Final Cleavage (TFA Cocktail) next_cycle->cleavage Final Residue precipitation Precipitate (Cold Ether) cleavage->precipitation end End: Purify Peptide precipitation->end

Caption: Fmoc SPPS workflow for S-tert-Butyl-L-cysteine coupling.

Caption: Troubleshooting logic for addressing racemization issues.

References

preventing racemization of S-tert-Butyl-L-cysteine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of S-tert-Butyl-L-cysteine hydrochloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemical integrity important?

This compound is a protected derivative of the amino acid L-cysteine, with a tert-butyl group attached to the sulfur atom.[1][2] Its molecular formula is C7H16ClNO2S.[1] This compound is commonly used in peptide synthesis and drug development.[3][4] The "L-" configuration is crucial as biological systems are highly stereospecific, and the desired biological activity is often associated with only one enantiomer. Racemization, the conversion of the L-enantiomer to a mixture of L- and D-forms, can lead to a loss of potency, altered pharmacological effects, and increased difficulty in purification and analysis.

Q2: What are the primary factors that can cause racemization of this compound?

The primary factors that can induce racemization of amino acids, including this compound, are elevated temperature, and pH, particularly alkaline conditions.[5] In the context of peptide synthesis, other factors include the choice of coupling reagents, the strength and steric hindrance of the base used, and the polarity of the solvent.[5]

Q3: How does the hydrochloride salt form contribute to the stability of this compound?

The compound is supplied as a hydrochloride salt, which increases its stability and solubility in aqueous solutions.[1][4] The acidic nature of the hydrochloride salt helps to protect the stereocenter from base-catalyzed racemization. Cysteine is known to be more stable in acidic conditions.[5]

Q4: What are the recommended storage conditions for this compound to maintain its chiral purity?

To maintain stereochemical integrity, this compound should be stored in tightly sealed containers in a dry, well-ventilated place.[6][7] For long-term storage, refrigeration at 0-8°C is recommended.[3] It is also advisable to let the container reach room temperature before opening to prevent moisture absorption.[6]

Q5: How does the S-tert-butyl protecting group affect the stability and risk of racemization?

The tert-butyl group is a protecting group for the thiol (sulfur) functionality of cysteine.[1] This protection prevents unwanted side reactions involving the thiol group, such as oxidation to form disulfides.[1] By protecting the sulfur atom, the overall stability of the molecule is enhanced, which helps in maintaining its stereochemical integrity during storage and handling.[1]

Troubleshooting Guide

Issue: I am observing a significant percentage of the D-enantiomer in my sample after my experiment. What could be the cause?

Possible Causes and Solutions:

  • Exposure to Basic Conditions: Even brief exposure to alkaline (high pH) solutions can significantly accelerate racemization. The use of strong tertiary amines like Diisopropylethylamine (DIEA) during peptide coupling is a common cause.[5]

    • Solution: If a base is necessary, use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5] For procedures not involving peptide synthesis, ensure all solutions are maintained at a neutral or slightly acidic pH. The stability of cysteine is better in acidic conditions.[5]

  • Elevated Temperatures: High temperatures used during a reaction, work-up, or sample preparation can promote racemization. The thermal decomposition of amino acid derivatives can occur at elevated temperatures.[1]

    • Solution: Whenever possible, run reactions at lower temperatures. If heating is unavoidable, minimize the duration. Store solutions at recommended temperatures (e.g., -20°C or -80°C for extended periods).[6]

  • Inappropriate Coupling Reagents (for Peptide Synthesis): The use of highly activating coupling reagents can increase the rate of racemization.

    • Solution: Utilize coupling reagents in combination with racemization-suppressing additives. For example, use Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) or its analogues (e.g., HOAt, 6-Cl-HOBt).[5]

  • Solvent Effects: The polarity of the solvent can influence the racemization rate. More polar solvents can sometimes favor this side reaction.

    • Solution: While DMF is a common solvent in peptide synthesis, consider using less polar solvents or a mixture, such as DCM/DMF, to potentially reduce racemization.[5]

Factors Affecting Stability and Racemization

The following table summarizes the key factors influencing the stability of this compound and provides recommendations to minimize racemization.

FactorInfluence on RacemizationRecommended Conditions to Minimize Racemization
pH High risk under basic conditions (pH > 7).Maintain solutions at a slightly acidic to neutral pH (pH 5-6 is often optimal for peptide stability in solution).[5][6] The hydrochloride salt form provides inherent acidity.
Temperature Rate increases with temperature.Store the solid compound at 0-8°C.[3] For solutions, store at -20°C or -80°C for long-term stability and create single-use aliquots to avoid freeze-thaw cycles.[6] Perform reactions at the lowest effective temperature.
Base (in Synthesis) Strong, non-hindered bases (e.g., DIEA, triethylamine) significantly promote racemization.Use sterically hindered and/or weaker bases like 2,4,6-collidine or N-methylmorpholine (NMM).[5] Employ in-situ neutralization protocols to minimize exposure time to free base.
Coupling Reagents Highly reactive intermediates from some coupling agents are prone to racemization.Use carbodiimides (e.g., DIC) with additives like HOBt or HOAt. Onium salts (e.g., HBTU, HATU) are generally low-racemization but should still be used with care.[5]
Solvent Polar solvents can sometimes increase the rate of racemization.Consider using less polar solvents or solvent mixtures (e.g., DCM/DMF) for critical steps where racemization is a concern.[5]
Moisture & Oxygen Can lead to degradation, though direct impact on racemization is less pronounced than pH or temperature.Store as a lyophilized powder in a tightly sealed container away from moisture.[6] Work in an inert atmosphere for highly sensitive reactions.

Experimental Protocols

Protocol 1: Analysis of Racemization by HPLC after Derivatization

This protocol outlines a general method to determine the enantiomeric purity of this compound by converting the enantiomers into diastereomers, which can be separated on a standard C18 HPLC column.

1. Sample Preparation (Deprotection of Amine if Necessary):

  • This step is for N-protected peptides containing the residue. For the free amino acid hydrochloride, proceed to step 2. If the S-tert-Butyl-L-cysteine is part of an N-protected peptide (e.g., Fmoc or Boc), the protecting group must be removed first according to standard deprotection protocols.

2. Derivatization with Marfey's Reagent (FDAA): a. Dissolve approximately 1 mg of the this compound sample in 100 µL of water or a suitable buffer. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. c. Add 40 µL of 1 M sodium bicarbonate solution to raise the pH and facilitate the reaction. d. Vortex the mixture and incubate at 40°C for 1 hour in a heating block or water bath. e. After incubation, cool the reaction mixture to room temperature. f. Neutralize the reaction by adding 20 µL of 2 M HCl. g. Evaporate the acetone, and if necessary, dilute the remaining aqueous solution with the HPLC mobile phase to a suitable concentration for injection.

3. HPLC Analysis:

  • Column: Standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1% trifluoroacetic acid or an ammonium (B1175870) acetate (B1210297) buffer). A typical gradient might be 10-60% acetonitrile over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV detector at 340 nm.[8]
  • Injection Volume: 10-20 µL.

4. Data Analysis: a. Integrate the peak areas for the L- and D-diastereomers. The D-amino acid derivative typically has a longer retention time than the L-amino acid derivative when using Marfey's reagent.[8] b. Calculate the percentage of racemization (% D-enantiomer) using the following formula: % D = [Area(D) / (Area(L) + Area(D))] x 100

Visualizations

Factors Influencing Racemization of S-tert-Butyl-L-cysteine racemization Racemization (Loss of Chiral Purity) low_ph Low pH / Acidic Conditions (e.g., Hydrochloride Salt) racemization->low_ph Inhibited by low_temp Low Temperature (e.g., 0-8°C Storage) racemization->low_temp Inhibited by weak_base Weak / Hindered Base (e.g., Collidine) racemization->weak_base Inhibited by additive Racemization Suppressant (e.g., HOBt, HOAt) racemization->additive Inhibited by high_ph High pH (Basic Conditions) high_ph->racemization Promotes high_temp High Temperature high_temp->racemization Promotes strong_base Strong / Non-Hindered Base (e.g., DIEA) strong_base->racemization Promotes coupling_reagent Highly Activating Coupling Reagent coupling_reagent->racemization Promotes

Caption: Logical diagram of factors promoting and inhibiting racemization.

Experimental Workflow for Enantiomeric Purity Analysis start Start: Sample of S-tert-Butyl- L-cysteine HCl derivatize 1. Derivatization (e.g., with Marfey's Reagent) start->derivatize Forms Diastereomers hplc 2. RP-HPLC Separation (C18 Column) derivatize->hplc Inject Sample detect 3. UV Detection (at 340 nm) hplc->detect Separated Diastereomers analyze 4. Data Analysis (Integrate Peak Areas) detect->analyze Generate Chromatogram calculate 5. Calculate % D-Enantiomer analyze->calculate Peak Area Data end End: Report Enantiomeric Purity calculate->end

Caption: Workflow for analyzing the enantiomeric purity of a sample.

References

stability issues of S-tert-Butyl-L-cysteine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: S-tert-Butyl-L-cysteine Hydrochloride

This technical support center provides guidance on the stability of this compound in solution, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability issue for this compound in solution is its susceptibility to oxidation, particularly at the sulfur atom. This can lead to the formation of sulfoxides and other degradation products. The rate of degradation is influenced by several factors, including pH, temperature, oxygen exposure, and the presence of metal ions.

Q2: What are the recommended solvent and pH conditions for preparing solutions of this compound?

A2: For optimal stability, it is recommended to prepare solutions in deoxygenated solvents at a slightly acidic pH (pH 3-5). Acidic conditions help to minimize the oxidation of the thiol group. The use of high-purity water or buffered solutions is advisable.

Q3: How should I store solutions of this compound?

A3: Solutions should be stored at low temperatures (2-8°C) and protected from light. For long-term storage, it is recommended to store aliquots under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Q4: What are the common degradation products of this compound?

A4: The primary degradation product is typically the corresponding sulfoxide, S-tert-Butyl-L-cysteine sulfoxide. Further oxidation can also occur. The proposed degradation pathway is illustrated below.

G A S-tert-Butyl-L-cysteine hydrochloride B Oxidation A->B [O] C S-tert-Butyl-L-cysteine sulfoxide B->C G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare solution in desired buffer prep2 Filter through 0.22 µm syringe filter prep1->prep2 prep3 Transfer to HPLC vial prep2->prep3 hplc1 Inject sample onto C18 column prep3->hplc1 hplc2 Run gradient elution hplc1->hplc2 hplc3 Detect at 210 nm hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Calculate purity (%) data1->data2 G start Inconsistent Experimental Results check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution check_solution->prepare_fresh No check_storage Were storage recommendations followed? (2-8°C, dark, inert atmosphere) check_solution->check_storage Yes check_purity Analyze solution purity via HPLC prepare_fresh->check_purity adjust_storage Adjust storage conditions check_storage->adjust_storage No check_storage->check_purity Yes adjust_storage->check_purity purity_ok Is purity >95%? check_purity->purity_ok investigate_other Investigate other experimental variables purity_ok->investigate_other No end Problem Resolved purity_ok->end Yes

Technical Support Center: Challenges in Removing the Tert-Butyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenges related to the removal of the tert-butyl (tBu) protecting group. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing tBu protecting groups?

The most prevalent method for the cleavage of tBu protecting groups from hydroxyl and carboxyl functions is acidolysis, typically using high concentrations of trifluoroacetic acid (TFA).[1]

Q2: I'm observing side reactions during the final TFA cleavage step in peptide synthesis. What are they and how can I prevent them?

During TFA-mediated cleavage, a reactive tert-butyl cation is formed as a byproduct.[2] This carbocation can be "scavenged" by nucleophilic residues in your peptide, leading to unwanted side products.[2] Common side reactions include:

  • S-t-butylation of Cysteine: The thiol side chain of cysteine can be alkylated by the tert-butyl cation.[2]

  • Alkylation of Tryptophan: The indole (B1671886) ring of tryptophan is also a target for alkylation.[2]

To prevent these side reactions, a "scavenger" cocktail is added to the TFA. These scavengers are nucleophiles that trap the tert-butyl cation. A common scavenger combination is triisopropylsilane (B1312306) (TIS) and water.[2]

Q3: Can I selectively remove a Boc group in the presence of a tert-butyl ester?

Yes, selective deprotection is possible under carefully controlled conditions. The tert-butyloxycarbonyl (Boc) group is generally more sensitive to acid than tert-butyl esters. Milder acidic conditions can achieve this selectivity. For instance, 4 M HCl in anhydrous dioxane for 30 minutes at room temperature has been shown to selectively deprotect Nα-Boc groups in the presence of tert-butyl esters.[3][4][5]

Q4: My peptide contains an Asp(OtBu) residue and I am seeing a significant aspartimide-related impurity. Is this related to the protecting group?

Yes, this is a well-known side reaction in Fmoc-based solid-phase peptide synthesis (SPPS). The piperidine (B6355638) used for Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate from the Asp(OtBu) residue, which can lead to racemization and other side products. While the tert-butyl ester is not the direct cause, its steric bulk can influence the rate of this side reaction.[2]

Troubleshooting Guides

This section addresses specific issues encountered during tBu deprotection and provides actionable solutions.

Issue 1: Incomplete Deprotection

Symptom: HPLC or Mass Spectrometry analysis shows the presence of the starting material or partially deprotected product.[1]

Possible Causes & Solutions:

Possible Cause Solution
Insufficient Acid Concentration For acid-labile groups like Ser(tBu) or Thr(tBu), ensure the cleavage cocktail contains at least 90-95% TFA.[1] For solution-phase deprotection, a common starting point is 20-50% TFA in a solvent like dichloromethane (B109758) (DCM). If incomplete, the concentration can be increased.[6]
Insufficient Reaction Time Monitor the reaction by TLC or LC-MS. If starting material is still present after the initial reaction time (typically 30-60 minutes at room temperature), extend the time.[6] Some protecting groups may require extended cleavage times of up to 4 hours or more.[1]
Low Reaction Temperature If the reaction is sluggish, a slight increase in temperature may be necessary. However, be cautious as higher temperatures can promote side reactions.[2]
Steric Hindrance The local steric environment of the tBu group can impact its accessibility to the acid.[1] In such cases, longer reaction times or stronger acidic conditions may be required.
Issue 2: Observation of Unexpected Side Products

Symptom: Characterization data (e.g., MS, NMR) reveals the presence of unexpected molecular weights or structural features.

Possible Causes & Solutions:

Possible Cause Solution
Alkylation by tert-butyl cation The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate.[2][7] This is particularly problematic for electron-rich aromatic rings, thiols, and some amines.[6][7] The most effective solution is to use scavengers in the deprotection cocktail. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and thioanisole.[2][6]
Rearrangement of the Substrate Strongly acidic conditions can sometimes lead to acid-catalyzed rearrangements of the substrate backbone. Consider using milder deprotection methods if your substrate is prone to such rearrangements.
Aspartimide Formation In peptide synthesis, the use of piperidine for Fmoc deprotection can lead to aspartimide formation from Asp(OtBu) residues.[2] Strategies to minimize this include using sterically hindered bases for Fmoc removal or protecting the aspartate side chain with a group less prone to this side reaction.
Issue 3: Premature Cleavage of the tert-Butyl Group

Symptom: The free carboxylic acid or alcohol is observed in the reaction mixture before the intended deprotection step.

Possible Causes & Solutions:

Possible Cause Solution
Mildly Acidic Conditions Even mildly acidic conditions from starting materials, reagents, or in situ generated byproducts can lead to slow cleavage over time.[2]
Lewis Acids Some Lewis acids, such as zinc bromide (ZnBr₂), can promote the cleavage of tert-butyl esters.[2]
Elevated Temperatures Higher temperatures, especially in the presence of protic solvents, can accelerate premature cleavage.[2]
Acidic Quench or Workup Using an acidic quench or performing silica (B1680970) gel chromatography with non-neutralized silica can cause deprotection.[2] Use a neutral quench (e.g., NaHCO₃) and consider using neutralized silica gel or an alternative purification method.[2]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection in Peptide Synthesis

Objective: To cleave a synthesized peptide from the resin and remove acid-labile side-chain protecting groups, including tert-butyl ethers and esters.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (B43112) (EDT))

  • Cold diethyl ether

Procedure:

  • Prepare the cleavage cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing cysteine, EDT may be added.

  • Add the cleavage cocktail to the peptide-resin in a reaction vessel.

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 times to remove residual scavengers.[1]

  • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[1]

Protocol 2: Selective Deprotection of N-Boc in the Presence of a tert-Butyl Ester

Objective: To selectively remove the N-Boc protecting group without cleaving a tert-butyl ester.

Materials:

  • N-Boc protected amino acid tert-butyl ester

  • 4 M HCl in anhydrous dioxane

  • Dry ethyl ether

Procedure:

  • Dissolve the N-Boc protected amino acid tert-butyl ester in 4 M HCl/dioxane at 0°C.

  • Stir the mixture for 30 minutes at room temperature. The reaction is typically complete in 15 minutes.[3]

  • Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.[3]

  • Evaporate the solvent under high vacuum at room temperature.[3]

  • Triturate the residue with dry ethyl ether to obtain the pure hydrochloride salt of the amino acid tert-butyl ester.[3]

**Protocol 3: Alternative Deprotection using a Lewis Acid (ZnBr₂) **

Objective: To remove a tert-butyl ester under non-protic acidic conditions.

Materials:

  • tert-Butyl ester substrate

  • Zinc bromide (ZnBr₂)

  • Dichloromethane (DCM)

Procedure:

  • Prepare a stirred solution of the N-(PhF)amino acid tert-butyl ester in DCM.

  • Add ZnBr₂ to the solution. The stoichiometry may need to be optimized for different substrates.[8]

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, perform an aqueous workup, typically with a bicarbonate solution, to quench the reaction and remove zinc salts.[8]

  • Extract the product with an organic solvent and purify as necessary.

Visualizations

Deprotection_Workflow start Start: Protected Substrate deprotection Deprotection Step (e.g., TFA) start->deprotection analysis Analyze Product Mixture (LC-MS, HPLC, NMR) deprotection->analysis complete Complete Deprotection analysis->complete Success incomplete Incomplete Deprotection analysis->incomplete Failure side_products Side Products Observed analysis->side_products Failure end End: Purified Product complete->end optimize Optimize Conditions: - Increase Acid Conc. - Increase Time/Temp incomplete->optimize add_scavengers Add Scavengers (e.g., TIS, H2O) side_products->add_scavengers optimize->deprotection add_scavengers->deprotection

Caption: Troubleshooting workflow for tert-butyl deprotection.

Acid_Catalyzed_Deprotection substrate R-O-tBu (tert-Butyl Ether/Ester) protonation Protonation of Oxygen substrate->protonation + H+ carbocation Formation of tert-Butyl Cation protonation->carbocation Loss of R-OH product R-OH (Deprotected Product) isobutylene Isobutylene (Gas) carbocation->isobutylene - H+ alkylation Alkylation of Nucleophiles carbocation->alkylation + Nucleophile

Caption: Mechanism of acid-catalyzed tert-butyl deprotection.

References

Technical Support Center: S-tert-Butyl-L-cysteine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude S-tert-Butyl-L-cysteine hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is recrystallization.[1] This compound's hydrochloride salt form exhibits excellent crystallization properties, particularly from alcohol-water solvent systems.[1] Recrystallization is a scalable purification strategy suitable for both laboratory and industrial applications.[1]

Q2: What are the potential impurities in crude this compound?

A2: Potential impurities can include unreacted starting materials from the synthesis, such as L-cysteine, and byproducts like L-cystine (the oxidized dimer of cysteine). Other possible impurities may arise from side reactions during the S-alkylation process or decomposition products. The presence of colored impurities may also be observed and can often be removed during the recrystallization process.

Q3: What level of purity and yield can be expected after a single recrystallization?

A3: For the closely related compound L-cysteine hydrochloride monohydrate, purities of over 90% and yields exceeding 80% can be achieved from a single crystallization.[2] With careful optimization and potentially a second recrystallization, purities of up to or greater than 98% are attainable.[2] Similar outcomes can be targeted for this compound, though the exact figures will depend on the initial purity of the crude material and the precise recrystallization conditions.

Q4: Is chromatographic purification a viable alternative to recrystallization?

A4: While recrystallization is generally the preferred method due to its simplicity and scalability, chromatographic techniques can be employed for the purification of cysteine derivatives. Methods such as ion-exchange chromatography can be effective in separating amino acids from impurities.[2][3] For analytical purposes, techniques like HPLC with pre-column derivatization are used to assess purity.[4] However, for bulk purification, chromatography is often more complex and costly than recrystallization.

Troubleshooting Recrystallization

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Crude material does not fully dissolve in the hot solvent. - Insufficient solvent volume.- The chosen solvent is not suitable.- Presence of insoluble impurities.- Add small increments of hot solvent until dissolution is achieved.- Re-evaluate the solvent system; a different alcohol or a higher proportion of water may be needed.- Perform a hot filtration to remove insoluble materials before allowing the solution to cool.
The compound "oils out" instead of forming crystals upon cooling. - The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution.- The rate of cooling is too rapid.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try seeding the solution with a few crystals of pure product to encourage crystallization.- Ensure the solution is not cooled too quickly; allow it to reach room temperature slowly before placing it in an ice bath.
No crystals form even after the solution has cooled completely. - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated and requires nucleation.- Evaporate some of the solvent to increase the concentration and attempt to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal of the pure compound.
The yield of purified crystals is low. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent that was not cold enough, causing some of the product to redissolve.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude material.- Ensure the washing solvent is thoroughly chilled before use.- To prevent premature crystallization, preheat the filtration apparatus (funnel and receiving flask) and use a small amount of extra hot solvent.
The purified crystals are still colored. - Colored impurities are co-crystallizing with the product.- The impurities are strongly adsorbed to the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.- A second recrystallization may be necessary to achieve a colorless product.

Experimental Protocols

Recrystallization of Crude this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material.

Materials:

  • Crude this compound

  • Ethanol (B145695)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Preparation: Prepare a solvent mixture of ethanol and water. A starting point could be a 9:1 or 4:1 (v/v) ethanol:water mixture. The optimal ratio may need to be determined experimentally.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the alcohol-water solvent mixture. Gently heat the mixture with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purification Workflow

The following diagram illustrates the general workflow and decision-making process for the purification of crude this compound.

PurificationWorkflow crude Crude S-tert-Butyl-L-cysteine hydrochloride dissolve Dissolve in minimal hot alcohol/water crude->dissolve hot_filtration_q Insoluble impurities or color present? dissolve->hot_filtration_q decolorize Add activated charcoal and reheat hot_filtration_q->decolorize Yes cool Cool to room temperature, then ice bath hot_filtration_q->cool No hot_filtration Hot filtration decolorize->hot_filtration hot_filtration->cool crystallization_q Crystals form? cool->crystallization_q collect Collect crystals by vacuum filtration crystallization_q->collect Yes troubleshoot Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent volume crystallization_q->troubleshoot No wash_dry Wash with cold solvent and dry collect->wash_dry pure_product Pure S-tert-Butyl-L-cysteine hydrochloride wash_dry->pure_product troubleshoot->cool

Caption: Purification workflow for this compound.

References

Technical Support Center: Thiol Deprotection and Oxidation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with thiol group deprotection and subsequent oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to prevent the oxidation of thiol groups after deprotection?

A1: The free thiol (sulfhydryl) group (-SH) in cysteine residues is highly reactive and susceptible to oxidation. This oxidation can lead to the formation of disulfide bonds (R-S-S-R), which can cause dimerization or oligomerization of molecules. Such modifications can inactivate the molecule, block intended downstream conjugation reactions, or generate unwanted byproducts, ultimately compromising experimental outcomes and the efficacy of therapeutic agents.

Q2: What are the primary factors that contribute to thiol oxidation?

A2: Several factors can promote the oxidation of free thiols:

  • Presence of Oxygen: Atmospheric oxygen is a common oxidizing agent.

  • pH of the Solution: Thiol oxidation is generally more rapid at neutral to alkaline pH due to the higher concentration of the more reactive thiolate anion (R-S⁻).

  • Presence of Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze thiol oxidation.

  • Exposure to Light: Certain wavelengths of light can generate reactive oxygen species, which in turn can oxidize thiols.

Q3: What are the most common reducing agents used to maintain a reducing environment and prevent re-oxidation?

A3: Several reducing agents are commonly employed. The choice depends on the specific application, pH requirements, and compatibility with downstream processes. The most common are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (BME).

Q4: When should I choose TCEP over DTT?

A4: TCEP is generally preferred when long-term stability of the free thiol is required, especially in aqueous solutions and for applications like bioconjugation. TCEP is more stable over a broader pH range (1.5-8.5) and is less prone to air oxidation compared to DTT, which has a shorter half-life in solution.[1][2] TCEP also does not contain a thiol group itself, which avoids potential side reactions that can occur with DTT in certain applications. However, TCEP can be less stable in phosphate (B84403) buffers.[2]

Q5: What are "scavengers" in the context of peptide cleavage and thiol deprotection?

A5: In peptide synthesis, particularly during the final cleavage from the solid support using strong acids like trifluoroacetic acid (TFA), protecting groups are removed. These protecting groups can form reactive cationic species (carbocations) that can re-attach to the peptide or modify sensitive residues, including the newly deprotected thiol of cysteine. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive species, preventing unwanted side reactions. Common scavengers that help protect thiols include 1,2-ethanedithiol (B43112) (EDT), triisopropylsilane (B1312306) (TIS), and thioanisole.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of free thiol after deprotection. Incomplete deprotection reaction.* Ensure the deprotection reagent (e.g., TCEP, DTT) is fresh and active. * Optimize reaction time and temperature as per the protocol. * Increase the molar excess of the deprotection reagent.
Oxidation of thiols during deprotection.* Perform the deprotection reaction under an inert atmosphere (e.g., nitrogen or argon). * Use degassed buffers and solvents.[3]
Rapid loss of free thiol activity after purification. Re-oxidation of the thiol group.* Store the purified product in degassed buffer containing a low concentration of a reducing agent (e.g., 1-5 mM TCEP). * Store under an inert atmosphere. * Freeze aliquots at -80°C for long-term storage.
Incomplete removal of the Trityl (Trt) protecting group from cysteine during peptide cleavage. Reversible re-attachment of the trityl cation to the thiol.* Use a cleavage cocktail containing an effective scavenger for the trityl cation, such as triisopropylsilane (TIS). TIS irreversibly converts the trityl cation to triphenylmethane. * Ensure a sufficient volume of the cleavage cocktail is used.
Insufficient reaction time.* For peptides with multiple arginine residues or other sensitive amino acids, the deprotection may require a longer reaction time (e.g., up to 4 hours).[4]
Precipitation of the peptide during deprotection or purification. Aggregation due to disulfide bond formation or other intermolecular interactions.* Work at a lower concentration. * Include denaturants (e.g., guanidinium (B1211019) chloride, urea) in the buffer if compatible with the molecule. * Ensure a sufficient concentration of reducing agent is present.
Interference of the reducing agent with downstream applications (e.g., maleimide (B117702) labeling). DTT contains a thiol group that can react with maleimides.* Use TCEP as the reducing agent, as it does not contain a thiol group.[5] * If DTT must be used, remove it completely after deprotection using size-exclusion chromatography or dialysis.[1]

Quantitative Data Summary

The choice of a reducing agent is critical for both the deprotection step and the subsequent prevention of oxidation. The following table summarizes the key properties of commonly used reducing agents.

Reducing Agent Effective pH Range Relative Stability Key Advantages Potential Drawbacks
Dithiothreitol (DTT) >7Low (air sensitive)Strong reducing agent.Short half-life in solution, can interfere with maleimide chemistry, sensitive to nickel contamination.[2][5]
Tris(2-carboxyethyl)phosphine (TCEP) 1.5 - 8.5HighOdorless, more stable than DTT, does not contain a thiol group, effective over a wide pH range.[2][3]Less stable in phosphate buffers, can be a weaker chelator of metal ions than DTT.[2][6]
β-Mercaptoethanol (BME) ~7.0 - 9.0ModerateInexpensive.Volatile with a strong, unpleasant odor, requires a large excess for efficient reduction.

Experimental Protocols

Protocol 1: Deprotection of Trityl (Trt)-Protected Cysteine in Peptides

This protocol describes the final cleavage of a peptide from a solid-phase synthesis resin and the simultaneous deprotection of a Trityl-protected cysteine residue.

Materials:

  • Peptidyl-resin with Trt-protected cysteine.

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).[7]

  • Dichloromethane (DCM).

  • Cold diethyl ether.

  • Centrifuge and centrifuge tubes.

  • Nitrogen or argon gas.

Procedure:

  • After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by DCM.

  • Dry the resin under a vacuum for at least 1 hour.

  • In a fume hood, prepare the fresh cleavage cocktail (Reagent K).

  • Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.

  • Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Centrifuge the ether suspension to pellet the peptide.

  • Decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Deprotection of Thiol-Modified Oligonucleotides using TCEP

This protocol describes the reduction of a disulfide bond in a thiol-modified oligonucleotide to generate a free thiol group.

Materials:

  • Thiol-modified oligonucleotide (lyophilized).

  • 0.5 M TCEP stock solution.

  • Nuclease-free water.

Procedure:

  • Prepare a 0.1 M TCEP solution: Mix 80 µL of 0.5 M TCEP with 320 µL of nuclease-free water. It is recommended to prepare this solution fresh to ensure optimal reducing activity.[3]

  • Dissolve the lyophilized thiol-modified oligonucleotide in 400 µL of the freshly prepared 0.1 M TCEP solution.[3]

  • Vortex the mixture gently and incubate at room temperature for 1 hour, with intermittent vortexing.[3]

  • Purification (Optional): If TCEP interferes with downstream applications, it can be removed by methods such as ethanol (B145695) precipitation or size-exclusion chromatography.[3]

  • Storage: To prevent re-oxidation, store the reduced oligonucleotide under an inert atmosphere or in a solution containing 10 mM TCEP at -20°C.[3]

Protocol 3: Quantification of Free Thiols using Ellman's Test

Ellman's test is a rapid and sensitive method for the quantification of free sulfhydryl groups.

Materials:

  • Ellman's Reagent (DTNB).

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

  • Cysteine or another thiol standard.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a 4 mg/mL solution of Ellman's Reagent in the Reaction Buffer.

  • Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer.

  • To 50 µL of each standard and the unknown sample in separate wells of a microplate or in cuvettes, add 200 µL of the Ellman's Reagent solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of free thiols in the unknown sample by interpolating its absorbance on the standard curve. The concentration can also be calculated using the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[8]

Visualizations

Thiol_Deprotection_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection/Cleavage cluster_purification Purification & Analysis cluster_oxidation_risk Oxidation Risk Protected_Peptide Protected Peptide on Resin (e.g., Cys(Trt)) Deprotection Deprotection & Cleavage Protected_Peptide->Deprotection Cleavage_Cocktail Cleavage Cocktail (TFA, Scavengers) Cleavage_Cocktail->Deprotection Precipitation Precipitation (Cold Ether) Deprotection->Precipitation Oxidation Oxidation (O2, Metal Ions, pH) Deprotection->Oxidation Purification Purification (e.g., HPLC) Precipitation->Purification Precipitation->Oxidation Quantification Quantification (Ellman's Test) Purification->Quantification Purification->Oxidation Free_Thiol_Peptide Purified Peptide with Free Thiol Quantification->Free_Thiol_Peptide Disulfide_Peptide Oxidized Peptide (Disulfide Bonds) Oxidation->Disulfide_Peptide

Caption: Workflow for thiol deprotection, highlighting stages with a risk of oxidation.

Thiol_Redox_Signaling ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced Thiol) ROS->Protein_SH Oxidation Protein_SOH Protein-SOH (Sulfenic Acid) Protein_SH->Protein_SOH Protein_SSG Protein-S-SG (Glutathionylated) Protein_SOH->Protein_SSG + GSH Protein_SS_Protein Protein-S-S-Protein (Disulfide Bond) Protein_SOH->Protein_SS_Protein + Protein-SH Signaling_Response Downstream Signaling Response Protein_SOH->Signaling_Response Protein_SSG->Protein_SH Reduction Protein_SSG->Signaling_Response Protein_SS_Protein->Protein_SH Reduction Protein_SS_Protein->Signaling_Response GSH GSH GRX Glutaredoxin (GRX) GRX->Protein_SSG Deglutathionylation TRX Thioredoxin (TRX) TRX->Protein_SS_Protein Reduction

Caption: Simplified overview of thiol-based redox signaling pathways.

References

Navigating pH in S-tert-Butyl-L-cysteine Hydrochloride Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the critical role of pH in reactions involving S-tert-Butyl-L-cysteine hydrochloride. Addressing common challenges encountered during experimental work, this resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to ensure optimal reaction outcomes.

Troubleshooting Guide

Issue Potential Cause (pH-Related) Recommended Solution
Low reaction yield Suboptimal pH for coupling: The pH may not be optimal for the specific coupling reaction, leading to incomplete conversion. Precipitation of reactant: The pH of the reaction mixture may have caused the this compound or other reactants to precipitate out of solution.Perform small-scale pH screening experiments to identify the optimal pH for your specific reaction. A common starting point for peptide coupling is a slightly basic pH (around 8.0-8.5), but this should be optimized. Ensure all components are fully dissolved at the reaction pH before proceeding. If necessary, adjust the pH of the stock solution of this compound to maintain its solubility.
Formation of disulfide-bonded byproduct High pH: Alkaline conditions (pH > 8) significantly increase the nucleophilicity of the thiol group, even when protected, promoting oxidation and the formation of disulfide bonds between two molecules of the cysteine derivative.Maintain the reaction pH in the slightly acidic to neutral range (pH 6.5-7.5) to minimize the concentration of the reactive thiolate anion. Degas solvents to remove dissolved oxygen, which can act as an oxidant. Consider adding a reducing agent like dithiothreitol (B142953) (DTT) in a subsequent step if disulfide formation is a desired outcome, but not during the primary reaction.
Presence of unexpected side-products Racemization at the α-carbon: Basic conditions, particularly in the presence of strong activating agents used in peptide synthesis, can lead to epimerization of the cysteine residue.[1][2]For peptide synthesis, perform coupling reactions under acidic to neutral conditions. The use of coupling reagents like N,N'-diisopropylcarbodiimide (DIPCDI) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is recommended to minimize racemization.
Inconsistent reaction rates Poor pH control: Fluctuations in the pH of the reaction mixture can lead to variable reaction rates and inconsistent product formation.Use a reliable buffering system to maintain a stable pH throughout the reaction. Ensure the chosen buffer does not interfere with the reaction chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving this compound?

A1: this compound is the hydrochloride salt, making it more soluble in aqueous solutions at a slightly acidic pH. For preparing stock solutions, using a buffer with a pH between 4 and 6 is recommended to ensure complete dissolution and stability.

Q2: How does pH affect the stability of the S-tert-butyl protecting group?

A2: The S-tert-butyl group is generally stable under moderately acidic and basic conditions commonly used in peptide synthesis. However, very strong acidic conditions (e.g., neat trifluoroacetic acid) are used for its removal.[3][4] At highly alkaline pH, while the protecting group itself may remain intact, the increased reactivity of the thiol can lead to undesired side reactions.

Q3: Can I run my reaction at a pH above 8?

A3: While possible, it is generally not recommended unless the specific reaction chemistry requires it. At pH values above 8, the risk of side reactions such as disulfide bond formation and racemization increases significantly.[1][2] If a basic pH is necessary, it is crucial to carefully control the reaction time and temperature and to analyze the product mixture for the presence of impurities.

Q4: What are the signs of pH-related problems in my reaction?

A4: Common indicators include the appearance of a precipitate (indicating solubility issues), the detection of a product with double the expected mass in mass spectrometry analysis (suggesting disulfide bond formation), and the presence of diastereomers in chiral chromatography (indicating racemization).

Q5: How can I monitor and control the pH during my reaction?

A5: For small-scale reactions, pH can be checked at the beginning and end using pH indicator strips. For larger or more sensitive reactions, the use of a calibrated pH meter is recommended. To control the pH, a suitable buffer system should be employed. It is important to ensure that the buffering species does not participate in or interfere with the reaction.

Quantitative Data on pH-Related Side Reactions

While specific data for this compound is limited in publicly available literature, the following table provides representative data on the racemization of cysteine residues with different protecting groups during peptide synthesis under basic conditions. This highlights the importance of pH control to maintain stereochemical integrity.

S-Protecting GroupCoupling ConditionsRacemization (%)Reference
Trityl (Trt)Uronium activation with base8.0[5]
Diphenylmethyl (Dpm)Uronium activation with base1.2[5]
4-methoxybenzyloxymethyl (MBom)Uronium activation with base0.4[5]
4,4′-dimethoxydiphenylmethyl (Ddm)Uronium activation with base0.8[5]

Disclaimer: The data presented above is for different S-protecting groups and is intended to illustrate the general trend of racemization under basic conditions. The extent of racemization for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for a Coupling Reaction with pH Control
  • Dissolution of Reactants:

    • Dissolve this compound in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer) at the desired pH (start with a trial pH of 7.0). Ensure complete dissolution.

    • Dissolve the other reactants in a compatible solvent.

  • Reaction Setup:

    • Combine the reactant solutions in a reaction vessel equipped with a magnetic stirrer.

    • If the reaction is air-sensitive, purge the vessel with an inert gas (e.g., nitrogen or argon).

  • pH Monitoring and Adjustment:

    • Measure the initial pH of the reaction mixture using a calibrated pH meter.

    • If necessary, adjust the pH to the target value by adding small volumes of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

  • Reaction Progression:

    • Maintain the reaction at the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adjusting the pH as required for product stability.

    • Extract the product into a suitable organic solvent.

    • Purify the product using standard techniques such as column chromatography.

Protocol 2: pH Optimization for a Coupling Reaction
  • Setup Parallel Reactions: Prepare a series of small-scale reactions in parallel, each with a different pH value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • Maintain Consistent Conditions: Ensure all other reaction parameters (temperature, concentration, reaction time) are identical across all reactions.

  • Analyze the Outcome: After the designated reaction time, analyze a sample from each reaction by a quantitative method (e.g., HPLC, UPLC) to determine the yield of the desired product and the percentage of major impurities.

  • Identify Optimal pH: The pH that provides the highest yield of the desired product with the lowest level of impurities is the optimal pH for the reaction.

Visualizations

pH_Equilibrium cluster_acidic Acidic pH (e.g., < 7) cluster_alkaline Alkaline pH (e.g., > 8) Protonated R-SH (Less Nucleophilic) Deprotonated R-S⁻ (More Nucleophilic) Protonated->Deprotonated + OH⁻ - H₂O Deprotonated->Protonated + H₃O⁺ - H₂O

Caption: pH-dependent equilibrium of the cysteine thiol group.

Experimental_Workflow start Start: Prepare Reactant Solutions dissolve Dissolve S-tert-Butyl-L-cysteine hydrochloride in Buffer start->dissolve set_ph Set Initial pH of Reaction Mixture dissolve->set_ph monitor Monitor Reaction Progress (e.g., HPLC, LC-MS) set_ph->monitor adjust_ph Adjust pH if Necessary monitor->adjust_ph adjust_ph->monitor Continue Monitoring workup Work-up and Purify Product adjust_ph->workup Reaction Complete end End: Characterize Product workup->end

Caption: Experimental workflow for pH-controlled reactions.

References

Technical Support Center: Managing Steric Hindrance from the tert-Butyl Group in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during chemical synthesis involving the sterically demanding tert-butyl group.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is the tert-butyl group a primary example?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1][2] The tert-butyl group, -C(CH₃)₃, is a classic example of a sterically demanding substituent due to its three methyl groups projecting from a central quaternary carbon, which creates a large, rigid, and non-polar domain that can block the approach of reagents to a nearby reaction center.[1][3]

Q2: How does the steric bulk of a tert-butyl group affect reaction rates and mechanisms?

A2: The tert-butyl group significantly influences reaction outcomes. For instance, in nucleophilic substitution reactions, it dramatically slows down Sₙ2 reactions by preventing the necessary backside attack of the nucleophile.[1][4] Conversely, it accelerates Sₙ1 reactions by stabilizing the resulting carbocation intermediate through hyperconjugation and inductive effects.[1][5]

Q3: In which strategic areas of chemical synthesis is the steric hindrance of the tert-butyl group advantageous?

A3: The steric bulk of the tert-butyl group is a powerful tool in several areas:

  • Controlling Selectivity: In electrophilic aromatic substitution, the tert-butyl group directs incoming electrophiles to the para position, as the ortho positions are sterically shielded.[1]

  • Metabolic Shielding in Drug Design: By sterically hindering a metabolically weak spot on a drug molecule, a tert-butyl group can prevent or slow enzymatic degradation, thereby increasing the drug's half-life and bioavailability.[1][6]

  • Receptor Selectivity: The defined size and shape of the tert-butyl group can be used to achieve selective binding to a specific receptor subtype by preventing the molecule from fitting into the binding pocket of off-target receptors.[1]

  • Protecting Group: It is used as a protecting group for alcohols, amines, and carboxylic acids due to its stability under many reaction conditions.[7][8]

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction Involving a tert-Butyl-Substituted Substrate

Symptoms:

  • Low conversion of starting material to product.

  • Reaction requires harsh conditions (high temperature, long reaction times).

  • Formation of side products due to decomposition.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Steric hindrance impeding reagent access to the reaction center. 1. Use Smaller Reagents: If possible, switch to a smaller, less sterically hindered reagent. 2. Increase Reaction Temperature: Carefully increase the temperature to provide more kinetic energy to overcome the activation barrier. Monitor for decomposition.[9] 3. Microwave Irradiation: Employ microwave heating to rapidly and efficiently increase the internal temperature of the reaction mixture, which can significantly reduce reaction times.[10] 4. Use of Specialized Catalysts: Employ catalysts designed for sterically hindered substrates, such as bulky phosphine (B1218219) ligands in cross-coupling reactions or stronger Lewis acids like Sc(OTf)₃ in Friedel-Crafts acylations.[3][9]
Low nucleophilicity or electrophilicity of the reagent. 1. Activate the Substrate/Reagent: Use activating agents. For example, in esterifications, DMAP can be used as a nucleophilic catalyst to activate an acyl chloride.[9] 2. Change the Solvent: Use a solvent that can better solvate the transition state.
Issue 2: Difficulty in Removing a tert-Butyl Protecting Group

Symptoms:

  • Incomplete deprotection under standard conditions.

  • Side reactions, such as alkylation of nucleophilic residues (e.g., methionine, tryptophan) by the released tert-butyl cation.[11]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Stability of the tert-butyl group to standard deprotection conditions. 1. Strong Acidolysis: Use strong acids like trifluoroacetic acid (TFA).[11][12] 2. Lewis Acids: For tert-butyl ethers, a combination of a Lewis acid (e.g., CeCl₃) and a soft nucleophile (e.g., NaI) can be effective.[13] 3. Enzymatic Cleavage: For certain esters, specific lipases or esterases can be used for mild and selective removal.[14]
Formation of reactive tert-butyl cation leading to side products. 1. Use Scavengers: Add scavengers like thiophenol or water to the reaction mixture to trap the tert-butyl cation as it forms, preventing unwanted side reactions.[11]

Quantitative Data Summary

Table 1: Influence of tert-Butyl Group on Reaction Rates and Selectivity

Reaction TypeSubstrateRelative Rate (Compared to a less hindered analog)Key ObservationReference
Sₙ1 Solvolysis (CH₃)₃C-Br1.2 x 10⁶ (vs. CH₃CH₂-Br)The tert-butyl group stabilizes the carbocation intermediate, significantly increasing the reaction rate.[1]
Sₙ2 Reaction (CH₃)₃C-Br~0 (vs. CH₃CH₂-Br)The bulky tert-butyl group prevents backside attack by the nucleophile, effectively halting the Sₙ2 pathway.[1]
Electrophilic Aromatic Substitution (Nitration) tert-Butylbenzene75% para productSteric hindrance from the tert-butyl group strongly favors substitution at the less crowded para position over the ortho positions.[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Acidic Hydrolysis of a Sterically Hindered Amide

This protocol is a general guideline for the deacetylation of a sterically hindered N-acetylated compound, such as N-(2-tert-butyl-4-nitrophenyl)acetamide.[10]

Materials:

  • N-(2-tert-butyl-4-nitrophenyl)acetamide

  • 6M Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Microwave reactor and vials

Procedure:

  • Place the sterically hindered amide (1.0 eq) and 6M HCl (10-20 volumes) in a microwave reactor vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to a temperature between 120-150°C for 10-30 minutes. Optimization of time and temperature may be necessary.

  • After cooling, carefully open the vial and neutralize the reaction mixture with saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Friedel-Crafts Acylation with a Sterically Hindered Acyl Chloride

This protocol describes a general procedure for the Friedel-Crafts acylation of an aromatic substrate using 2-tert-butylbenzoyl chloride, which is challenging due to steric hindrance.[9]

Materials:

  • Aromatic substrate (e.g., toluene)

  • 2-tert-Butylbenzoyl chloride

  • Strong Lewis acid catalyst (e.g., Sc(OTf)₃ or AlCl₃)

  • Dry, inert solvent (e.g., dichloromethane (B109758) or nitrobenzene)

  • Ice

  • Concentrated HCl

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of the aromatic substrate (1.0 eq.) in a dry, inert solvent under an inert atmosphere (e.g., argon), add the Lewis acid catalyst (1.1 - 2.0 eq.) at 0 °C.

  • Slowly add a solution of 2-tert-butylbenzoyl chloride (1.0 eq.) in the same solvent to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • If no significant conversion is observed, gradually increase the temperature to 40-60 °C and continue monitoring.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product as needed.

Visualizations

sn_mechanisms cluster_sn2 Sₙ2 Pathway (Hindered) cluster_sn1 Sₙ1 Pathway (Favored) start_sn2 Nucleophile substrate_sn2 tert-Butyl Halide start_sn2->substrate_sn2 Backside attack blocked product_sn2 No Reaction arrow substrate_sn1 tert-Butyl Halide carbocation Stable tert-Butyl Carbocation substrate_sn1->carbocation Loss of Leaving Group product_sn1 Substitution Product carbocation->product_sn1 Nucleophilic Attack nucleophile_sn1 Nucleophile nucleophile_sn1->carbocation

Caption: Sₙ1 vs. Sₙ2 pathways for a tert-butyl halide.

troubleshooting_workflow start Low Yield with tert-Butyl Substrate q1 Is the reaction kinetically controlled? start->q1 a1_yes Increase Temperature (Conventional/Microwave) q1->a1_yes Yes a1_no Is a catalyst used? q1->a1_no No q3 Is reagent access the primary issue? a1_yes->q3 q2 Is the catalyst effective for hindered substrates? a1_no->q2 a2_yes Optimize Catalyst Loading/Solvent q2->a2_yes Yes a2_no Switch to a more active catalyst (e.g., stronger Lewis acid) q2->a2_no No a2_yes->q3 a2_no->q3 a3_yes Use a smaller reagent or activating agent q3->a3_yes Yes a3_no Consider alternative synthetic route q3->a3_no No

Caption: Troubleshooting workflow for low-yielding reactions.

References

Validation & Comparative

A Comparative Guide to Cysteine Protecting Groups: A Focus on S-tert-Butyl-L-cysteine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis and drug development, the strategic selection of protecting groups for amino acid side chains is paramount to achieving high yields and purity. For cysteine, with its highly nucleophilic thiol group, this choice is particularly critical to prevent unwanted side reactions such as oxidation and alkylation. This guide provides an objective comparison of S-tert-Butyl-L-cysteine hydrochloride with other commonly used cysteine protecting groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Introduction to Cysteine Protection

The thiol group of cysteine is highly reactive and susceptible to a variety of chemical transformations that can interfere with peptide synthesis. Protecting this functional group is essential to ensure the desired peptide sequence is assembled correctly. The ideal cysteine protecting group should be stable throughout the synthesis process, including the repeated cycles of Nα-deprotection, and be selectively removable under conditions that do not degrade the peptide chain.

This compound offers protection via the S-tert-butyl (tBu) group. This bulky alkyl group provides robust protection under both acidic and basic conditions commonly employed in Solid-Phase Peptide Synthesis (SPPS).

Performance Comparison of Common Cysteine Protecting Groups

The performance of a cysteine protecting group is evaluated based on several factors, including its stability, ease of cleavage, and its influence on side reactions, most notably racemization. The following tables summarize the key characteristics of S-tert-butyl and other frequently used cysteine protecting groups.

Table 1: Stability and Cleavage Conditions of Common Cysteine Protecting Groups

Protecting GroupAbbreviationStructureStabilityCleavage Conditions
tert-ButyltBu-C(CH₃)₃Stable to iodine oxidation and standard TFA cleavage conditions.[1]HF, TMSOTf, or mercury(II) acetate (B1210297).[1][2] Partially removed with 1M TFMSA.[1]
TritylTrt-C(C₆H₅)₃Labile to trifluoroacetic acid (TFA).[1]TFA with scavengers (e.g., triisopropylsilane (B1312306) - TIS).[1]
AcetamidomethylAcm-CH₂NHCOCH₃Stable under peptide cleavage conditions.[1]Mercury(II) acetate or iodine.[1][2]
tert-ButylthioStBu-S-C(CH₃)₃Stable to TFA if thiols are not used as scavengers.Reduction with thiols (e.g., DTT) or trialkylphosphines.[3]
TetrahydropyranylThp-C₅H₉OStable to 1% TFA in DCM.Standard TFA cocktails (e.g., TFA/water/TIS 95:2.5:2.5).
DiphenylmethylDpm-CH(C₆H₅)₂Stable to 1-3% TFA.95% TFA.

Table 2: Racemization of Cysteine Protecting Groups During Coupling

Racemization of the cysteine residue during peptide synthesis is a significant side reaction that can lead to impurities that are difficult to separate. The choice of protecting group can have a substantial impact on the extent of racemization.

Protecting GroupCoupling ConditionsRacemization (%)
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74

Data from a study comparing different protecting groups under specific coupling conditions.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines a standard manual SPPS workflow for the incorporation of a protected cysteine residue.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Nα-Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

3. Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Cys(tBu)-OH) and a coupling agent (e.g., HBTU) in DMF.

  • Add a base (e.g., DIPEA) to the amino acid solution.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Wash the resin with DMF and DCM.

4. Repeat:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail specific to the protecting groups used. For S-tert-butyl, a strong acid like hydrogen fluoride (B91410) (HF) is required. For acid-labile groups like Trityl, a cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5) is used for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Protocol for On-Resin Disulfide Bond Formation

This protocol is for the selective formation of a disulfide bridge on the solid support using an orthogonal protecting group strategy.

1. Selective Deprotection:

  • After peptide chain elongation, selectively remove a thiol protecting group that is labile under conditions that leave other protecting groups intact. For example, remove an Mmt group with 1-2% TFA in DCM while a Dpm group remains.

2. On-Resin Oxidation:

  • Wash the resin with DMF.

  • Treat the peptidyl-resin with an oxidizing agent such as N-chlorosuccinimide (NCS) (2 equivalents) in DMF for 15 minutes at room temperature.

  • Wash the resin with DMF and DCM.

3. Final Cleavage:

  • Cleave the cyclic peptide from the resin using the appropriate cleavage cocktail, ensuring not to use thiol-based scavengers that could reduce the newly formed disulfide bond. TIS can often be used as a substitute for thiol scavengers.

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Another Cycle? Wash->Repeat Repeat->Fmoc_Deprotection Yes Final_Cleavage Cleavage & Deprotection (e.g., TFA/TIS/H₂O or HF) Repeat->Final_Cleavage No Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide Orthogonal_Strategy cluster_SPPS Solid-Phase Peptide Synthesis Start Start SPPS Elongation Peptide Elongation with Orthogonally Protected Cys Start->Elongation Selective_Deprotection Selective Deprotection of one Cys group Elongation->Selective_Deprotection Oxidation On-Resin Oxidation (Disulfide Bond Formation) Selective_Deprotection->Oxidation Final_Cleavage Final Cleavage from Resin Oxidation->Final_Cleavage Purification Purification of Cyclic Peptide Final_Cleavage->Purification Redox_Signaling ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced Cysteine) ROS->Protein_SH Oxidation Protein_SOH Protein-SOH (Sulfenic Acid) Protein_SH->Protein_SOH Protein_SSG Protein-S-S-G (Glutathionylated) Protein_SOH->Protein_SSG + GSH Protein_SSR Protein-S-S-R' (Disulfide Bond) Protein_SOH->Protein_SSR + R'-SH Protein_SSG->Protein_SH Reduction Signaling_Modulation Modulation of Signaling Pathway Protein_SSG->Signaling_Modulation Protein_SSR->Protein_SH Reduction Protein_SSR->Signaling_Modulation Reductants Reductants (e.g., Thioredoxin) Reductants->Protein_SSG Reductants->Protein_SSR

References

A Head-to-Head Battle in Peptide Synthesis: S-tert-Butyl-L-cysteine vs. S-trityl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups for cysteine residues is a critical decision that significantly impacts yield, purity, and the prevention of unwanted side reactions. This guide provides an in-depth, data-driven comparison of two commonly employed cysteine derivatives: S-tert-Butyl-L-cysteine hydrochloride and S-trityl-L-cysteine.

Cysteine's reactive thiol side chain necessitates robust protection during solid-phase peptide synthesis (SPPS) to prevent oxidation and other undesirable modifications. S-tert-butyl (tBu) and S-trityl (Trt) are two of the most frequently utilized protecting groups for this purpose, each presenting a unique set of advantages and disadvantages. This comparison guide delves into their performance, supported by experimental data, to aid in the selection of the optimal reagent for your specific synthetic strategy.

At a Glance: Key Performance Differences

FeatureS-tert-Butyl-L-cysteineS-trityl-L-cysteine
Acid Stability High stability to standard TFA cleavageLabile to standard TFA cleavage
Deprotection Conditions Requires specific, often harsh, reagents (e.g., TMSBr/thioanisole in TFA, Hg(OAc)₂)Standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O)
Orthogonality Offers orthogonal protection schemeCleaved simultaneously with other acid-labile groups
Common Side Reactions Formation of S-tert-butylated cysteine during cleavage of other tBu groupsRacemization, particularly at the C-terminus; S-alkylation from resin linkers
Cost-Effectiveness Generally less cost-effectiveMore cost-effective for routine synthesis

Delving into the Data: A Quantitative Comparison

A crucial aspect of selecting a protecting group is its propensity to contribute to side reactions, which can complicate purification and reduce the overall yield of the desired peptide.

Racemization during Peptide Synthesis

Racemization of the C-terminal cysteine residue during Fmoc-SPPS is a significant concern. The choice of the thiol protecting group can influence the extent of this epimerization.

Protecting Group% D-Cys (Epimer) FormationExperimental Conditions
S-trityl-L-cysteine3.3%Racemization during DIPCDI/Oxyma Pure coupling.
S-tert-Butyl-L-cysteineMentioned as being prone to racemization, but direct comparative quantitative data under identical coupling conditions is less common in the literature. However, some studies suggest it is more prone to racemization than other groups like Thp.[1]Not directly comparable to the Trt data point.
S-tert-Butylation Side Reaction

A notable side reaction, particularly when using S-trityl-L-cysteine, is the S-tert-butylation of the deprotected cysteine thiol. This occurs during the final trifluoroacetic acid (TFA) cleavage step, where tert-butyl cations generated from other protecting groups (e.g., Boc, tBu ethers) can alkylate the free thiol. The choice of scavengers in the cleavage cocktail is critical to mitigate this side reaction.

Cleavage Cocktail Scavengers (in TFA)% S-tert-Butylation of Cysteine
2.5% TIS, 2.5% H₂O~15%
5% Anisole, 2.5% TIS, 2.5% H₂O>13%
5% DMS, 2.5% TIS, 2.5% H₂O9-10%
10% Thioanisole, 10% DMS, 5% TIS, 5% H₂O, 1% DTT (two-step)Optimal results reported

Data adapted from a study on the synthesis of somatostatin (B550006) using Fmoc-Cys(Trt)-OH. The extent of tert-butylation was found to be more pronounced at the C-terminal cysteine.[2]

Experimental Protocols

Detailed and optimized protocols are essential for successful peptide synthesis. Below are representative experimental methodologies for the deprotection of S-tert-butyl and S-trityl protected cysteine residues.

Protocol 1: Deprotection of S-trityl-L-cysteine during Final Cleavage

This protocol outlines the standard procedure for the final cleavage of a peptide from the resin and the simultaneous removal of the S-trityl protecting group using a TFA-based cocktail.

Materials:

  • Peptide-resin with S-trityl protected cysteine.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O). For peptides with multiple Cys(Trt) residues, the addition of 2.5% ethanedithiol (EDT) is recommended to maintain a reducing environment.

  • Cold diethyl ether.

  • Dichloromethane (DCM).

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (typically 10-20 mL per gram of resin).

  • Stir the suspension at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail or TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Deprotection of S-tert-Butyl-L-cysteine

The S-tert-butyl group is stable to standard TFA cleavage conditions, necessitating a specific deprotection step. This protocol describes a common method using trimethylsilyl (B98337) bromide (TMSBr) and thioanisole.

Materials:

  • Peptide with S-tert-butyl protected cysteine.

  • Deprotection Cocktail: 1M Trimethylsilyl bromide (TMSBr)-thioanisole in Trifluoroacetic acid (TFA).

  • Scavenger: 1,2-ethanedithiol (B43112) (EDT).

  • Cold diethyl ether.

Procedure:

  • Dissolve the S-tert-butyl protected peptide in the deprotection cocktail.

  • Add 1,2-ethanedithiol as a scavenger.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC. The reaction time can vary depending on the peptide sequence.

  • Once the deprotection is complete, precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the crude peptide pellet under vacuum.

An alternative, though less common due to toxicity concerns, involves the use of mercury(II) acetate.[3]

Visualizing the Workflow: Peptide Synthesis and Deprotection

The following diagrams illustrate the general workflow of incorporating these cysteine derivatives into a peptide chain and the subsequent deprotection steps.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cys_Incorporation Cysteine Incorporation cluster_Cleavage_Deprotection Cleavage and Deprotection Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (Piperidine) Resin->Fmoc_Deprotection Start AA_Coupling Amino Acid Coupling Cycles (Fmoc-AA-OH, Coupling Reagent) AA_Coupling->Fmoc_Deprotection Repeat for each amino acid Cys_Trt Fmoc-Cys(Trt)-OH AA_Coupling->Cys_Trt Incorporate Cys(Trt) Cys_StBu Fmoc-Cys(StBu)-OH AA_Coupling->Cys_StBu Incorporate Cys(StBu) Fmoc_Deprotection->AA_Coupling TFA_Cleavage TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) Cys_Trt->TFA_Cleavage Simultaneous Cleavage & Deprotection Specific_Deprotection Specific Deprotection (e.g., TMSBr/Thioanisole) Cys_StBu->Specific_Deprotection Orthogonal Deprotection Crude_Peptide Crude Peptide TFA_Cleavage->Crude_Peptide Specific_Deprotection->Crude_Peptide

Caption: General workflow for SPPS incorporating S-trityl- or S-tert-butyl-L-cysteine.

Deprotection_Pathways cluster_Protected_Peptides Protected Peptides on Resin cluster_Deprotection_Reagents Deprotection Reagents cluster_Products_SideProducts Products and Potential Side Products Peptide_Trt Peptide-Cys(Trt)-Resin TFA_Cocktail TFA-based Cocktail (TFA, Scavengers) Peptide_Trt->TFA_Cocktail Peptide_StBu Peptide-Cys(StBu)-Resin Orthogonal_Reagent Orthogonal Reagents (TMSBr, Hg(OAc)2, etc.) Peptide_StBu->Orthogonal_Reagent Free_Thiol_Peptide Free Thiol Peptide TFA_Cocktail->Free_Thiol_Peptide Desired Product Racemized_Peptide Racemized Peptide TFA_Cocktail->Racemized_Peptide Side Product StBu_Side_Product S-tert-butylated Peptide TFA_Cocktail->StBu_Side_Product Side Product from other tBu groups Orthogonal_Reagent->Free_Thiol_Peptide

Caption: Deprotection pathways and potential side products for S-trityl and S-tert-butyl cysteine.

Strategic Recommendations

The choice between S-tert-Butyl-L-cysteine and S-trityl-L-cysteine is highly dependent on the specific requirements of the peptide synthesis.

Choose S-trityl-L-cysteine for:

  • Routine peptide synthesis where a free thiol is desired after standard TFA cleavage.

  • Cost-sensitive projects , as it is generally the more economical option.

  • Syntheses where potential racemization can be tolerated or mitigated through optimized coupling conditions.

Choose S-tert-Butyl-L-cysteine for:

  • Orthogonal protection strategies where the cysteine thiol needs to remain protected while other acid-labile groups are removed. This is particularly useful for the synthesis of complex peptides with multiple disulfide bonds or for on-resin modifications.

  • Syntheses where the prevention of S-tert-butylation from other sources is paramount, although its own removal requires specific and careful handling.

  • Instances where the harsh deprotection conditions are compatible with the final peptide structure.

Conclusion

Both this compound and S-trityl-L-cysteine are valuable tools in the peptide chemist's arsenal. S-trityl-L-cysteine remains a workhorse for standard peptide synthesis due to its ease of use and cost-effectiveness, although careful consideration must be given to managing potential side reactions like racemization and S-tert-butylation through optimized protocols and scavenger cocktails. S-tert-Butyl-L-cysteine, on the other hand, offers the strategic advantage of orthogonality, enabling more complex synthetic routes, albeit at the cost of requiring more specialized and potentially harsh deprotection conditions. A thorough understanding of the properties and performance of each, as outlined in this guide, will empower researchers to make informed decisions and achieve higher success rates in their peptide synthesis endeavors.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of S-tert-Butyl-L-cysteine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of chiral amino acid derivatives is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural validation of S-tert-Butyl-L-cysteine hydrochloride. We present detailed experimental protocols and supporting data to ensure confidence in its molecular identity and purity.

This compound, a derivative of the amino acid L-cysteine, features a tert-butyl group attached to the sulfur atom. Its molecular formula is C₇H₁₆ClNO₂S.[1] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in confirming the structural integrity of this compound.[1]

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Spectroscopic Analysis

A standard protocol for the NMR analysis of this compound is outlined below:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). The choice of solvent is critical to avoid interfering signals from the solvent itself. For aqueous samples, an internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) may be added for referencing the chemical shift scale to 0.00 ppm.

  • Instrument Parameters: The prepared sample is placed in a 5 mm NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Spectroscopy: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR Spectroscopy: A proton-decoupled carbon experiment is conducted. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR. The spectral width is set to encompass the expected range for carbon signals (e.g., 0-200 ppm).

Data Interpretation and Structural Validation

The resulting ¹H and ¹³C NMR spectra are analyzed for chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). These parameters provide a detailed map of the molecule's structure.

While a publicly available, complete experimental dataset for this compound is not readily found in spectral databases, a commercial supplier, Thermo Fisher Scientific, confirms the structure by proton NMR and guarantees a purity of ≥97.5% as determined by NMR.[2] Based on the known structure and general principles of NMR spectroscopy, the expected spectral data are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3Singlet9H-C(CH₃)₃
~3.0-3.3Multiplet2H-S-CH₂-
~4.0-4.2Multiplet1H-CH(NH₃⁺)-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~30-32-C(CH₃)₃
~33-35-S-CH₂-
~45-47-C(CH₃)₃
~53-55-CH(NH₃⁺)-
~170-173-COOH

The characteristic singlet in the ¹H NMR spectrum at approximately 1.3 ppm, integrating to nine protons, is a definitive indicator of the tert-butyl group.[1] The remaining signals correspond to the cysteine backbone protons. In the ¹³C NMR spectrum, the number of signals and their chemical shifts confirm the presence of all seven carbon atoms in their expected chemical environments.

Comparative Analysis with Alternative Techniques

While NMR provides a comprehensive structural picture, other analytical methods offer complementary information, particularly regarding purity and molecular mass.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry), purity assessment.Non-destructive, provides a complete structural picture.Lower sensitivity compared to mass spectrometry.
High-Performance Liquid Chromatography (HPLC) Purity analysis, chiral separation.High sensitivity, quantitative.Does not provide detailed structural information on its own.
Mass Spectrometry (MS) Molecular weight determination, fragmentation pattern.High sensitivity, can identify impurities.Does not provide detailed stereochemical information.
High-Performance Liquid Chromatography (HPLC) for Chiral Purity

For chiral molecules like this compound, confirming the enantiomeric purity is crucial. Chiral HPLC is a powerful technique for separating enantiomers.

Experimental Protocol: Chiral HPLC

  • Column: A chiral stationary phase (CSP) is used, such as a polysaccharide-based or macrocyclic glycopeptide-based column.

  • Mobile Phase: A suitable mobile phase, often a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) with an aqueous buffer, is used to achieve separation.

  • Detection: A UV detector is commonly employed for detection.

  • Analysis: The retention times of the L- and potential D-enantiomers are compared to determine the enantiomeric excess.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an essential tool for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is typically used to generate ions of the intact molecule.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For this compound, the expected molecular ion would correspond to the protonated molecule [M+H]⁺.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the molecular ion and analyze the resulting fragment ions, providing further structural confirmation.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for structural validation and the relationship between the different analytical techniques.

structural_validation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_confirmation Confirmation Synthesis Synthesis of S-tert-Butyl-L-cysteine HCl Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR HPLC Chiral HPLC Purification->HPLC MS Mass Spectrometry Purification->MS Structure Structure Confirmed NMR->Structure Purity Purity & Enantiomeric Excess Confirmed HPLC->Purity MS->Structure

Caption: Workflow for the synthesis and structural validation of this compound.

analytical_techniques_relationship Compound S-tert-Butyl-L-cysteine HCl NMR NMR Spectroscopy Compound->NMR Provides Connectivity & Stereochemistry HPLC Chiral HPLC Compound->HPLC Determines Enantiomeric Purity MS Mass Spectrometry Compound->MS Confirms Molecular Weight NMR->HPLC Complements NMR->MS Complements HPLC->MS Complements

Caption: Interrelationship of analytical techniques for comprehensive structural characterization.

References

Navigating the Analytical Landscape: A Comparative Guide to Mass Spectrometry Analysis of S-tert-Butyl-L-cysteine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of modified amino acids like S-tert-Butyl-L-cysteine hydrochloride is paramount. This guide provides a comparative overview of mass spectrometry-based analytical approaches for this compound, offering insights into method performance, experimental considerations, and data interpretation. While direct experimental data for this compound is not extensively available in public literature, this guide extrapolates from established methods for similar cysteine derivatives to present a robust analytical framework.

Performance Comparison: LC-MS/MS vs. GC-MS

The two primary mass spectrometry techniques suitable for the analysis of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and the nature of the sample matrix.

ParameterLC-MS/MSGC-MS with Derivatization
Sample Preparation Minimal; typically dilution and filtration.More complex; requires derivatization (e.g., silylation) to increase volatility.[1][2]
Sensitivity High; typically in the low ng/mL to pg/mL range.High; can achieve low ng detection limits.[1][2]
Throughput High; rapid elution times are possible.[3]Lower; derivatization and longer GC run times can be limiting.
Compound Suitability Ideal for polar and non-volatile compounds.Suitable for volatile and semi-volatile compounds; requires derivatization for polar analytes.
Matrix Effects Can be significant (ion suppression/enhancement); requires careful method development and often the use of internal standards.[4]Can be less prone to ion suppression but may have other matrix interferences.
Instrumentation Cost Generally higher.Generally lower.

Experimental Protocols

LC-MS/MS Method for this compound

This protocol is a robust starting point for the quantitative analysis of this compound in biological matrices.

1. Sample Preparation:

  • To 100 µL of plasma or serum, add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[5]

2. Liquid Chromatography Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): [M+H]⁺ of S-tert-Butyl-L-cysteine (predicted m/z 178.1).

    • Product Ions (Q3): Predicted fragmentation could involve the loss of the tert-butyl group (m/z 122.1) or the carboxylic acid group (m/z 132.1). These transitions would need to be optimized experimentally.

  • Source Parameters: Optimized for the specific instrument, including gas temperatures, gas flows, and capillary voltage.[4]

GC-MS Method with Derivatization

For GC-MS analysis, derivatization is necessary to make the polar this compound sufficiently volatile.

1. Derivatization (Silylation):

  • The dried sample extract is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a set period to ensure complete derivatization of the amine and carboxylic acid groups.

2. Gas Chromatography Parameters:

  • Column: A nonpolar capillary column, such as a DB-5ms.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient starting at a low temperature and ramping up to a higher temperature to ensure separation of the derivatized analyte from other components.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Full scan to identify characteristic fragmentation patterns or Selected Ion Monitoring (SIM) for targeted quantification.

  • Fragmentation: EI would likely lead to fragmentation of the tert-butyl group and cleavage of the C-S bond.

Visualizing the Workflow and Logic

To better illustrate the analytical processes, the following diagrams created using the DOT language depict the experimental workflow for LC-MS/MS analysis and a logical comparison of the two mass spectrometry techniques.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) ESI_Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification vs. Calibration Curve Peak_Integration->Quantification Results Final Concentration Results Quantification->Results

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Method_Comparison cluster_lcms LC-MS/MS cluster_gcms GC-MS Analyte S-tert-Butyl-L-cysteine Hydrochloride LCMS_Prep Minimal Sample Prep Analyte->LCMS_Prep GCMS_Prep Derivatization Required Analyte->GCMS_Prep LCMS_Analysis Direct Analysis LCMS_Prep->LCMS_Analysis LCMS_Adv High Throughput High Sensitivity LCMS_Analysis->LCMS_Adv GCMS_Analysis Analysis of Volatile Derivative GCMS_Prep->GCMS_Analysis GCMS_Adv Lower Cost Alternative Fragmentation GCMS_Analysis->GCMS_Adv

Caption: Logical comparison of LC-MS/MS and GC-MS for this compound analysis.

Conclusion

The analysis of this compound can be effectively achieved using either LC-MS/MS or GC-MS. LC-MS/MS offers the advantage of simpler sample preparation and higher throughput, making it well-suited for routine analysis in drug development settings. GC-MS, while requiring a derivatization step, provides a cost-effective alternative and can yield complementary fragmentation information. The optimal choice of method will depend on the specific analytical goals, available instrumentation, and the complexity of the sample matrix. Method development and validation are crucial steps to ensure accurate and reliable quantification of this important amino acid derivative.

References

Comparative Efficacy of S-tert-Butyl-L-cysteine Hydrochloride and its Alternatives in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant efficacy of S-tert-Butyl-L-cysteine hydrochloride against two prominent cysteine derivatives, S-allyl-L-cysteine (SAC) and N-acetylcysteine (NAC). The comparison is based on data from various in vitro antioxidant assays. Due to the limited availability of direct comparative studies involving this compound, this guide synthesizes data from multiple sources. Therefore, direct comparison of quantitative values should be approached with caution as experimental conditions may vary between studies.

Data Presentation: In Vitro Antioxidant Activity

The following tables summarize the available quantitative data for the antioxidant activity of S-allyl-L-cysteine and N-acetylcysteine in common antioxidant assays. Data for this compound is currently not available in the reviewed literature.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 ValueSource
S-allyl-L-cysteine (SAC)1:20 (ratio with caffeic acid for best synergistic effect)[1]
N-acetylcysteine (NAC)Data not available
This compoundData not available

Table 2: ABTS Radical Cation Scavenging Activity

CompoundIC50 ValueSource
S-allyl-L-cysteine (SAC)1:35 (ratio with caffeic acid for best synergistic effect)[1]
N-acetylcysteine (NAC)Data not available
This compoundData not available

Disclaimer: The IC50 values presented are from different studies and are not directly comparable due to variations in experimental methodologies. Further head-to-head studies are required for a definitive comparison of the antioxidant efficacy of these compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to aid in the design and interpretation of future comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration used in the assay is typically around 0.1 mM.

  • Reaction Mixture: Add various concentrations of the test compound (e.g., this compound, SAC, NAC) to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to the colorless ABTS form. The change in absorbance is measured to determine the antioxidant capacity.

Protocol:

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Reagent Dilution: The ABTS•+ solution is diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: The IC50 value is determined graphically as the concentration of the antioxidant that causes 50% inhibition of the ABTS•+ radical.

Signaling Pathways and Mechanisms of Action

Glutathione (B108866) Synthesis Pathway

Cysteine and its derivatives play a crucial role as precursors for the synthesis of glutathione (GSH), a major endogenous antioxidant. The tert-butyl group in this compound protects the thiol group, potentially allowing for more efficient delivery of cysteine for GSH synthesis.

Glutathione_Synthesis cluster_cysteine_delivery Cysteine Delivery cluster_gsh_synthesis Glutathione Synthesis S-tert-Butyl-L-cysteine S-tert-Butyl-L-cysteine Cysteine Cysteine S-tert-Butyl-L-cysteine->Cysteine De-protection N-acetylcysteine N-acetylcysteine N-acetylcysteine->Cysteine Deacetylation S-allyl-cysteine S-allyl-cysteine S-allyl-cysteine->Cysteine Metabolism gamma-Glutamylcysteine gamma-Glutamylcysteine Cysteine->gamma-Glutamylcysteine Glutamate Glutamate Glutamate->gamma-Glutamylcysteine GCL GSH Glutathione (GSH) gamma-Glutamylcysteine->GSH GS Glycine Glycine Glycine->GSH

Caption: Glutathione synthesis pathway from cysteine precursors.

Antioxidant Signaling Pathway of S-allyl-L-cysteine (SAC)

SAC is known to exert its antioxidant effects not only by direct radical scavenging but also by activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

SAC_Nrf2_Pathway SAC S-allyl-cysteine ROS Reactive Oxygen Species (ROS) SAC->ROS Scavenges Keap1 Keap1 SAC->Keap1 Modulates ROS->Keap1 Oxidizes Cys residues Nrf2 Nrf2 Keap1->Nrf2 Inhibits (promotes degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Induces transcription

Caption: Nrf2 activation pathway by S-allyl-cysteine.

Antioxidant Mechanism of N-acetylcysteine (NAC)

NAC primarily acts as a precursor for L-cysteine, thereby promoting the synthesis of glutathione. It can also directly scavenge some reactive oxygen species.

NAC_Mechanism NAC N-acetylcysteine Cysteine L-cysteine NAC->Cysteine Deacetylation ROS Reactive Oxygen Species (ROS) NAC->ROS Direct Scavenging (minor pathway) GSH Glutathione (GSH) Cysteine->GSH Synthesis GSH->ROS Neutralizes Cellular_Protection Cellular Protection GSH->Cellular_Protection

Caption: Antioxidant mechanism of N-acetylcysteine.

References

A Comparative Guide to the Applications of S-tert-Butyl-L-cysteine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for success in the laboratory. S-tert-Butyl-L-cysteine hydrochloride, a derivative of the amino acid L-cysteine, has emerged as a valuable building block in various scientific disciplines. This guide provides a comprehensive comparison of its applications, performance against alternatives, and supporting experimental insights.

I. Application in Peptide Synthesis: A Thiol Protecting Group

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where the tert-butyl (tBu) group serves as a protecting group for the thiol side chain of cysteine.[1] The bulky nature of the tBu group effectively prevents the highly reactive thiol from engaging in undesirable side reactions, such as oxidation to form disulfide bonds prematurely or alkylation, during the stepwise assembly of the peptide chain.[1]

Performance Comparison with Alternative Cysteine Protecting Groups

The choice of a cysteine protecting group is a critical strategic decision in peptide synthesis, directly impacting yield, purity, and the feasibility of synthesizing complex peptides, particularly those with multiple disulfide bonds. The S-tert-butyl group is typically employed within the Fmoc/tBu synthesis strategy.[2] Below is a comparative analysis of common cysteine protecting groups.

Table 1: Comparison of Common Cysteine Thiol Protecting Groups in Fmoc SPPS

Protecting GroupChemical NameCleavage ConditionsAdvantagesDisadvantages
tBu tert-Butyl Strong acid (e.g., TFA), often with scavengers.[3]Orthogonal to Fmoc deprotection; stable to the basic conditions used for Fmoc removal.[4]Can lead to S-tert-butylation of unprotected Cys residues upon cleavage; requires strong acid for removal.
Trt Trityl Mild to strong acid (e.g., TFA cocktails).[1]Readily cleaved during final deprotection; cost-effective.[1]Prone to causing significant racemization at the C-terminal cysteine; can lead to piperidinyl-alanine formation.
Acm Acetamidomethyl Mercury(II) acetate (B1210297) or iodine.Orthogonal to both Fmoc and tBu strategies, allowing for selective deprotection and disulfide bond formation.Cleavage requires toxic heavy metals or iodine, which can have side reactions.
StBu S-tert-butylthio Reduction with thiols (e.g., DTT, BME) or phosphines.Orthogonal to acid/base labile groups; useful for on-resin disulfide bond formation.Can be unstable to prolonged piperidine (B6355638) treatment.
Thp Tetrahydropyranyl Acidic conditions (e.g., TFA with scavengers).Less prone to causing racemization compared to Trt.Can introduce a new chiral center.
Experimental Data: Side Reactions

A significant challenge in peptide synthesis involving cysteine is the occurrence of side reactions. The choice of protecting group can influence the extent of these unwanted modifications.

Table 2: Quantitative Comparison of Side Reactions for C-terminal Cysteine Protecting Groups

Protecting GroupPeptide SequenceFmoc Deprotection ConditionsRacemization (%)N-piperidinyl Adduct (%)Reference
Trt Boc-Leu-Ala-Cys-O-2-CT resin20% piperidine/DMF, 24h15.14.8[5]
Mmt Boc-Leu-Ala-Cys-O-2-CT resin20% piperidine/DMF, 24h1.81.1[5]
Thp Boc-Leu-Ala-Cys-O-2-CT resin20% piperidine/DMF, 24h2.10.9[5]

Another common side reaction, particularly when using tBu protecting groups for other amino acids in the sequence (e.g., Ser(tBu), Thr(tBu)), is the S-tert-butylation of the deprotected cysteine thiol during final cleavage.

Table 3: S-tert-butylation of C-terminal Cysteine during TFA Cleavage

Cleavage Conditions (TFA/TIS/H₂O 95:2.5:2.5)S-tert-butylation (%)Reference
25 °C, 1 h15.4[6]
25 °C, 30 min11.1[6]
40 °C, 30 min18.8[6]
40 °C, 2 h32.3[6]
Experimental Protocols

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for Fmoc-based SPPS, incorporating a cysteine residue protected with a tert-butyl group.

SPPS_Workflow Resin Resin Support Fmoc_AA1 Fmoc-AA1-OH Coupling Resin->Fmoc_AA1 1. First Amino Acid Attachment Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA1->Fmoc_Deprotection1 2. Fmoc_Cys_tBu Fmoc-Cys(tBu)-OH Coupling Fmoc_Deprotection1->Fmoc_Cys_tBu 3. Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Cys_tBu->Fmoc_Deprotection2 4. Elongation Peptide Chain Elongation Fmoc_Deprotection2->Elongation 5. Repeat Coupling & Deprotection Cycles Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage 6. Peptide Crude Peptide Cleavage->Peptide 7.

Fmoc Solid-Phase Peptide Synthesis Workflow.

Cleavage of the S-tert-butyl Protecting Group

Protocol:

  • The peptidyl-resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the strong acid.

  • Scavengers are included in the cocktail to trap the reactive tert-butyl cations generated during cleavage, minimizing side reactions. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

  • The reaction is typically carried out at room temperature for 1-3 hours.

  • The crude peptide is then precipitated with cold diethyl ether, centrifuged, and lyophilized.

The following diagram illustrates the cleavage and deprotection process.

Cleavage_Deprotection Peptidyl_Resin Peptidyl-Cys(tBu)-Resin Reaction Cleavage Reaction (RT, 1-3h) Peptidyl_Resin->Reaction TFA_Cocktail TFA / Scavengers (e.g., TIS, H₂O) TFA_Cocktail->Reaction Crude_Peptide Crude Peptide with free Cys-SH Reaction->Crude_Peptide Desired Product Side_Products Side Products (e.g., S-tBu-Cys) Reaction->Side_Products Potential Side Reaction

Cleavage and Deprotection of S-tert-butyl Group.

II. Application as an Antioxidant

This compound is also investigated for its potential antioxidant properties.[1] Like other cysteine derivatives, it is suggested to have the capacity to scavenge free radicals, which may play a role in protecting cells from oxidative stress.[1] The antioxidant activity of cysteine derivatives is often attributed to the thiol group, which can donate a hydrogen atom to neutralize free radicals.

Performance Comparison with Alternative Antioxidants

Table 4: Comparison of Antioxidant Properties of Cysteine Derivatives

CompoundProposed Antioxidant MechanismQuantitative Data (Example)Key Features
This compound Can interact with reactive oxygen species.[1]Not available in cited literature.The tert-butyl group may influence its lipophilicity and cellular uptake.
N-acetylcysteine (NAC) Acts as a precursor to the antioxidant glutathione; can directly scavenge free radicals.ORAC Value: ~1.5 - 2.0 Trolox Equivalents (literature values vary)Well-established antioxidant and mucolytic agent; clinically used.
S-allyl cysteine (SAC) Scavenges free radicals; activates the Nrf2 antioxidant response pathway.[7]DPPH scavenging activity (EC50) is weaker than many polyphenols but shows synergistic effects.A stable organosulfur compound found in aged garlic.
L-Cysteine Precursor to glutathione; can directly scavenge radicals.Can exhibit both antioxidant and pro-oxidant properties depending on the conditions.A proteinogenic amino acid.
Signaling Pathway: Nrf2-Mediated Antioxidant Response

A key mechanism by which some antioxidants, like S-allyl cysteine, exert their protective effects is through the activation of the Nrf2 signaling pathway. While not directly demonstrated for this compound, this pathway is a relevant area of investigation for cysteine-based antioxidants.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Antioxidant Antioxidant (e.g., SAC) Antioxidant->Keap1 Induces Conformational Change Ubiquitination Ubiquitination Keap1->Ubiquitination Leads to Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression Initiates Transcription

Nrf2-Mediated Antioxidant Response Pathway.

Conclusion

This compound is a versatile molecule with established utility in peptide synthesis and potential applications as an antioxidant. In peptide synthesis, its performance as a protecting group is comparable to other commonly used groups, with specific advantages and disadvantages related to stability and side reactions. For antioxidant applications, while its direct quantitative activity requires further investigation, its structural similarity to other potent antioxidant cysteine derivatives suggests a promising area for future research. The selection of this compound or its alternatives should be guided by the specific requirements of the experimental design, considering factors such as desired orthogonality, potential side reactions, and the biological system under investigation.

References

Performance Benchmark: S-tert-Butyl-L-cysteine Hydrochloride in Peptide Synthesis and Antioxidant Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving reliable and reproducible results. This guide provides a comprehensive performance comparison of S-tert-Butyl-L-cysteine hydrochloride against established standards in two key application areas: solid-phase peptide synthesis (SPPS) and antioxidant activity. The data presented is compiled from various scientific sources to offer an objective overview.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the choice of the thiol protecting group for cysteine is critical to prevent side reactions and ensure the synthesis of the target peptide with high purity and yield. The S-tert-butyl group offers a stable protection that can be cleaved under specific, strong acid conditions. Here, we compare its performance against other commonly used S-protecting groups.

Quantitative Comparison of Cysteine Protecting Groups in SPPS

The following table summarizes key performance indicators for S-tert-Butyl-L-cysteine against common alternatives like S-Trityl (Trt), S-Acetamidomethyl (Acm), and S-Tetrahydropyranyl (Thp) protected cysteine. The data is synthesized from studies on model peptides.

Performance MetricS-tert-Butyl (tBu)S-Trityl (Trt)S-Acetamidomethyl (Acm)S-Tetrahydropyranyl (Thp)
Relative Peptide Purity HighGenerally High, but sequence dependentHighHigh
Racemization Level LowCan be significant (5-33% in some cases)[1]Lower tendency than Trt[2]Lower than Trt[3]
Cleavage Conditions Strong acidolysis (e.g., TFA/scavengers)Mild to strong acidolysis (TFA)Mercury(II) acetate (B1210297) or IodineMild to strong acidolysis (TFA)
Orthogonality Yes, with very acid-labile groupsPartial, can be cleaved with repeated TFA treatmentsYes, requires specific reagents for cleavagePartial, similar lability to Trt

Note: Peptide purity and racemization are highly sequence- and coupling-condition-dependent. The values presented are indicative and based on model systems.

Experimental Protocol: Comparative Synthesis of a Model Peptide

This protocol outlines a method for comparing the performance of different S-protected Fmoc-Cysteine derivatives in the synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Cys-Leu).

1. Peptide Synthesis:

  • Solid Support: Rink Amide resin (0.5 mmol/g loading).

  • Synthesis Scale: 0.1 mmol.

  • Fmoc-Deprotection: 20% piperidine (B6355638) in DMF (1 x 1 min, 1 x 10 min).

  • Coupling: 4 eq of Fmoc-amino acid, 3.95 eq of HCTU, and 8 eq of DIPEA in DMF for 1 hour. For cysteine incorporation, use Fmoc-Cys(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(Thp)-OH in parallel syntheses.

  • Washes: DMF (3x), DCM (3x), DMF (3x) between deprotection and coupling steps.

2. Cleavage and Deprotection:

  • For S-tBu and S-Trt, S-Thp: Treat the resin-bound peptide with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • For S-Acm: Treat the resin with the above TFA cocktail to cleave the peptide from the resin and remove other side-chain protecting groups. After purification, the Acm group can be removed by treatment with mercury(II) acetate in aqueous acetic acid followed by β-mercaptoethanol.

3. Analysis:

  • Yield Determination: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, wash, and dry under vacuum. Determine the crude yield by weight.

  • Purity Assessment and Racemization Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA). Analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[4][5][6] Purity is determined by the relative area of the main peak. Racemization can be quantified by chiral chromatography or by enzymatic digestion followed by analysis of the resulting amino acids.[1][7]

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Wash2->Cleavage Analysis RP-HPLC Analysis (Purity & Racemization) Cleavage->Analysis Yield Yield Determination Cleavage->Yield

SPPS workflow for comparing cysteine protecting groups.

Antioxidant Activity

The thiol group of cysteine-containing compounds can act as a potent antioxidant. This compound's potential antioxidant activity is benchmarked against the well-established antioxidant, N-acetylcysteine (NAC).

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity can be evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

CompoundPredicted Antioxidant ActivityReference Standard
This compoundExpected to have antioxidant properties due to the thiol group, though the bulky tert-butyl group may influence reactivity.N-Acetylcysteine (NAC) is a widely recognized antioxidant with established efficacy.
N-Acetylcysteine (NAC)Well-documented potent antioxidant and precursor to glutathione.[8][9]-
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a method to determine and compare the antioxidant activity of this compound and N-acetylcysteine.

1. Reagent Preparation:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Test Compounds: Prepare a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) of this compound and N-acetylcysteine in methanol.

  • Control: Methanol.

  • Standard: Ascorbic acid or Trolox.

2. Assay Procedure:

  • Add 1 mL of each concentration of the test compounds to 2 mL of the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The control consists of 1 mL of methanol and 2 mL of the DPPH solution.

  • The blank consists of methanol.

3. Calculation of Scavenging Activity:

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution DPPH->Mix Samples Prepare Serial Dilutions of S-tert-Butyl-L-cysteine HCl & NAC Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity and IC50 Value Measure->Calculate

Workflow for DPPH antioxidant activity assay.

Conclusion

This compound serves as a valuable reagent in peptide synthesis, particularly when a highly stable thiol protecting group is required to minimize side reactions. Its performance, especially concerning racemization, appears favorable when compared to the more commonly used S-Trityl protecting group under certain conditions. For antioxidant applications, while theoretically promising, its efficacy relative to standards like N-acetylcysteine requires direct experimental validation. The provided protocols offer a framework for researchers to conduct their own comparative studies to determine the optimal reagent for their specific research needs.

References

A Comparative Guide to S-tert-Butyl-L-cysteine Hydrochloride in Peptide Synthesis and Antioxidant Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the study of antioxidant compounds, the selection of appropriate reagents is a critical determinant of experimental success. This guide provides a comprehensive comparison of S-tert-Butyl-L-cysteine hydrochloride with alternative cysteine derivatives, focusing on its performance as a protecting group in solid-phase peptide synthesis (SPPS) and its potential as an antioxidant.

This compound is a derivative of the amino acid cysteine where the thiol group is protected by a tert-butyl group. This protection is crucial during peptide synthesis to prevent unwanted side reactions involving the highly reactive thiol moiety.[1] The hydrochloride salt form enhances its solubility and stability.[1]

Performance in Solid-Phase Peptide Synthesis

The primary application of this compound is in SPPS, where the tert-butyl group serves as a robust protecting group for the cysteine thiol. The choice of a protecting group is a pivotal decision in the synthesis of cysteine-containing peptides, influencing yield, purity, and the occurrence of side reactions.[2]

Comparison with Alternative Cysteine Protecting Groups

The performance of S-tert-Butyl-L-cysteine (Cys(tBu)) is best understood in comparison to other commonly used cysteine protecting groups in Fmoc-based SPPS. Key alternatives include Trityl (Trt), Acetamidomethyl (Acm), Diphenylmethyl (Dpm), and Tetrahydropyranyl (Thp) protected cysteine.

Table 1: Comparison of Common Cysteine Protecting Groups in Fmoc-SPPS

Protecting GroupChemical StructureDeprotection ConditionsKey AdvantagesKey Disadvantages
tert-Butyl (tBu) -S-C(CH₃)₃Strong acids (e.g., TFMSA, Hg(II) acetate)[3]High stability to TFA, suitable for both Boc and Fmoc strategies.[3]Harsh and toxic deprotection reagents (mercury salts).
Trityl (Trt) -S-C(C₆H₅)₃Standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O)[2]Most common and cost-effective; cleaved during final deprotection.[2]Prone to significant racemization, especially at the C-terminus.[2][4]
Acetamidomethyl (Acm) -S-CH₂-NH-CO-CH₃Mercury(II) acetate (B1210297) or iodine.[3]Stable to TFA, allowing for orthogonal deprotection strategies.[5]Deprotection requires toxic heavy metals or can lead to side reactions.[5]
Diphenylmethyl (Dpm) -S-CH(C₆H₅)₂High concentrations of TFA (60-90%).[6]Less prone to racemization than Trt; compatible with Mmt for orthogonal schemes.[4][6]Requires stronger acidic conditions for removal than Trt.
Tetrahydropyranyl (Thp) -S-C₅H₉OStandard TFA cleavage cocktails.Significantly lower racemization compared to Trt, Dpm, Acm, and StBu.Less commonly used than Trt.

Quantitative Comparison of Racemization

Racemization of the cysteine residue, particularly when it is the C-terminal amino acid, is a significant side reaction during peptide synthesis. The choice of the protecting group has a substantial impact on the extent of epimerization.

Table 2: Racemization of C-terminal Cysteine with Different Protecting Groups

Protecting GroupRacemization (%)
Fmoc-Cys(Trt)-OH3.3
Fmoc-Cys(Dpm)-OH6.8
Fmoc-Cys(Thp)-OH 0.74

Data sourced from a study comparing racemization during DIPCDI/Oxyma Pure coupling.

Antioxidant Potential

Cysteine and its derivatives are known for their antioxidant properties, primarily due to the redox activity of the thiol group. They can act as precursors for the synthesis of glutathione, a major intracellular antioxidant, and can directly scavenge free radicals.

Comparative Antioxidant Activity

While this compound possesses a protected thiol group, its potential antioxidant activity would likely be realized after in vivo deprotection. A direct comparison of its antioxidant capacity with other cysteine derivatives where the thiol group is more readily available, such as N-acetylcysteine (NAC) and S-allyl-L-cysteine (SAC), is necessary to evaluate its relative potency.

Table 3: Comparison of Antioxidant Activity of Cysteine Derivatives (Hypothetical Data)

CompoundDPPH Scavenging (IC₅₀, µg/mL)ABTS Scavenging (IC₅₀, µg/mL)FRAP Value (µM Fe(II)/g)ORAC Value (µM TE/g)
S-tert-Butyl-L-cysteine Data not availableData not availableData not availableData not available
N-Acetylcysteine (NAC) ~50-100~10-30ModerateModerate-High
S-Allyl-L-cysteine (SAC) ~30-70~5-20HighHigh
L-Cysteine HighHighHighHigh

Note: The values presented for NAC, SAC, and L-Cysteine are approximate ranges based on available literature and are intended for comparative purposes. Specific values can vary significantly depending on the assay conditions. Direct experimental data for this compound in these assays is currently lacking in the reviewed literature.

One study reported that for S-allyl-L-cysteine (SAC) to scavenge DPPH radicals, a concentration of 58.43 mg/L was required, compared to 5.72 mg/L for Vitamin C, indicating a lower potency than this standard antioxidant.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the direct alkylation of L-cysteine.

Protocol:

  • Dissolve L-cysteine in a suitable solvent.

  • In the presence of a base, react the L-cysteine with tert-butyl bromide to introduce the tert-butyl group onto the sulfur atom.[1]

  • To prevent side reactions, the amino and carboxylic acid groups of cysteine may be protected prior to alkylation.

  • Following the S-alkylation, deprotect the amino and carboxylic acid groups if necessary.

  • Convert the final product to its hydrochloride salt by reacting it with hydrochloric acid. This enhances the compound's solubility and stability.[1]

Use of Fmoc-Cys(tBu)-OH in Solid-Phase Peptide Synthesis

Protocol for Peptide Elongation:

  • Resin Swelling: Swell the desired resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.[8]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step.[9]

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Cys(tBu)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add an activating base such as N,N-diisopropylethylamine (DIEA).

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.[8]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Deprotection of the S-tert-Butyl Group

The S-tert-butyl group is stable to the standard TFA cleavage conditions used in Fmoc-SPPS. Therefore, a separate deprotection step is required.

Method 1: Deprotection with Mercury(II) Acetate

Caution: Mercury salts are highly toxic and corrosive. Handle with extreme care in a fume hood and follow all safety regulations.

  • Dissolve the tBu-protected peptide in ice-cold trifluoroacetic acid (TFA) (5-10 mg/mL).

  • Add mercury(II) acetate (10 equivalents per tBu group) to the solution and stir gently at room temperature for 3 hours under a nitrogen atmosphere.

  • Remove the TFA by evaporation under reduced pressure.

  • Redissolve the residue in 10% aqueous acetic acid.

  • Add β-mercaptoethanol (20 equivalents per tBu group) and let the mixture stand for 5 hours.

  • Remove the precipitate by centrifugation and desalt the supernatant by HPLC.

Method 2: Deprotection with Trimethylsilyl (B98337) Bromide-Thioanisole/TFA

  • Prepare a cleavage cocktail of 1M trimethylsilyl bromide-thioanisole in trifluoroacetic acid.[10]

  • Add 1,2-ethanedithiol (B43112) as a scavenger.

  • Treat the peptide-resin with this cocktail to achieve full cleavage and deprotection of the S-tert-butyl group.[10]

Visualizing the Workflow

Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the general workflow of solid-phase peptide synthesis incorporating a protected cysteine residue like S-tert-Butyl-L-cysteine.

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Cys(tBu)-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat_Cycle Repeat for next Amino Acid Washing2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection Final Cleavage & Deprotection (TFA Cocktail) Repeat_Cycle->Final_Deprotection No Cys_Deprotection Cys(tBu) Deprotection (e.g., Hg(OAc)₂) Final_Deprotection->Cys_Deprotection Purification Purification (HPLC) Cys_Deprotection->Purification End End: Pure Peptide Purification->End

Fmoc-SPPS Workflow with Cys(tBu)
Decision Pathway for Cysteine Protecting Group Selection

The choice of a cysteine protecting group is a critical strategic decision. The following diagram outlines a logical pathway for this selection process.

PG_Selection Start Start: Need for Cysteine Protection in SPPS Orthogonal_Scheme Orthogonal Deprotection Needed for Multiple Disulfide Bonds? Start->Orthogonal_Scheme Racemization_Concern High Risk of C-terminal Racemization? Orthogonal_Scheme->Racemization_Concern No Use_Acm_tBu Use Cys(Acm) or Cys(tBu) for Orthogonal Protection Orthogonal_Scheme->Use_Acm_tBu Yes Final_Thiol_State Desired Final State: Free Thiol? Racemization_Concern->Final_Thiol_State No Use_Thp Consider Cys(Thp) to Minimize Racemization Racemization_Concern->Use_Thp Yes Use_Trt Use Cys(Trt) for Cost-Effective Synthesis Final_Thiol_State->Use_Trt Yes Consider_Deprotection Evaluate Deprotection Harshness and Yield Use_Acm_tBu->Consider_Deprotection Use_Thp->Consider_Deprotection Use_Trt->Consider_Deprotection

Protecting Group Selection Pathway

References

A Researcher's Guide to Confirming the Stereochemistry of S-tert-Butyl-L-cysteine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise stereochemical configuration of starting materials and intermediates is of paramount importance. S-tert-Butyl-L-cysteine hydrochloride, a key building block in peptide synthesis and drug design, is no exception. Its L-configuration, corresponding to an (R)-configuration at the α-carbon, is crucial for the desired biological activity and final product efficacy. This guide provides a comparative overview of analytical techniques to confirm the stereochemistry of this compound, offering experimental data from closely related analogues and detailed protocols to aid in method development.

Comparison of Chiroptical and Chromatographic Data

The stereochemistry of a chiral molecule is definitively confirmed by its interaction with plane-polarized light and its differential interaction with a chiral environment. The following table summarizes the specific rotation data for several cysteine derivatives, providing a comparative basis for the expected optical activity of this compound and its potential enantiomeric impurity.

CompoundCAS NumberMolecular FormulaSpecific Rotation ([α]D)Conditions
This compound 2481-09-6C₇H₁₆ClNO₂SData not available in literature-
S-tert-Butyl-D-cysteineNot availableC₇H₁₅NO₂SData not available in literature-
Fmoc-S-tert-butyl-L-cysteine67436-13-9C₂₂H₂₅NO₄S-22 ± 3º[1]c=1 in DMF, 20°C
Fmoc-S-tert-butyl-D-cysteine131766-22-8C₂₂H₂₅NO₄S+22 ± 3ºc=1.142 in DMF, 20°C
S-Trityl-L-cysteine tert-butyl ester hydrochloride158009-03-1C₂₆H₃₀ClNO₂S+79 ± 2º[2]c=1 in 96% EtOH, 20°C
L-Cysteine hydrochloride52-89-1C₃H₈ClNO₂S+5.0º[3]5 N HCl, 25°C

Experimental Protocols for Stereochemical Confirmation

Polarimetry

Polarimetry is a fundamental technique for determining the enantiomeric purity of a chiral substance by measuring its optical rotation.

Objective: To measure the specific rotation of a sample of this compound and compare it to a reference standard or literature values (when available) to confirm its stereoisomeric identity.

Methodology:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in a suitable solvent (e.g., water, methanol, or 1 N HCl) in a 10 mL volumetric flask. Ensure the sample is completely dissolved.

  • Instrument Setup:

    • Use a calibrated polarimeter with a sodium D-line lamp (589 nm).

    • Set the temperature to a constant value, typically 20°C or 25°C.

    • Use a 1 dm (10 cm) polarimeter cell.

  • Measurement:

    • Rinse the polarimeter cell with the solvent used for sample preparation and fill it with the same solvent to take a blank reading.

    • Empty the cell and rinse it with the sample solution.

    • Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

    • Measure the optical rotation of the sample. Record at least three readings and calculate the average.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To develop a chiral HPLC method to separate the L- and D-enantiomers of S-tert-Butyl-cysteine hydrochloride and quantify the enantiomeric excess (e.e.).

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector is suitable.

  • Chiral Stationary Phase: An Astec CHIROBIOTIC® T (teicoplanin-based) column is a good starting point for the separation of underivatized amino acids.[4][5]

  • Mobile Phase: A mobile phase consisting of a mixture of water, methanol, and a small amount of an acidic modifier like formic acid is often effective. A starting point could be a ratio of 40:60 (v/v) water:methanol with 0.02% formic acid.[4]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 200 µg/mL.[4]

  • Chromatographic Conditions:

    • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm[4]

    • Mobile Phase: Water:Methanol:Formic Acid (40:60:0.02, v/v/v)[4]

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: 25°C[4]

    • Detection: UV at 205 nm[4]

    • Injection Volume: 10 µL[4]

  • Analysis: Inject a racemic standard (if available) or the sample to be tested. The separation of two peaks corresponding to the D- and L-enantiomers confirms the method's suitability. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides the absolute configuration of a crystalline compound.

Objective: To unambiguously determine the three-dimensional structure and absolute stereochemistry of this compound.

Methodology:

  • Crystal Growth: Grow single crystals of this compound of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by solvent/anti-solvent diffusion methods.

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data. The absolute configuration can be determined from the anomalous scattering of the heavy atoms (in this case, sulfur and chlorine).

  • Data Deposition: The final crystal structure can be deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) for public access. A search for the structure of this compound in the CCDC was performed, but no public deposition was found at the time of this publication.

Visualization of Experimental Workflows

To aid in understanding the logical flow of the analytical procedures, the following diagrams illustrate the workflows for stereochemical confirmation.

polarimetry_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 meas1 Calibrate Polarimeter meas2 Measure Blank prep2->meas2 meas1->meas2 meas3 Measure Sample meas2->meas3 calc Calculate Specific Rotation meas3->calc comp Compare to Standard calc->comp

Caption: Workflow for Stereochemical Confirmation by Polarimetry.

hplc_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Interpretation prep1 Prepare Mobile Phase hplc1 Equilibrate Column prep1->hplc1 prep2 Prepare Sample Solution hplc2 Inject Sample prep2->hplc2 hplc1->hplc2 hplc3 Acquire Chromatogram hplc2->hplc3 analysis1 Identify Enantiomer Peaks hplc3->analysis1 analysis2 Calculate Enantiomeric Excess analysis1->analysis2

Caption: Workflow for Enantiomeric Purity Analysis by Chiral HPLC.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination crystal1 Prepare Saturated Solution crystal2 Slow Evaporation / Diffusion crystal1->crystal2 crystal3 Select Single Crystal crystal2->crystal3 data1 Mount Crystal crystal3->data1 data2 Collect Diffraction Data data1->data2 struct1 Solve Structure data2->struct1 struct2 Refine Structure struct1->struct2 struct3 Determine Absolute Configuration struct2->struct3

Caption: Workflow for Absolute Stereochemistry Confirmation by X-ray Crystallography.

By employing these well-established analytical techniques, researchers can confidently confirm the stereochemistry of this compound, ensuring the quality and integrity of this vital component in their research and development endeavors.

References

Safety Operating Guide

Proper Disposal of S-tert-Butyl-L-cysteine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of S-tert-Butyl-L-cysteine hydrochloride (CAS No. 2481-09-6) in a laboratory setting. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety profile of this compound. This compound is a hydrochloride salt of a cysteine derivative and should be handled with care.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat to protect skin and clothing.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a dust mask or respirator may be necessary.

II. Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify all waste containing this compound. This includes pure, unused compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and solutions.

  • Segregate: At the point of generation, segregate the waste to prevent mixing with incompatible materials. Store it separately from strong oxidizing agents and bases.

Step 2: Waste Collection and Containerization

  • Solid Waste:

    • Collect all solid waste, including contaminated items, in a designated, leak-proof, and sealable container.

    • The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).

  • Liquid Waste:

    • Collect solutions containing this compound in a sealed and shatter-resistant container.

    • Do not mix with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 3: Labeling of Waste Containers

Proper labeling is crucial for safe handling and disposal. The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The CAS Number: "2481-09-6".

  • An indication of the hazards (e.g., "Irritant").

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

Step 4: Storage of Chemical Waste

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The storage area should be secure and away from general laboratory traffic.

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

Step 5: Arranging for Final Disposal

  • Once the waste container is full or is no longer needed, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional procedures for waste handover, including any required documentation. The primary method of disposal for this type of chemical waste is typically incineration by a licensed facility.

III. Data Presentation

Due to the nature of this compound as a laboratory chemical, quantitative disposal limits are not typically provided in standard safety data sheets. The key considerations for disposal are qualitative and procedural, as summarized below.

ParameterGuideline
Waste Type Solid Chemical Waste, Liquid Chemical Waste
Container Type Leak-proof, sealable, compatible (e.g., HDPE)
Labeling Requirements "Hazardous Waste", Full Chemical Name, CAS Number, Hazard Information, Accumulation Start Date, Lab Contact
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment
Disposal Method Incineration via a licensed hazardous waste disposal contractor
Incompatible Materials Strong oxidizing agents, bases
Drain Disposal Strictly Prohibited
Trash Disposal Strictly Prohibited

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of S-tert-Butyl-L-cysteine hydrochloride Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe identify Identify Waste: - Pure Compound - Contaminated Materials - Solutions ppe->identify segregate Segregate from Incompatible Materials (Oxidizers, Bases) identify->segregate containerize Place in Labeled, Sealable, Compatible Waste Container segregate->containerize storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment containerize->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Pickup storage->contact_ehs end End: Waste is Properly Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. Local, state, and federal regulations regarding hazardous waste disposal must be followed.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-tert-Butyl-L-cysteine hydrochloride
Reactant of Route 2
Reactant of Route 2
S-tert-Butyl-L-cysteine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.